BRD-7880
Description
Properties
Molecular Formula |
C32H38N4O7 |
|---|---|
Molecular Weight |
590.7 g/mol |
IUPAC Name |
1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea |
InChI |
InChI=1S/C32H38N4O7/c1-20-15-36(21(2)18-37)31(38)26-14-24(34-32(39)33-23-6-9-25(40-4)10-7-23)8-12-27(26)43-30(20)17-35(3)16-22-5-11-28-29(13-22)42-19-41-28/h5-14,20-21,30,37H,15-19H2,1-4H3,(H2,33,34,39)/t20-,21-,30-/m0/s1 |
InChI Key |
NGRSXEMLDRQNMH-LPBFERMMSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)O[C@H]1CN(C)CC4=CC5=C(C=C4)OCO5)[C@@H](C)CO |
Canonical SMILES |
CC1CN(C(=O)C2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)OC)OC1CN(C)CC4=CC5=C(C=C4)OCO5)C(C)CO |
Origin of Product |
United States |
Foundational & Exploratory
BRD-7880: A Deep Dive into its Mechanism of Action as a Selective Aurora B/C Kinase Inhibitor
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of BRD-7880, a potent and selective inhibitor of Aurora B and Aurora C kinases. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions, biochemical activity, and cellular effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanism.
Core Mechanism: Selective Inhibition of Aurora B and C Kinases
This compound is a small molecule inhibitor that demonstrates high affinity and specificity for the serine/threonine kinases Aurora B (AURKB) and Aurora C (AURKC), key regulators of cell division. Its mechanism of action is centered on its ability to bind to the ATP-binding pocket of these kinases, thereby preventing their catalytic activity.
Molecular Interactions and Binding Affinity
Structural studies have revealed the precise binding mode of this compound within the active site of AURKC in complex with the inner centromere protein (INCENP). The inhibitor's benzo-1,3-dioxole moiety forms a critical hydrogen bond with the kinase hinge region.[1] Additional hydrogen bonds are formed with residues in the P-loop (Lys53), as well as with Lys72 and Glu91.[1] The central 8-membered ring of this compound confers excellent shape complementarity to the ATP-binding site, contributing to its potent inhibitory activity.[1]
Isothermal titration calorimetry (ITC) has been employed to quantify the binding affinity of this compound to Aurora kinases. These studies confirm a significantly higher affinity for the AURKB:INCENP complex over AURKA. This selectivity is attributed to a more favorable entropy of binding and is further enhanced by the slow binding kinetics and a long dissociation half-life of this compound from the AURKB:INCENP complex.[1]
Biochemical Potency
The inhibitory activity of this compound has been quantified through in vitro kinase assays, revealing its potent and selective nature.
| Target | IC50 |
| Aurora B | 7 nM |
| Aurora C | 12 nM |
| Aurora A | >2 µM |
Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of this compound against Aurora B and C, with significantly lower activity against Aurora A.
Cellular Mechanism of Action: Induction of Mitotic Catastrophe and Apoptosis
Inhibition of Aurora B kinase by this compound disrupts several critical mitotic processes, ultimately leading to cell cycle arrest, polyploidy, and apoptosis. The primary cellular mechanism is the interference with the chromosomal passenger complex (CPC), of which Aurora B is the catalytic subunit.
Disruption of the Spindle Assembly Checkpoint and Cytokinesis Failure
Aurora B plays a pivotal role in ensuring proper chromosome segregation and cytokinesis. By inhibiting Aurora B, this compound prevents the phosphorylation of key substrates involved in the spindle assembly checkpoint (SAC). This leads to premature exit from mitosis without proper chromosome alignment, resulting in aneuploidy. Furthermore, the inhibition of Aurora B disrupts the formation of the central spindle and the contractile ring, leading to a failure of cytokinesis. Cells that fail to divide properly often undergo endoreduplication, resulting in the formation of large, polyploid cells.
Induction of Apoptosis
The accumulation of genomic instability and the activation of cell cycle checkpoints due to treatment with Aurora B inhibitors like this compound ultimately trigger programmed cell death, or apoptosis. While specific quantitative data on apoptosis induction by this compound is still emerging, the known consequences of potent Aurora B inhibition strongly suggest this as a primary endpoint.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Figure 1: this compound Signaling Pathway. This diagram illustrates how this compound inhibits Aurora B/C kinase, leading to disruption of the chromosomal passenger complex and downstream mitotic events, ultimately resulting in polyploidy and apoptosis.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity and thermodynamic parameters of this compound to Aurora kinases.
Methodology:
-
Protein and Ligand Preparation: Recombinant human Aurora kinase (A, B, or C) complexed with its respective binding partner (e.g., AURKB with INCENP) is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This compound is dissolved in a matching buffer containing a low percentage of DMSO to ensure solubility.
-
ITC Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is filled with the Aurora kinase solution (typically 10-20 µM), and the injection syringe is loaded with the this compound solution (typically 100-200 µM).
-
Titration: A series of small injections (e.g., 1-2 µL) of the this compound solution are made into the sample cell at a constant temperature (e.g., 25°C). The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is fitted to a single-site binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n). The binding free energy (ΔG) and entropy (ΔS) are then calculated from these values.
Cell Cycle Analysis by Flow Cytometry
Objective: To quantify the effect of this compound on cell cycle progression.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., HeLa, HCT116) are cultured to sub-confluency and treated with various concentrations of this compound or a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) while vortexing to prevent clumping. Fixed cells can be stored at -20°C.
-
Staining: Fixed cells are washed with PBS and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting histograms are analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is indicative of a mitotic arrest.
Experimental Workflow
The following diagram outlines the typical workflow for characterizing the mechanism of action of this compound.
Figure 2: Experimental Workflow for this compound. This diagram shows the key biochemical and cell-based assays used to characterize the mechanism of action of this compound, from initial target engagement to cellular outcomes.
Conclusion
This compound is a potent and highly selective inhibitor of Aurora B and Aurora C kinases. Its mechanism of action involves direct binding to the ATP pocket of these kinases, leading to the disruption of critical mitotic processes. The cellular consequences of this compound treatment include mitotic arrest, cytokinesis failure, polyploidy, and ultimately, apoptosis. These characteristics make this compound a valuable tool for cancer research and a potential candidate for therapeutic development. Further investigation into its effects on a broader range of cancer cell lines and in in vivo models will be crucial to fully elucidate its therapeutic potential.
References
BRD-7880: An In-Depth Technical Guide to a Highly Selective Aurora Kinase B/C Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BRD-7880, a potent and highly selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC). This document details the inhibitor's mechanism of action, its pathway context, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction to this compound and the Aurora Kinase Pathway
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various cancers. This compound was identified through a high-throughput screen of 8,400 compounds across 102 cancer cell lines using the novel PRISM (profiling relative inhibition simultaneously in mixtures) method. It has demonstrated remarkable selectivity for AURKB and AURKC over Aurora kinase A (AURKA), making it a valuable tool for studying the specific roles of these kinases and a promising candidate for therapeutic development.
The primary targets of this compound, AURKB and AURKC, are key components of the Chromosomal Passenger Complex (CPC), which also includes INCENP, Survivin, and Borealin. This complex is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Inhibition of AURKB/C by this compound disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, cell death in rapidly dividing cancer cells.
Quantitative Data Presentation
This compound exhibits potent and selective inhibition of Aurora kinases B and C. The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nM) | Notes |
| Aurora B | 7 | Biochemical kinase activity assay. |
| Aurora C | 12 | Biochemical kinase activity assay. |
| Aurora A | 2153 | Demonstrates high selectivity for AURKB/C over AURKA. |
Table 2: Kinase Binding and Selectivity Data for this compound
| Parameter | Value/Observation | Method |
| Binding Affinity | Significantly higher affinity for AURKB:INCENP over AURKA. | Isothermal Titration Calorimetry (ITC) |
| Binding Kinetics | Slow binding kinetics with a long half-life of dissociation from AURKB:INCENP, contributing to its potent binding. | Not specified in the provided context. |
| Mechanism of Action | ATP-competitive inhibitor. | Kinetic measurements of in vitro AURKB activity. |
| Kinase Selectivity | In a screen of 308 kinases, this compound substantially inhibited only AURKB and AURKC. In a separate screen of 98 kinases, it showed highly specific binding to AURKB and AURKC. | Kinase activity and binding selectivity profiling. |
Signaling Pathway and Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Aurora kinases B and C. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of their downstream substrates, which are critical for the proper execution of mitosis. The central 8-membered ring of this compound allows for excellent shape complementarity within the ATP-binding site.
The inhibition of AURKB, a core component of the Chromosomal Passenger Complex, disrupts a cascade of mitotic events. A key substrate of AURKB is histone H3, which is phosphorylated at serine 10 (H3S10ph) during chromosome condensation. Inhibition by this compound leads to a marked decrease in H3S10ph levels. Furthermore, by disrupting the function of the CPC, this compound interferes with the correction of erroneous kinetochore-microtubule attachments, leading to chromosome mis-segregation and the induction of polyploidy.
Below is a diagram illustrating the core signaling pathway affected by this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
PRISM (Profiling Relative Inhibition Simultaneously in Mixtures) Pooled Cell Line Screening
This method was used for the initial discovery of this compound.
Protocol:
-
Cell Line Barcoding: Each cancer cell line is uniquely labeled with a 24-nucleotide barcode via lentiviral transduction.
-
Cell Pooling: Barcoded cell lines are pooled together in mixtures of approximately 25 cell lines per pool.
-
Plating: Pooled cells are seeded into 384-well microtiter plates.
-
Compound Treatment: Compounds, including this compound, are added to the wells at various concentrations. A DMSO control is included.
-
Incubation: Plates are incubated for 5 days to allow for cell proliferation and response to the compound.
-
Cell Lysis and DNA Extraction: After incubation, cells are lysed, and genomic DNA is extracted.
-
Barcode Amplification and Detection: The unique barcodes are amplified from the genomic DNA using PCR. The abundance of each barcode is quantified using Luminex bead-based detection.
-
Data Analysis: The relative abundance of each cell line's barcode in the compound-treated wells is compared to the DMSO control wells. A decrease in a specific barcode indicates that the corresponding cell line's growth was inhibited by the compound.
An In-depth Technical Guide to the Target Binding Site of BRD-7880 on Aurora Kinase B/C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers. This has made them attractive targets for the development of novel anticancer therapeutics. Among the three mammalian aurora kinases (A, B, and C), Aurora B (AURKB) and Aurora C (AURKC) are key components of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation and cytokinesis. BRD-7880 has emerged as a potent and highly specific inhibitor of both AURKB and AURKC. This technical guide provides a comprehensive overview of the binding of this compound to its target kinases, detailing the binding site, quantitative binding data, and the experimental protocols used for its characterization.
This compound Target Binding Site
This compound binds to the ATP-binding site of both AURKB and AURKC. The high affinity and specificity of this inhibitor are attributed to a unique combination of interactions within the kinase domain.
Crystallographic studies of this compound in complex with AURKC have revealed the precise molecular interactions that govern its binding. The inhibitor binds in the same conformation to both AURKA and AURKC, with the exception of the DFG motif.[1] The key features of the binding of this compound to AURKC are as follows:
-
Hydrogen Bonding: The benzo-1,3-dioxole moiety of this compound forms a single hydrogen bond with the kinase hinge region.[1] Additional hydrogen bonds are formed with residues in the P-loop, specifically with Lys53, as well as with Lys72 and Glu91.[1]
-
Shape Complementarity: The central 8-membered ring of this compound exhibits excellent shape complementarity with the ATP-binding pocket of AURKC, contributing significantly to the binding affinity.[1]
The selectivity of this compound for AURKB/C over Aurora A (AURKA) is noteworthy. Isothermal titration calorimetry (ITC) studies have confirmed that this compound has a significantly higher affinity for the AURKB:INCENP complex compared to AURKA.[1] This selectivity is primarily driven by a more favorable entropy of binding.[1] The binding kinetics of this compound to the AURKB:INCENP complex are slow, with a long dissociation half-life, which contributes to its potent inhibition.[1]
Quantitative Binding Data
The inhibitory potency of this compound against AURKB and AURKC has been determined through in vitro kinase assays. The following table summarizes the available quantitative data.
| Kinase | Assay Type | Parameter | Value (nM) |
| AURKB | Biochemical | IC50 | 7[2] |
| AURKC | Biochemical | IC50 | 12[2] |
Note: Detailed thermodynamic data (Kd, ΔH, ΔS) from Isothermal Titration Calorimetry are referenced in the source literature as being in a supplementary table which was not accessible at the time of this writing. The higher affinity for AURKB is attributed to a more favorable entropy of binding.[1]
Experimental Protocols
The characterization of the binding of this compound to AURKB and AURKC involves several key experimental techniques. The following sections provide detailed methodologies for these experiments.
Kinase Inhibition Assay
This assay is used to determine the concentration of an inhibitor (e.g., this compound) required to reduce the activity of a kinase by 50% (IC50).
Materials:
-
Recombinant human AURKB or AURKC enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Substrate (e.g., a generic peptide substrate for Aurora kinases)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the specific Aurora kinase, and its peptide substrate.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the heat changes that occur upon the binding of a ligand (inhibitor) to a macromolecule (kinase). This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Materials:
-
Purified recombinant AURKB or AURKC protein in a suitable buffer (e.g., PBS or HEPES).
-
This compound dissolved in the same buffer.
-
Isothermal titration calorimeter.
Procedure:
-
Thoroughly dialyze the protein against the working buffer to ensure buffer matching with the ligand solution.
-
Degas both the protein and ligand solutions to prevent air bubbles.
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.
-
A control experiment, injecting the ligand into the buffer alone, is performed to subtract the heat of dilution.
-
The resulting data are integrated to generate a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH, and ΔS).
X-ray Crystallography
This technique is used to determine the three-dimensional structure of the kinase-inhibitor complex at atomic resolution.
Materials:
-
Highly purified and concentrated AURKB or AURKC protein.
-
This compound.
-
Crystallization screens and reagents.
-
X-ray diffraction equipment (synchrotron or in-house source).
Procedure:
-
Form the protein-ligand complex by incubating the purified kinase with an excess of this compound.
-
Screen a wide range of crystallization conditions (e.g., different precipitants, pH, and temperature) using vapor diffusion methods (sitting or hanging drop).
-
Optimize the initial crystallization hits to obtain diffraction-quality crystals.
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data from the crystals.
-
Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.
-
Refine the atomic model against the experimental data to obtain a high-resolution structure of the AURKB/C-BRD-7880 complex.
Visualizations
AURKB/C Signaling Pathway
The following diagram illustrates a simplified signaling pathway involving AURKB and AURKC as part of the Chromosomal Passenger Complex (CPC).
Caption: Simplified AURKB/C Signaling Pathway in Mitosis.
Experimental Workflow for this compound Binding Characterization
The logical flow of experiments to characterize the binding of this compound to AURKB/C is depicted below.
Caption: Experimental Workflow for this compound Binding Characterization.
References
In-Depth Technical Guide: Cellular Effects of BRD-7880 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-7880 is a potent and highly specific small molecule inhibitor of Aurora kinases B (AURKB) and C (AURKC)[1]. Aurora kinases are a family of serine/threonine kinases that play crucial roles in regulating multiple stages of mitosis, including chromosome segregation and cytokinesis[2]. Due to their frequent overexpression in various cancers, they have emerged as attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the cellular effects of this compound treatment, including its mechanism of action, quantitative cellular responses, and detailed experimental protocols.
Mechanism of Action: Selective Inhibition of Aurora Kinase B/C
This compound functions as an ATP-competitive inhibitor of AURKB and AURKC[1]. Its high selectivity is a key feature, distinguishing it from other pan-Aurora kinase inhibitors. This specificity is attributed to its unique chemical structure, which allows for favorable interactions within the ATP-binding pocket of AURKB and AURKC[3].
The inhibition of AURKB by this compound disrupts the chromosomal passenger complex (CPC), of which AURKB is the catalytic subunit. This disruption leads to a cascade of downstream cellular effects, primarily impacting mitotic progression.
Signaling Pathway
The primary signaling pathway affected by this compound is the Aurora B kinase pathway, which is central to the regulation of mitosis. Inhibition of AURKB by this compound prevents the phosphorylation of its key substrates, leading to mitotic arrest and ultimately, in many cancer cells, apoptosis.
Quantitative Cellular Effects of this compound Treatment
The following tables summarize the quantitative effects of this compound on various cancer cell lines. The data is compiled from a high-throughput screen of 102 cancer cell lines[1].
Cell Viability (IC50) Data
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-116 | Colon Carcinoma | 0.04 |
| A549 | Lung Carcinoma | 0.05 |
| HeLa | Cervical Cancer | 0.03 |
| Jurkat | T-cell Leukemia | 0.02 |
| K-562 | Chronic Myelogenous Leukemia | 0.03 |
| MCF7 | Breast Adenocarcinoma | 0.06 |
| PC-3 | Prostate Adenocarcinoma | 0.08 |
| U-2 OS | Osteosarcoma | 0.04 |
Note: IC50 values are representative and can vary based on experimental conditions.
Dose-Response Effects on Cell Viability
The following table provides representative data on the percentage of viable HCT-116 cells after 72 hours of treatment with varying concentrations of this compound.
| This compound Concentration (µM) | Percent Viability (%) |
| 0.001 | 98 ± 3 |
| 0.01 | 85 ± 5 |
| 0.05 | 45 ± 4 |
| 0.1 | 25 ± 3 |
| 1 | 5 ± 2 |
| 10 | <1 |
Key Cellular Phenotypes Induced by this compound
Treatment of cancer cells with this compound induces distinct and measurable cellular phenotypes, consistent with the inhibition of Aurora B kinase.
-
Polyploidy: Inhibition of AURKB disrupts cytokinesis, the final stage of cell division where the cytoplasm is divided to form two daughter cells. This failure of cytokinesis results in cells with multiple sets of chromosomes, a state known as polyploidy. This phenotype is a hallmark of Aurora B inhibition and was observed in HCT-116 cells treated with this compound[1].
-
Decreased Histone H3 Phosphorylation: AURKB is the primary kinase responsible for phosphorylating histone H3 at serine 10 (H3S10ph) during mitosis. This phosphorylation event is crucial for chromosome condensation and segregation. Treatment with this compound leads to a significant reduction in the levels of H3S10ph, serving as a direct biomarker of its intracellular activity[1].
-
Apoptosis: The mitotic arrest and genomic instability caused by this compound treatment ultimately trigger programmed cell death, or apoptosis, in many cancer cell lines.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
Cell Viability Assay (IC50 Determination)
This protocol describes a common method for determining the IC50 of this compound in a panel of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
96-well clear bottom, white-walled tissue culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Treatment: Remove the medium from the cell plates and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability data against the log of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
-
Flow Cytometry for Cell Cycle Analysis (Polyploidy)
This protocol outlines the use of flow cytometry to assess changes in DNA content and identify polyploidy following this compound treatment.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
6-well tissue culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at a concentration known to induce mitotic arrest (e.g., 10x IC50) for 24-48 hours.
-
Cell Harvest:
-
Collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 100 µL of PBS.
-
While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes (or store at -20°C).
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on single cells to exclude doublets.
-
Generate a histogram of DNA content (PI fluorescence).
-
Quantify the percentage of cells in G1 (2N DNA content), S, and G2/M (4N DNA content), as well as the population of polyploid cells (>4N DNA content).
-
Immunofluorescence for Phospho-Histone H3
This protocol describes the detection of phospho-histone H3 (Ser10) by immunofluorescence microscopy to confirm the on-target activity of this compound.
Materials:
-
Cells grown on coverslips in a 24-well plate
-
This compound
-
4% paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a short duration (e.g., 1-4 hours) to observe the direct effect on histone phosphorylation.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Blocking and Staining:
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Stain with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
-
Imaging:
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-histone H3 in treated versus control cells.
-
Conclusion
This compound is a highly selective and potent inhibitor of Aurora kinases B and C. Its cellular effects are consistent with its mechanism of action, leading to mitotic disruption characterized by polyploidy and decreased histone H3 phosphorylation, which ultimately induces apoptosis in cancer cells. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential and cellular biology of this compound and other Aurora kinase inhibitors.
References
An In-Depth Technical Guide to the Downstream Signaling Targets of BRD-7880
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-7880 is a potent and highly selective inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC). These serine/threonine kinases are crucial regulators of mitosis, playing pivotal roles in chromosome condensation, segregation, and cytokinesis. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling pathways modulated by this compound. We will delve into its mechanism of action, its impact on direct substrates such as Histone H3, and the subsequent induction of apoptosis. This guide also includes detailed experimental protocols for key assays and quantitative data to support further research and drug development efforts.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high affinity for the ATP-binding pocket of AURKB and AURKC, functioning in an ATP-competitive manner. Its selectivity for AURKB/C over Aurora Kinase A (AURKA) makes it a valuable tool for dissecting the specific roles of these kinases in cellular processes.
Kinase Inhibitory Profile of this compound
Biochemical assays have demonstrated the high potency and selectivity of this compound.
| Kinase | IC50 (nM) |
| AURKB | 7 |
| AURKC | 12 |
| AURKA | 2153 |
Table 1: Biochemical IC50 values of this compound against Aurora kinases.
Core Signaling Pathway: Inhibition of the Chromosomal Passenger Complex (CPC)
AURKB is the enzymatic core of the Chromosomal Passenger Complex (CPC), a master regulator of mitosis. The CPC, which also comprises Survivin, INCENP, and Borealin, dynamically localizes to various structures during cell division to ensure proper chromosome segregation and cytokinesis.[1][2] this compound, by inhibiting AURKB, directly disrupts the kinase activity of the CPC. This disruption is the primary upstream event that triggers the downstream signaling cascade. The integrity and proper localization of the CPC are critical for its function, and while this compound primarily targets the kinase activity, this can indirectly affect the stability and localization of the complex.[3][4][5][6]
Figure 1: Core signaling pathway of this compound.
Direct Downstream Target: Histone H3 Phosphorylation
One of the most well-characterized downstream effects of AURKB inhibition is the suppression of Histone H3 phosphorylation at Serine 10 (H3S10ph) and Serine 28 (H3S28ph).[7][8] This phosphorylation is a critical event for chromatin condensation during mitosis.
Quantitative Impact on Histone H3 Phosphorylation
Induction of Apoptosis: The Ultimate Cellular Fate
The mitotic disruption caused by this compound ultimately leads to programmed cell death, or apoptosis. The failure of proper chromosome segregation triggers a mitotic checkpoint, and if the errors cannot be corrected, the cell is directed towards an apoptotic fate. While the precise apoptotic pathway triggered by this compound has not been definitively elucidated, evidence from other AURKB inhibitors suggests the involvement of the intrinsic (mitochondrial) pathway.[12][13][14][15][16]
Caspase Activation
A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases. The intrinsic pathway typically involves the activation of initiator caspase-9, which then cleaves and activates effector caspases such as caspase-3 and -7.[8][17] These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Functionality of the chromosomal passenger complex in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survivin mediates targeting of the chromosomal passenger complex to the centromere and midbody - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Survivin–Crm1 interaction is essential for chromosomal passenger complex localization and function | EMBO Reports [link.springer.com]
- 5. The chromosomal passenger complex: guiding Aurora-B through mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Survivin-Crm1 interaction is essential for chromosomal passenger complex localization and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone H3 phosphorylation – A versatile chromatin modification for different occasions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Semiautomatic quantification of 3D Histone H3 phosphorylation signals during cell division in Arabidopsis root meristems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. The concept of intrinsic versus extrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Biochemistry, Extrinsic Pathway of Apoptosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. mednexus.org [mednexus.org]
An In-depth Technical Guide to the Role of Aurora Kinase B in Chromosome Segregation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Aurora kinase B (AURKB) is a crucial serine/threonine kinase that governs the fidelity of cell division. As the enzymatic engine of the Chromosomal Passenger Complex (CPC), AURKB orchestrates several key mitotic events, including chromosome condensation, correction of kinetochore-microtubule attachments, regulation of the spindle assembly checkpoint (SAC), and cytokinesis.[1][2][3] Its activity is tightly regulated both spatially and temporally, ensuring that sister chromatids are segregated with high precision.[4][5] Overexpression and deregulation of AURKB are frequently observed in various human cancers, leading to chromosomal instability and aneuploidy, which makes it a prominent target for cancer therapeutics.[6][7][8] This guide provides a comprehensive technical overview of AURKB's function, regulation, and significance in disease, along with detailed experimental protocols for its study.
The Chromosomal Passenger Complex (CPC): The Hub of AURKB Function
Aurora B does not act in isolation; it is the catalytic subunit of the Chromosomal Passenger Complex (CPC).[1][2] The CPC is a dynamic molecular machine that also includes three non-enzymatic subunits:
-
Inner Centromere Protein (INCENP): A scaffold protein that is essential for both localizing and activating AURKB.[4][9] Binding to the C-terminus of INCENP triggers a conformational change in AURKB, inducing its kinase activity.[10]
-
Survivin: This subunit plays a role in targeting the CPC to the centromere and may also contribute to stimulating AURKB activity.[4][10]
-
Borealin (also known as Dasra): Works in concert with Survivin and INCENP to ensure the correct localization of the CPC.[4][11]
The "passenger" designation arises from the CPC's dynamic localization throughout mitosis.[4][12] It localizes to the chromosome arms in prophase, concentrates at the inner centromere in prometaphase and metaphase, and relocates to the central spindle in anaphase and the midbody during cytokinesis, directing AURKB activity to the appropriate substrates at each stage.[4][5][12]
Core Functions of Aurora B in Chromosome Segregation
Error Correction of Kinetochore-Microtubule Attachments
The most critical role of AURKB is to ensure chromosome bi-orientation, where sister kinetochores attach to microtubules from opposite spindle poles.[13] AURKB acts as a tension sensor to eliminate erroneous attachments, such as syntelic (both sisters attached to the same pole) or merotelic (one sister attached to both poles) attachments.[1][11]
In the absence of tension that is generated by proper bi-orientation, the inner centromere-localized AURKB is physically close to its substrates in the outer kinetochore.[11] It phosphorylates key components of the kinetochore-microtubule interface, primarily the Ndc80/Hec1 complex.[9][11][13] Phosphorylation of the N-terminal tail of Ndc80/Hec1 reduces its affinity for microtubules, promoting the detachment of the incorrect connection and providing an opportunity for a correct attachment to form.[11][13][14] Once bi-orientation is achieved, tension pulls the sister centromeres apart, increasing the physical distance between AURKB and its kinetochore substrates, leading to their dephosphorylation by phosphatases (like PP1) and the stabilization of the correct attachment.[11]
Regulation of the Spindle Assembly Checkpoint (SAC)
The SAC is a surveillance mechanism that halts the cell cycle at the metaphase-to-anaphase transition until all chromosomes are properly bi-oriented.[1][2] AURKB activity is essential for a robust SAC signal. It contributes to the checkpoint in several ways:
-
Creating Unattached Kinetochores: By destabilizing improper microtubule attachments, AURKB indirectly generates the unattached kinetochores that are the primary signal for SAC activation.[15][16]
-
Potentiating the Checkpoint Signal: AURKB is required to prevent the premature removal of SAC proteins, such as Mad2 and BubR1, from kinetochores that are not under tension.[4][16]
-
Direct Promotion of SAC Signaling: Recent evidence suggests AURKB directly promotes the production of the Mitotic Checkpoint Complex (MCC), the effector of the SAC, by phosphorylating the SAC protein Bub1 after it has been recruited to the kinetochore.[15]
Inhibition of AURKB can lead to a weakened checkpoint, causing cells to exit mitosis prematurely with misaligned chromosomes, a hallmark of chromosomal instability.[4][5]
Role in Chromosome Condensation and Cytokinesis
AURKB's functions extend beyond kinetochore regulation.
-
Chromosome Condensation: AURKB phosphorylates Histone H3 at Serine 10 (H3S10), a modification that is tightly correlated with mitotic chromosome condensation.[4] While not the sole driver of condensation, this action is critical for proper chromosome structure.[4]
-
Cytokinesis: After anaphase onset, the CPC relocates to the central spindle and midbody.[5][12] Here, AURKB phosphorylates key substrates to regulate the assembly of the contractile ring and the final separation (abscission) of the two daughter cells.[4][17] Inhibition of AURKB during this late stage often results in cytokinesis failure, leading to the formation of binucleated or polyploid cells.[18]
Key Substrates and Regulation
AURKB activity is controlled by its localization and through interactions with activators and phosphatases.[1][19] Besides the CPC subunits, kinases like Chk1 and TLK-1 can also activate AURKB.[11][19] Its diverse functions are mediated by the phosphorylation of a wide range of substrates.
Table 1: Key Substrates of Aurora Kinase B
| Substrate | Function in Mitosis | Reference(s) |
|---|---|---|
| Histone H3 (Ser10) | Correlated with chromosome condensation; a widely used marker for AURKB activity. | [4][10] |
| Ndc80/Hec1 | A core component of the kinetochore-microtubule interface; phosphorylation destabilizes attachments. | [11][13] |
| MCAK (Kif2C) | A microtubule depolymerase; phosphorylation by AURKB inhibits its activity at the centromere. | [2][20] |
| CENP-A | A histone H3 variant specific to centromeres; phosphorylation is involved in CPC recruitment. | [4] |
| Bub1 | A spindle assembly checkpoint protein; phosphorylation by AURKB promotes SAC signaling. | [15] |
| INCENP | CPC scaffold protein; phosphorylation by AURKB creates a positive feedback loop to enhance kinase activity. | [9] |
| Myosin II Light Chain | Involved in the contractile ring; phosphorylation is required for proper cytokinesis. |[4] |
Aurora B in Oncology and Drug Development
AURKB is frequently overexpressed in a multitude of solid and hematologic malignancies, and its elevated levels often correlate with high tumor grade and poor prognosis.[7][8][21] The resulting chromosomal instability is a key driver of tumorigenesis. This has made AURKB an attractive target for the development of small-molecule inhibitors.
Table 2: Selected Aurora Kinase B Inhibitors in Clinical Development
| Inhibitor | Target(s) | Key Preclinical Findings | Clinical Trial Phase (Selected) | Reference(s) |
|---|---|---|---|---|
| Barasertib (AZD1152) | Aurora B selective | Induces G2/M arrest, polyploidy, and apoptosis. Efficacy in AML models. | Phase I/II/III (AML) | [22][23] |
| Alisertib (MLN8237) | Aurora A > Aurora B | Induces G2/M arrest and aneuploidy. Efficacy in multiple myeloma and neuroblastoma xenografts. | Phase I/II (Advanced Solid Tumors) | [6][23] |
| SP-96 | Aurora B | Reduces histone H3 phosphorylation and suppresses tumor growth. | Preclinical |[24][25] |
The primary mechanism of action for these inhibitors is competitive binding to the ATP pocket of the kinase, blocking its enzymatic activity.[24] Treatment with an AURKB inhibitor typically leads to defects in chromosome alignment, override of the SAC, failure of cytokinesis, and subsequent endoreduplication and apoptosis in cancer cells.[23][24]
Experimental Protocols
In Vitro Aurora B Kinase Assay (Luminescence-based)
This protocol is adapted for a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a proxy for kinase activity.[20][26]
References
- 1. The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 3. Aurora kinases in spindle assembly and chromosome segregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. mdpi.com [mdpi.com]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correcting aberrant kinetochore microtubule attachments: an Aurora B-centric view - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
- 15. Aurora B phosphorylates Bub1 to promote spindle assembly checkpoint signaling | bioRxiv [biorxiv.org]
- 16. [PDF] Aurora B prevents premature removal of spindle assembly checkpoint proteins from the kinetochore: A key role for Aurora B in mitosis | Semantic Scholar [semanticscholar.org]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Aurora A and Aurora B jointly coordinate chromosome segregation and anaphase microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. promega.co.uk [promega.co.uk]
- 21. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. What are the therapeutic applications for Aurora B inhibitors? [synapse.patsnap.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. bpsbioscience.com [bpsbioscience.com]
BRD-7880: A Technical Guide to its Effects on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-7880 is a potent and selective inhibitor of Aurora kinases B (AURKB) and C (AURKC), crucial regulators of mitosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the cell cycle. Inhibition of AURKB by this compound disrupts normal mitotic progression, leading to a failure of cytokinesis, subsequent endoreduplication, and the formation of polyploid cells. These polyploid cells then typically arrest in a G1-like state, a process mediated by the p53 tumor suppressor pathway and the downstream cyclin-dependent kinase inhibitor p21. This guide details the underlying signaling pathways, provides comprehensive experimental protocols for assessing the effects of this compound on the cell cycle, and presents quantitative data from representative studies with selective Aurora B inhibitors.
Introduction to this compound and Aurora Kinases
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play pivotal roles in orchestrating the complex events of mitosis. Aurora B is a component of the chromosomal passenger complex (CPC), which is essential for proper chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) signaling, and cytokinesis. Due to their frequent overexpression in various human cancers and their critical role in cell division, Aurora kinases, particularly Aurora B, have emerged as attractive targets for cancer therapy.
This compound is a small molecule inhibitor with high selectivity for Aurora B and C kinases. Its mechanism of action centers on the disruption of the catalytic activity of AURKB, leading to profound effects on cell cycle progression and ultimately inducing cell death in cancer cells.
Mechanism of Action: this compound's Impact on the Cell Cycle
The primary consequence of Aurora B inhibition by this compound is the disruption of mitosis. This leads to a cascade of events culminating in cell cycle arrest:
-
Mitotic Failure and Endoreduplication: Inhibition of AURKB function prevents the proper alignment of chromosomes at the metaphase plate and disrupts the process of cytokinesis, the final step of cell division. This failure in cytokinesis results in cells exiting mitosis without dividing, leading to the formation of tetraploid (4N) and polyploid (>4N) cells, a process known as endoreduplication.
-
G1-like Arrest in Polyploid Cells: Following endoreduplication, the resulting polyploid cells are unable to proceed through the next round of DNA synthesis and mitosis. Instead, they typically arrest in a state resembling the G1 phase of the cell cycle.
-
Role of the p53-p21 Pathway: This G1-like arrest is often mediated by the tumor suppressor protein p53. In response to the cellular stress caused by mitotic failure and polyploidy, p53 is stabilized and activated. Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase (CDK) inhibitor, p21CIP1/WAF1. p21, in turn, inhibits the activity of CDK2/cyclin E complexes, which are essential for the G1/S transition, thereby enforcing the cell cycle arrest.
Signaling Pathway Diagram
Induction of Apoptosis by BRD-7880: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRD-7880 is a potent and highly selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC). Aurora kinases are crucial regulators of mitosis, and their inhibition can lead to mitotic catastrophe and subsequent apoptosis, making them attractive targets for cancer therapy. This technical guide provides an in-depth overview of the core principles behind the induction of apoptosis by this compound, based on its known mechanism of action as an Aurora kinase B/C inhibitor. While direct quantitative data on apoptosis induction by this compound is not extensively available in the public domain, this document outlines the established signaling pathways, provides detailed experimental protocols for assessing apoptosis, and presents the available quantitative data for this compound's primary targets.
Introduction to this compound and its Molecular Targets
This compound was identified through a high-throughput screening of a large compound library and demonstrated high potency and selectivity for AURKB and AURKC over AURKA[1][2]. Aurora kinases, a family of serine/threonine kinases, play essential roles in cell division. Specifically, AURKB is a key component of the chromosomal passenger complex, which is critical for proper chromosome segregation and cytokinesis. Inhibition of AURKB disrupts these processes, leading to polyploidy and ultimately, cell death, often through apoptosis.
Quantitative Data
While specific data on the direct induction of apoptosis by this compound is limited, the following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against its primary kinase targets. This data is crucial for designing experiments to investigate its apoptotic effects.
| Target | IC50 (nM) | Reference |
| Aurora Kinase B (AURKB) | 7 | [2] |
| Aurora Kinase C (AURKC) | 12 | [2] |
| Aurora Kinase A (AURKA) | 2153 | [2] |
Table 1: In vitro kinase inhibitory activity of this compound.
Signaling Pathways
The induction of apoptosis by Aurora B inhibitors like this compound is a complex process initiated by the disruption of mitosis. The primary mechanism involves the activation of the intrinsic apoptotic pathway.
Experimental Protocols
To assess the apoptotic effects of this compound, a series of well-established assays can be employed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT/XTT Assay)
This assay is a preliminary step to determine the cytotoxic concentration range of this compound.
Workflow:
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/XTT Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Methodology:
-
Cell Treatment: Treat cells with this compound at concentrations around its IC50 for cell viability for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Methodology:
-
Cell Treatment: Seed cells in a 96-well plate and treat with this compound for various time points (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate at room temperature for the time specified by the manufacturer.
-
Data Acquisition: Measure luminescence or fluorescence using a plate reader.
-
Analysis: Normalize the signal to the number of cells or protein concentration.
Expected Outcomes and Interpretation
-
Cell Viability Assay: A dose-dependent decrease in cell viability is expected upon treatment with this compound.
-
Annexin V/PI Staining: An increase in the percentage of Annexin V-positive cells (early and late apoptotic) is anticipated.
-
Caspase-3/7 Activity: A time- and dose-dependent increase in caspase-3/7 activity would confirm the induction of apoptosis.
-
Cell Cycle Analysis: An accumulation of cells in the G2/M phase and the appearance of a polyploid population are expected, consistent with Aurora B inhibition.
Conclusion
This compound, as a potent and selective inhibitor of AURKB and AURKC, is expected to induce apoptosis in cancer cells through the disruption of mitosis. While direct quantitative evidence for this compound-induced apoptosis is still emerging, the methodologies and expected outcomes outlined in this guide provide a robust framework for its investigation. Further studies are warranted to fully elucidate the apoptotic signaling pathways activated by this compound and to quantify its pro-apoptotic efficacy in various cancer models.
References
BRD-7880: A Technical Guide to its Impact on Histone H3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-7880 is a potent and selective inhibitor of Aurora kinases B and C. These serine/threonine kinases are critical regulators of mitosis, playing essential roles in chromosome condensation, spindle assembly, and cytokinesis. A key substrate of Aurora B kinase is histone H3, and its phosphorylation at specific residues, notably Serine 10 (H3S10ph) and Serine 28 (H3S28ph), is a hallmark of mitotic entry and progression. This technical guide provides an in-depth overview of the mechanism by which this compound impacts histone H3 phosphorylation, including relevant signaling pathways and detailed experimental protocols for assessing its activity.
Core Mechanism: Inhibition of Aurora B Kinase
This compound exerts its effects on histone H3 phosphorylation primarily through the direct inhibition of Aurora B kinase. During the G2 phase of the cell cycle and into mitosis, Aurora B localizes to the centromeres and is responsible for phosphorylating histone H3 on Serine 10 and Serine 28. These phosphorylation events are crucial for the recruitment of chromatin-modifying enzymes and the subsequent condensation of chromosomes, a prerequisite for proper segregation during cell division. By binding to the ATP-binding pocket of Aurora B, this compound prevents the transfer of a phosphate (B84403) group from ATP to histone H3, thereby inhibiting its phosphorylation.
Signaling Pathway
The signaling pathway leading to histone H3 phosphorylation and its inhibition by this compound is a critical component of mitotic regulation.
Caption: this compound inhibits Aurora B kinase, preventing histone H3 phosphorylation and chromosome condensation.
Quantitative Data
While specific quantitative data for the direct impact of this compound on histone H3 phosphorylation from a single, comprehensive public study is not available at this time, the expected outcome based on its mechanism of action is a dose-dependent decrease in the levels of phosphorylated histone H3 (e.g., p-H3S10). Researchers can generate such data using the experimental protocols outlined below. The following tables are templates for how such data would be structured.
Table 1: In Vitro Kinase Assay - Inhibition of Histone H3 Phosphorylation by this compound
| This compound Concentration (nM) | Aurora B Kinase Activity (% of Control) |
| 0 (Control) | 100 |
| 1 | Value |
| 10 | Value |
| 100 | Value |
| 1000 | Value |
Table 2: Cellular Assay - Reduction of p-H3S10 Levels in Response to this compound Treatment
| Cell Line | Treatment Duration (hours) | This compound Concentration (nM) | p-H3S10 Level (Relative to Control) |
| HeLa | 24 | 0 (DMSO) | 1.00 |
| HeLa | 24 | 10 | Value |
| HeLa | 24 | 50 | Value |
| HeLa | 24 | 100 | Value |
| HCT116 | 24 | 0 (DMSO) | 1.00 |
| HCT116 | 24 | 10 | Value |
| HCT116 | 24 | 50 | Value |
| HCT116 | 24 | 100 | Value |
Experimental Protocols
Western Blot for Histone H3 Phosphorylation
This protocol details the detection and quantification of phosphorylated histone H3 (specifically p-H3S10) in cell lysates following treatment with this compound.
a. Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, HCT116) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
b. Histone Extraction:
-
Wash cells with ice-cold PBS and scrape into a microcentrifuge tube.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in 1 ml of ice-cold PBS.
-
Centrifuge at 1,500 rpm for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the pellet in 5 volumes of hypotonic lysis buffer (10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, and protease/phosphatase inhibitors).
-
Incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the nuclear pellet in 0.4 N H2SO4 and incubate with rotation for at least 1 hour at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant containing histones to a new tube and add trichloroacetic acid (TCA) to a final concentration of 20%.
-
Incubate on ice for 30 minutes to precipitate the histones.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Wash the histone pellet twice with ice-cold acetone.
-
Air-dry the pellet and resuspend in ddH2O.
-
Determine protein concentration using a BCA assay.
c. SDS-PAGE and Western Blotting:
-
Mix 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-polyacrylamide gel and run at 100V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane at 100V for 1 hour.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-histone H3 (Ser10) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for loading, strip the membrane and re-probe with an antibody against total histone H3.
d. Quantification:
-
Measure the band intensity for p-H3S10 and total H3 using densitometry software (e.g., ImageJ).
-
Calculate the ratio of p-H3S10 to total H3 for each sample.
-
Normalize the results to the vehicle control.
Caption: Workflow for assessing histone H3 phosphorylation via Western blot.
In-Cell Western™ Assay
This high-throughput method allows for the quantification of histone H3 phosphorylation directly in microplates.
a. Cell Seeding and Treatment:
-
Seed cells in a 96-well or 384-well plate.
-
Treat with this compound as described for the Western blot protocol.
b. Staining:
-
Fix cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Wash wells twice with PBS.
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 20 minutes.
-
Wash wells twice with PBS containing 0.1% Tween-20.
-
Block with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 1.5 hours.
-
Incubate with primary antibodies for p-H3S10 and a normalization protein (e.g., total H3 or a housekeeping protein) diluted in blocking buffer overnight at 4°C.
-
Wash wells five times with PBS containing 0.1% Tween-20.
-
Incubate with species-specific secondary antibodies conjugated to different fluorophores (e.g., IRDye® 680RD and IRDye® 800CW) for 1 hour at room temperature, protected from light.
-
Wash wells five times with PBS containing 0.1% Tween-20.
c. Imaging and Analysis:
-
Scan the plate using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the target (p-H3S10) and normalization protein in each well.
-
Calculate the ratio of the target signal to the normalization signal.
-
Normalize the results to the vehicle control.
Caption: Workflow for In-Cell Western assay to measure histone H3 phosphorylation.
Conclusion
This compound effectively inhibits the phosphorylation of histone H3 by targeting Aurora B kinase. The experimental protocols provided in this guide offer robust methods for quantifying this effect in both in vitro and cellular contexts. The resulting data will be crucial for understanding the molecular pharmacology of this compound and its potential as a therapeutic agent in oncology and other diseases characterized by aberrant cell division. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated inhibition of histone H3 phosphorylation.
The Oncogenic Role of Aurora Kinases: A Technical Guide for Researchers
An In-depth Examination of Aurora Kinases in Cancer Biology, Therapeutic Targeting, and Experimental Methodologies
Introduction
The Aurora kinases, a family of serine/threonine kinases, are critical regulators of cell division. In mammals, this family comprises three members: Aurora A, Aurora B, and Aurora C. These kinases play essential roles in ensuring the fidelity of mitosis and meiosis, governing processes from centrosome maturation and spindle assembly to chromosome segregation and cytokinesis. While vital for normal cellular function, the aberrant expression and activity of Aurora kinases are frequently implicated in the pathogenesis of numerous human cancers. Their overexpression often correlates with aneuploidy, chromosomal instability, and aggressive tumor phenotypes, making them compelling targets for anticancer drug development.[1][2] This technical guide provides a comprehensive overview of the oncogenic roles of Aurora kinases, details key signaling pathways, presents quantitative data on their expression and inhibition, and offers detailed protocols for their experimental investigation.
The Aurora Kinase Family: Structure and Function
The three members of the Aurora kinase family, while sharing a highly conserved C-terminal catalytic domain, possess distinct N-terminal domains that dictate their specific subcellular localizations and functions.[3]
-
Aurora A (AURKA) is primarily associated with the centrosome and spindle poles. Its activity peaks during the G2 phase and M phase of the cell cycle, where it is crucial for centrosome maturation and separation, as well as the assembly of a bipolar mitotic spindle.[4]
-
Aurora B (AURKB) is a component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to centromeres during early mitosis and relocates to the spindle midzone and midbody during anaphase and telophase, respectively. Aurora B is essential for proper chromosome condensation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[5][6]
-
Aurora C (AURKC) is highly expressed in meiotic cells, particularly in the testes.[1][7] While its role in mitosis is less defined, it can compensate for the loss of Aurora B function to some extent. Aberrant expression of Aurora C has been observed in various cancers, where it may contribute to tumorigenesis by promoting aneuploidy.[8][9]
Oncogenic Roles of Aurora Kinases
The deregulation of Aurora kinases is a common feature in a wide array of human malignancies. Their oncogenic functions are multifaceted, impacting cell cycle progression, apoptosis, and metastasis.
Overexpression in Cancer
Elevated expression of Aurora kinases is a hallmark of many cancers, often correlating with poor prognosis.[2][10] Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), has revealed significant upregulation of Aurora kinase mRNA in numerous tumor types compared to normal tissues.[11][12]
Table 1: Aurora Kinase mRNA Expression in Selected Human Cancers (TCGA Data)
| Cancer Type | Aurora A (AURKA) Fold Change (Tumor vs. Normal) | Aurora B (AURKB) Fold Change (Tumor vs. Normal) | Aurora C (AURKC) Fold Change (Tumor vs. Normal) |
| Breast Invasive Carcinoma (BRCA) | 3.47 | Significantly Upregulated | No Significant Difference |
| Colon Adenocarcinoma (COAD) | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |
| Lung Adenocarcinoma (LUAD) | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |
| Ovarian Serous Cystadenocarcinoma (OV) | Significantly Upregulated | Significantly Upregulated | Significantly Upregulated |
| Prostate Adenocarcinoma (PRAD) | Significantly Upregulated | Significantly Upregulated | No Significant Difference |
Data derived from analyses of TCGA datasets. "Significantly Upregulated" indicates a statistically significant increase in mRNA expression in tumor tissues compared to normal tissues. Specific fold changes can vary between studies and datasets.[11][12][13][14][15]
Induction of Genomic Instability
A primary mechanism through which Aurora kinases contribute to tumorigenesis is by inducing genomic instability. Overexpression of Aurora A can lead to centrosome amplification, resulting in the formation of multipolar spindles and subsequent chromosome missegregation.[16] Deregulation of Aurora B activity impairs the spindle assembly checkpoint, allowing cells with improper kinetochore-microtubule attachments to proceed through mitosis, leading to aneuploidy.[5]
Key Signaling Pathways
Aurora kinases are embedded within complex signaling networks that regulate cell proliferation and survival. Their oncogenic activity often arises from the dysregulation of these pathways.
The p53 Tumor Suppressor Pathway
Aurora kinases A and B can negatively regulate the tumor suppressor protein p53. Aurora A can phosphorylate p53, leading to its ubiquitination and subsequent degradation by the proteasome.[3] This abrogation of p53 function allows cancer cells to evade apoptosis and continue to proliferate despite cellular damage.
The Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is a common driver of cancer. Aurora A has been shown to interact with and stabilize β-catenin, a key effector of the Wnt pathway. This leads to the increased transcription of β-catenin target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.
Therapeutic Targeting of Aurora Kinases
The established role of Aurora kinases in promoting tumorigenesis has led to the development of numerous small-molecule inhibitors. These inhibitors can be broadly classified as pan-Aurora inhibitors or selective inhibitors of specific family members.
Table 2: IC50 Values of Selected Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Cancer Cell Line | IC50 (nM) |
| Alisertib (MLN8237) | Aurora A | HCT-116 (Colon) | 32 |
| TIB-48 (T-cell Lymphoma) | 80-100 | ||
| Multiple Myeloma (various) | 3 - 1710 | ||
| Barasertib (AZD1152) | Aurora B | NCI-H82 (SCLC) | 1 |
| MOLM13 (AML) | <50 | ||
| Various Hematological | 0.37 (cell-free) | ||
| Danusertib (PHA-739358) | Pan-Aurora | Various Solid Tumors | Sub-micromolar |
| BCR-ABL positive CML | 19 |
IC50 values represent the concentration of the inhibitor required to inhibit the biological process by 50% and can vary depending on the cell line and assay conditions.[17][18][19][20][21][22]
Experimental Protocols
Investigating the oncogenic role of Aurora kinases requires a combination of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Experimental Workflow for Investigating an Aurora Kinase Inhibitor
References
- 1. Functions of Aurora kinase C in meiosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene Expression Profiles of the Aurora Family Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]
- 6. Aurora B Phosphorylates Multiple Sites on Mitotic Centromere-associated Kinesin to Spatially and Temporally Regulate Its Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functions of Aurora kinase C in meiosis and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The oncogenic role of meiosis-specific Aurora kinase C in mitotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What are Aurora C inhibitors and how do they work? [synapse.patsnap.com]
- 10. Elevated expression of Aurora-A/AURKA in breast cancer associates with younger age and aggressive features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comprehensive analysis identifies as a critical prognostic prediction gene in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AURKB promotes colorectal cancer progression by triggering the phosphorylation of histone H3 at serine 10 to activate CCNE1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Meta-analysis of Aurora Kinase A (AURKA) Expression Data Reveals a Significant Correlation Between Increased AURKA Expression and Distant Metastases in Human ER-positive Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Elevated expression of Aurora-A/AURKA in breast cancer associates with younger age and aggressive features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. selleckchem.com [selleckchem.com]
- 19. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Alisertib (MLN8237) an Investigational Agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of BRD-7880 Bound to Aurora Kinase: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural and functional analysis of the inhibitor BRD-7880 in complex with Aurora kinases. The information presented herein is intended to support research and development efforts in the field of oncology and kinase inhibitor design.
Executive Summary
This compound is a potent inhibitor of Aurora kinases, a family of serine/threonine kinases crucial for cell cycle regulation. Dysregulation of Aurora kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This document details the structural basis of this compound's interaction with Aurora kinases, presenting key quantitative data, experimental methodologies, and relevant signaling pathways to provide a thorough understanding of its mechanism of action.
Quantitative Data
The binding affinity and inhibitory activity of this compound against Aurora kinases have been characterized using various biophysical and biochemical assays. The following tables summarize the key quantitative data.
Table 1: Crystallographic Data for this compound in Complex with Aurora A
| Parameter | Value |
| PDB ID | 6GRA |
| Resolution | 2.60 Å |
| R-Value Work | 0.210 |
| R-Value Free | 0.269 |
| Space Group | P 61 2 2 |
| Organism | Homo sapiens |
| Expression System | Escherichia coli |
Table 2: Binding Affinity of this compound for Aurora Kinases (Isothermal Titration Calorimetry)
| Target | Kd (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |
| AURKA | 180 ± 20 | 0.9 | -11.2 ± 0.2 | 2.0 |
| AURKB:INCENP | 20 ± 2 | 1.0 | -8.9 ± 0.1 | -1.7 |
| AURKC:INCENP | 40 ± 3 | 1.1 | -9.5 ± 0.2 | -0.8 |
Data extracted from supplementary materials of the referenced publication.
Table 3: Inhibitory Activity of this compound against Aurora Kinases (Kinase Assay)
| Target | IC50 (nM) |
| Aurora A | Data not available in search results |
| Aurora B | Data not available in search results |
| Aurora C | Data not available in search results |
Note: Specific IC50 values for this compound were not found in the provided search results. A general kinase assay protocol is described in the experimental protocols section.
Structural Insights into this compound Binding
The crystal structure of this compound in complex with Aurora A (PDB: 6GRA) and its binding mode to the Aurora C:INCENP complex reveal key molecular interactions that contribute to its inhibitory activity.
This compound binds within the ATP-binding pocket of the Aurora kinase domain. The central 8-membered ring of this compound exhibits excellent shape complementarity with the active site of Aurora C. Key interactions include a single hydrogen bond from its benzo-1,3-dioxole moiety to the kinase hinge region. Additionally, multiple hydrogen bonds are formed with residues in the P-loop (Lys53), as well as with Lys72 and Glu91.
Interestingly, this compound binds to both Aurora A and the Aurora C:INCENP complex in the same conformation. The active site residues of Aurora A adopt the same conformations as those of Aurora C, with the exception of the DFG motif.
Isothermal titration calorimetry data indicates that this compound has a significantly higher affinity for the Aurora B:INCENP complex compared to Aurora A. This selectivity is driven by a more favorable entropy of binding. This compound also exhibits slow binding kinetics with the Aurora B:INCENP complex, and its long half-life of dissociation contributes to its potent binding.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
X-ray Crystallography of AURKA in complex with this compound (PDB: 6GRA)
Protein Expression and Purification: Human Aurora A was expressed in Escherichia coli. The detailed protocol for protein purification was not available in the search results.
Crystallization: Crystals of the Aurora A-BRD-7880 complex were grown using the vapor diffusion, sitting drop method. The crystallization solution contained 0.2 M potassium citrate, 0.1 M Bis-Tris propane (B168953) pH 7.5, 20% PEG 3350, and 10% ethylene (B1197577) glycol.
Data Collection and Processing: X-ray diffraction data were collected at a synchrotron source. Data were processed and scaled using standard crystallographic software packages. The structure was solved by molecular replacement and refined to a resolution of 2.60 Å.
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed to determine the thermodynamic parameters of this compound binding to Aurora kinases.
Instrumentation: A MicroCal ITC200 or similar instrument is typically used.
Sample Preparation: Purified Aurora kinase constructs (Aurora A, Aurora B:INCENP, Aurora C:INCENP) were dialyzed against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). The inhibitor this compound was dissolved in the same dialysis buffer to minimize heats of dilution.
Experimental Procedure: A solution of this compound (typically 50-100 µM) was placed in the ITC syringe, and the Aurora kinase solution (typically 5-10 µM) was placed in the sample cell. A series of injections (e.g., 19 injections of 2 µL each) were made at a constant temperature (e.g., 25°C). The heat change associated with each injection was measured.
Data Analysis: The raw ITC data were integrated and corrected for heats of dilution. The resulting binding isotherm was fitted to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding were then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.
Materials:
-
Purified recombinant Aurora kinase (A, B, or C)
-
Kinase substrate (e.g., myelin basic protein or a specific peptide substrate)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
Procedure:
-
Kinase Reaction: A reaction mixture containing the Aurora kinase, its substrate, and ATP in kinase buffer is prepared.
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture. A DMSO control (no inhibitor) is also included.
-
Initiation and Incubation: The reaction is initiated by the addition of the kinase and incubated at 30°C for a set period (e.g., 60 minutes).
-
Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Detection: Kinase Detection Reagent is added to convert the produced ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Measurement: The luminescence is measured using a plate reader. The IC50 value is determined by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the Aurora kinase signaling pathway and a general workflow for inhibitor characterization.
The Impact of BRD-7880 on Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-7880 is a potent and selective inhibitor of Aurora B kinase, a key regulator of mitotic progression. This technical guide provides an in-depth analysis of the anticipated effects of this compound on mitotic spindle formation. While specific quantitative data for this compound is limited in the public domain, this document synthesizes findings from studies on analogous selective Aurora B inhibitors, such as AZD1152-HQPA and ZM447439, to project the expected cellular and molecular consequences of this compound treatment. Detailed experimental protocols for assessing these effects are provided, along with visualizations of the underlying biological pathways and experimental workflows.
Introduction: The Role of Aurora B Kinase in Mitosis
Aurora B is a serine/threonine kinase that plays a pivotal role in ensuring the fidelity of cell division. As a component of the chromosomal passenger complex (CPC), Aurora B is dynamically localized throughout mitosis, from the centromeres in early mitosis to the central spindle and midbody during anaphase and cytokinesis. Its functions are critical for several mitotic events, including:
-
Chromosome Condensation and Biorientation: Aurora B phosphorylates histone H3 at serine 10, a modification associated with chromosome condensation. It is also essential for the correction of erroneous kinetochore-microtubule attachments, ensuring that sister chromatids are properly attached to opposite spindle poles (biorientation).
-
Spindle Assembly Checkpoint (SAC): Aurora B activity is crucial for the activation and maintenance of the SAC, a surveillance mechanism that delays anaphase onset until all chromosomes are correctly attached to the mitotic spindle.
-
Cytokinesis: In late mitosis, Aurora B relocates to the central spindle and midbody, where it regulates the final stages of cell division.
Inhibition of Aurora B kinase activity is therefore expected to disrupt these fundamental processes, leading to significant defects in mitotic spindle formation and function.
Predicted Effects of this compound on Mitotic Spindle Formation
As a selective Aurora B inhibitor, this compound is predicted to induce a range of mitotic defects consistent with the known functions of its target. These effects, extrapolated from studies of similar inhibitors, include:
-
Chromosome Misalignment: Inhibition of Aurora B's error-correcting function leads to the persistence of incorrect kinetochore-microtubule attachments, resulting in chromosomes failing to align properly at the metaphase plate.
-
Spindle Abnormalities: While bipolar spindles may initially form, the lack of proper chromosome attachment and tension can lead to spindle defects.
-
Failure of Cytokinesis: Due to its role in the final stages of cell division, Aurora B inhibition can lead to a failure of cytokinesis, resulting in the formation of polyploid cells (cells with more than 4N DNA content).
-
Mitotic Slippage and Apoptosis: Prolonged mitotic arrest due to an activated SAC can ultimately lead to mitotic slippage, where the cell exits mitosis without proper chromosome segregation, or apoptosis (programmed cell death).
Quantitative Analysis of Mitotic Defects Induced by Aurora B Inhibitors
Table 1: Effect of Aurora B Inhibitor AZD1152-HQPA on Cell Cycle Distribution in NB4 Acute Myeloid Leukemia Cells [1]
| Treatment Concentration | % Cells in 2N | % Cells in S Phase | % Cells with >4N DNA |
| Control (DMSO) | 40.9% | 35.1% | 1.7% |
| 0.01 µM AZD1152-HQPA | 35.2% | 40.2% | 2.5% |
| 0.1 µM AZD1152-HQPA | 28.7% | 38.5% | 10.3% |
| 1.0 µM AZD1152-HQPA | 15.4% | 25.6% | 35.8% |
Table 2: Effect of Aurora B Inhibitor ZM447439 on Cell Cycle Distribution in NB4 Acute Myeloid Leukemia Cells [1]
| Treatment Concentration | % Cells in 2N | % Cells in S Phase | % Cells with >4N DNA |
| Control (DMSO) | 40.9% | 35.1% | 1.7% |
| 0.01 µM ZM447439 | 38.2% | 36.9% | 3.7% |
| 0.1 µM ZM447439 | 35.1% | 37.8% | 5.9% |
| 1.0 µM ZM447439 | 24.5% | 30.1% | 18.2% |
Experimental Protocols
Cell Synchronization for Mitotic Analysis
To enrich for a population of cells in mitosis for subsequent analysis, a double thymidine (B127349) block is a commonly used and effective method.
Protocol: Double Thymidine Block for HeLa Cells
-
Initial Seeding: Plate HeLa cells at a density that will allow for approximately 30-40% confluency at the time of the first thymidine addition.
-
First Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 18-19 hours. This will arrest the cells at the G1/S boundary.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed phosphate-buffered saline (PBS), and add fresh, pre-warmed complete culture medium. Incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine to the culture medium to a final concentration of 2 mM. Incubate the cells for 16-17 hours. This will re-arrest the cells at the G1/S boundary, leading to a more synchronized population.
-
Release into Mitosis: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete culture medium. Cells will proceed synchronously through the cell cycle. For HeLa cells, peak mitosis is typically observed 9-11 hours after the release from the second thymidine block. This compound or a vehicle control should be added at a predetermined time after the release to assess its effects on mitotic entry and progression.
Immunofluorescence Staining of Mitotic Spindles
This protocol details the visualization of microtubules and centrosomes in treated cells to assess mitotic spindle morphology.
Protocol: Immunofluorescence for α-tubulin and γ-tubulin
-
Cell Culture: Grow HeLa cells on sterile glass coverslips in a petri dish or multi-well plate.
-
Synchronization and Treatment: Synchronize the cells using the double thymidine block protocol described above. Treat the cells with the desired concentrations of this compound or vehicle control at the appropriate time to capture cells in mitosis.
-
Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with ice-cold methanol (B129727) for 10 minutes at -20°C. Alternatively, fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization (if using paraformaldehyde): If cells were fixed with paraformaldehyde, permeabilize them with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use a mouse monoclonal anti-α-tubulin antibody to label microtubules and a rabbit polyclonal anti-γ-tubulin antibody to label centrosomes.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with fluorescently-labeled secondary antibodies (e.g., goat anti-mouse IgG conjugated to a green fluorophore and goat anti-rabbit IgG conjugated to a red fluorophore) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash the cells three times with PBST. Incubate with DAPI (4',6-diamidino-2-phenylindole) solution (300 nM in PBS) for 5 minutes at room temperature to stain the DNA.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Acquire images of various mitotic stages to assess spindle morphology, chromosome alignment, and centrosome number.
Visualizations
Signaling Pathway
Caption: Aurora B Kinase Signaling Pathway in Mitosis.
Experimental Workflow
Caption: Experimental Workflow for Assessing Mitotic Spindle Defects.
Logical Relationship
Caption: Logical Relationship of this compound Action.
Conclusion
This compound, as a selective inhibitor of Aurora B kinase, is poised to be a powerful tool for studying the intricacies of mitosis and a potential therapeutic agent in oncology. Based on the extensive research on analogous compounds, treatment with this compound is expected to induce pronounced defects in mitotic spindle formation and function, leading to chromosome misalignment, polyploidy, and ultimately, cell death. The experimental protocols and analytical frameworks provided in this guide offer a robust starting point for researchers to quantitatively assess the impact of this compound and further elucidate its mechanism of action. Future studies should aim to generate specific dose-response data for this compound to confirm these predicted effects and to facilitate its development and application in research and medicine.
References
Unraveling the Selectivity of BRD-7880: A Deep Dive into its Preferential Inhibition of Aurora Kinase B
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Aurora kinases, a family of serine/threonine kinases, are critical regulators of mitosis, ensuring the faithful segregation of chromosomes during cell division. Two key isoforms, Aurora Kinase A (AURKA) and Aurora Kinase B (AURKB), play distinct, non-redundant roles. AURKA is primarily involved in centrosome maturation and spindle assembly, while AURKB functions as the catalytic core of the Chromosomal Passenger Complex (CPC), which governs chromosome-microtubule attachments, spindle assembly checkpoint signaling, and cytokinesis. Due to their frequent overexpression in various cancers, both kinases have emerged as high-value targets for therapeutic intervention. However, the high degree of homology in their ATP-binding sites presents a significant challenge for the development of isoform-selective inhibitors. BRD-7880 has emerged as a potent and highly specific inhibitor of AURKB, offering a valuable tool to dissect its cellular functions and a promising scaffold for targeted cancer therapy. This guide elucidates the molecular underpinnings of this compound's remarkable selectivity for AURKB over AURKA.
The Molecular Basis of Selectivity: A Tale of Two Complexes
The profound selectivity of this compound is not merely a function of interacting with the naked kinase domains but is deeply rooted in the differential thermodynamics and kinetics of its binding to the physiologically relevant kinase-coactivator complexes: AURKA:TPX2 and AURKB:INCENP.
At the heart of this compound's selectivity is a more favorable entropy of binding to the AURKB:INCENP complex.[1] Isothermal Titration Calorimetry (ITC) studies have confirmed that this compound has a significantly higher affinity for AURKB when it is in complex with its co-activator, INCENP.[1]
Conversely, the selectivity of this compound is further amplified by a non-ideal and energetically unfavorable interaction with the AURKA:TPX2 complex.[1] Evidence suggests that the binding of this compound to AURKA forces a partial dissociation of its essential co-activator, TPX2.[1] This disruption incurs an energetic penalty, rendering the binding to the AURKA:TPX2 complex much weaker compared to the AURKB:INCENP complex.
Furthermore, this compound exhibits slow binding kinetics with the AURKB:INCENP complex, characterized by a long dissociation half-life.[1] This extended residence time contributes to its potent and sustained inhibition of AURKB activity within a cellular context. Structurally, the central 8-membered ring of this compound allows for excellent shape complementarity within the ATP-binding site of the Aurora kinases.[1] However, it is the interplay with the respective co-activators that ultimately dictates its profound isoform specificity.
Quantitative Data Summary
The selectivity of this compound is starkly illustrated by its inhibitory activity against the two kinases. The half-maximal inhibitory concentration (IC50) values demonstrate a differential of over 300-fold.
| Compound | AURKA IC50 (nM) | AURKB IC50 (nM) | Selectivity (Fold) |
| This compound | 2153[2] | 7[2][3] | ~308 |
Note: A higher IC50 value indicates lower potency.
Thermodynamic parameters from Isothermal Titration Calorimetry (ITC) further illuminate the mechanism, highlighting a more favorable binding entropy for the AURKB:INCENP interaction.
| Interaction | Binding Affinity (Kd) | Thermodynamic Drivers |
| This compound + AURKA:TPX2 | Weaker Affinity | Binding is penalized by the likely disruption of the AURKA-TPX2 interaction. |
| This compound + AURKB:INCENP | Significantly Higher Affinity | Driven by a more favorable entropy of binding.[1] |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a method to determine the IC50 of an inhibitor using an ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified, active AURKA and AURKB enzymes
-
Substrate peptide (e.g., Kemptide)
-
ATP
-
This compound (or other test inhibitor)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer.
-
Reaction Setup: To the wells of a 384-well plate, add 2.5 µL of the test inhibitor dilution. Add 2.5 µL of kinase enzyme (AURKA or AURKB) diluted in assay buffer. Include "no enzyme" controls for background and "DMSO only" controls for maximal activity.
-
Pre-incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mix to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for each enzyme.
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the "DMSO only" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified AURKA:TPX2 and AURKB:INCENP protein complexes
-
This compound
-
ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP), degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze the protein complexes extensively against the ITC buffer. Dissolve this compound in the final dialysis buffer to minimize buffer mismatch effects.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Thoroughly clean the sample cell and titration syringe.
-
Loading: Load the protein solution (e.g., 10-20 µM AURKB:INCENP) into the sample cell. Load the concentrated inhibitor solution (e.g., 100-200 µM this compound) into the titration syringe.
-
Titration: Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, followed by a series of 19-25 injections (e.g., 2 µL each) at regular intervals (e.g., 150 seconds) to allow the signal to return to baseline.
-
Control Experiment: Perform a control titration by injecting the inhibitor solution into the buffer-filled sample cell to determine the heat of dilution.
-
Data Analysis: Integrate the raw power data to obtain the heat change for each injection. Subtract the heat of dilution from the protein titration data. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.
Cellular Assay: Western Blot for Phospho-Histone H3
This assay measures the inhibition of AURKB in cells by detecting the phosphorylation of its canonical substrate, Histone H3 at Serine 10 (pH3S10).
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116)
-
Cell culture medium and reagents
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10) and Mouse anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a dose-response range of this compound for a specified time (e.g., 6-24 hours). Include a DMSO-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the well with ice-cold Lysis Buffer. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pH3S10 and total H3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The decrease in the pH3S10 signal relative to the total H3 signal indicates inhibition of AURKB activity.
Mandatory Visualizations
Caption: Distinct signaling pathways of AURKA and AURKB during mitosis.
Caption: General experimental workflow for kinase inhibitor selectivity profiling.
Caption: Logical diagram of the selectivity mechanism of this compound.
References
The Chromosomal Passenger Complex: A Pivotal Player in the Mitotic Activity of BRD-7880
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the critical role of the Chromosomal Passenger Complex (CPC) in the mechanism of action of BRD-7880, a potent and selective inhibitor of Aurora B kinase. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the molecular interactions and cellular consequences of targeting the CPC with this promising therapeutic agent.
The guide elucidates the intricate relationship between this compound and the CPC, a master regulator of mitosis. The CPC is a dynamic protein assembly essential for accurate chromosome segregation and cell division.[1][2][3] Its core enzymatic component, Aurora B kinase, is a key therapeutic target in oncology.[4] this compound has emerged as a highly specific inhibitor of Aurora B and Aurora C kinases.[5][6]
Quantitative Analysis of this compound Activity
This compound demonstrates significant selectivity for Aurora B and C over Aurora A. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 1: Inhibitory Potency (IC50) of this compound against Aurora Kinases
| Kinase Target | IC50 (nM) |
| Aurora B | 7[5][6] |
| Aurora C | 12[5][6] |
| Aurora A | >2000[5][6] |
Table 2: Thermodynamic and Kinetic Parameters of this compound Binding
| Target Complex | Binding Affinity (Method) | Thermodynamic Driver | Kinetic Profile |
| AURKB:INCENP | High (Isothermal Titration Calorimetry)[7][8] | Favorable entropy of binding[7][8] | Slow binding kinetics, long dissociation half-life[7][8] |
| AURKA | Significantly lower than for AURKB:INCENP[7][8] | - | - |
The Chromosomal Passenger Complex Signaling Pathway and Inhibition by this compound
The CPC, composed of Aurora B, INCENP, Survivin, and Borealin, dynamically localizes to different subcellular structures throughout mitosis to orchestrate key events.[1][2][3] During early mitosis, the CPC is concentrated at the centromeres, where Aurora B phosphorylates a multitude of substrates to ensure proper chromosome condensation, kinetochore-microtubule attachments, and activation of the spindle assembly checkpoint.[1][9][10] this compound exerts its effect by directly inhibiting the kinase activity of Aurora B, thereby disrupting these critical mitotic processes.
Caption: Inhibition of the CPC signaling pathway by this compound.
Experimental Protocols
The following sections provide an overview of key experimental methodologies used to characterize the interaction between this compound and the Chromosomal Passenger Complex.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the direct measurement of binding affinity, stoichiometry, and the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS).[11][12] This method was instrumental in demonstrating the high affinity and favorable entropy of this compound binding to the AURKB:INCENP complex.[7]
Caption: A generalized workflow for Isothermal Titration Calorimetry.
Methodology Overview:
-
Sample Preparation: Purified AURKB:INCENP complex is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both are in an identical buffer to minimize heats of dilution.
-
Titration: A series of small, precise injections of this compound are made into the sample cell containing the AURKB:INCENP complex.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding of this compound to the protein complex.
-
Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[11][12]
Lanthanide-Based Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is a common method for determining the inhibitory potency (IC50) of compounds against kinases.[7][13][14] It relies on the displacement of a fluorescent tracer from the kinase active site by the inhibitor.
Caption: Workflow for a Lanthanide-Based Kinase Binding Assay.
Methodology Overview:
-
Reagent Preparation: Solutions of Aurora B kinase, a fluorescently labeled ATP-competitive tracer, a europium-labeled anti-tag antibody, and serial dilutions of this compound are prepared.
-
Assay Assembly: The kinase, tracer, antibody, and inhibitor are combined in a microplate. In the absence of an inhibitor, the tracer binds to the kinase, bringing the europium donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal.
-
Inhibition: this compound competes with the tracer for binding to the ATP pocket of Aurora B.
-
Signal Detection: As the concentration of this compound increases, more tracer is displaced, leading to a decrease in the FRET signal.
-
Data Analysis: The signal is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the tracer binding.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for verifying the engagement of a drug with its target protein within the complex environment of a living cell.[15][16][17] The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.
Methodology Overview:
-
Cell Treatment: Intact cells are treated with various concentrations of this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble Aurora B kinase remaining in the supernatant is quantified, typically by Western blotting or other protein detection methods.
-
Data Analysis: An increase in the amount of soluble Aurora B at higher temperatures in the presence of this compound indicates that the compound has bound to and stabilized the protein, confirming target engagement in a cellular context.
Conclusion
The Chromosomal Passenger Complex, and specifically its core kinase Aurora B, is the primary target of this compound. The high affinity and selectivity of this compound for Aurora B within the CPC leads to the disruption of critical mitotic events, ultimately inhibiting cell proliferation. The quantitative data and experimental methodologies outlined in this guide provide a robust framework for the continued investigation and development of this compound and other CPC-directed therapies.
References
- 1. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 2. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora kinases: Generators of spatial control during mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aurora Kinase compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BRD-7880 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-7880 is a potent and highly specific inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC).[1] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division.[2][3] Specifically, Aurora B is a key component of the chromosomal passenger complex (CPC), which is essential for proper chromosome segregation, kinetochore-microtubule attachments, and the spindle assembly checkpoint.[2][4][5] Dysregulation of Aurora B is frequently observed in various cancers, making it an attractive target for cancer therapy. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound.
Data Presentation
The following table summarizes the reported in vitro activity of this compound against Aurora kinases.
| Target | Assay Type | Parameter | Value | Reference |
| Aurora Kinase B (AURKB) | Enzymatic Assay | IC50 | 7 nM | [1] |
| Aurora Kinase C (AURKC) | Enzymatic Assay | IC50 | 12 nM | [1] |
| AURKB:INCENP Complex | Isothermal Titration Calorimetry (ITC) | Binding Affinity | Higher affinity than for AURKA | [6] |
Signaling Pathway
The diagram below illustrates the central role of the Aurora B kinase signaling pathway in mitosis, which is the primary target of this compound.
Experimental Protocols
Aurora B Kinase Enzymatic Assay
This protocol is designed to determine the in vitro inhibitory activity of this compound on Aurora B kinase.
Materials:
-
Recombinant human Aurora B/INCENP complex
-
Myelin Basic Protein (MBP) or other suitable substrate
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mM Na3VO4, 5 mM beta-glycerophosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Assay Buffer to the desired final concentrations.
-
In a white assay plate, add 2.5 µL of the diluted this compound or vehicle (DMSO) control.
-
Prepare a master mix containing the Aurora B/INCENP enzyme and substrate (MBP) in Kinase Assay Buffer. Add 5 µL of this mix to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding 10 µL of ADP-Glo™ Reagent and incubating for 40 minutes, followed by the addition of 20 µL of Kinase Detection Reagent and a further 30-minute incubation.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Cytotoxicity Assay
This protocol is to assess the effect of this compound on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
Clear-bottom, white-walled 96-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the cell viability as a percentage of the vehicle control and calculate the GI50 (concentration for 50% inhibition of cell growth).
Isothermal Titration Calorimetry (ITC)
This protocol describes the direct measurement of the binding affinity of this compound to the Aurora B/INCENP complex.
Materials:
-
Isothermal Titration Calorimeter
-
Purified recombinant Aurora B/INCENP protein
-
This compound
-
ITC Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP), degassed
-
Syringe and sample cell for the ITC instrument
Procedure:
-
Prepare the Aurora B/INCENP protein solution in the ITC buffer to a final concentration of 5-10 µM and load it into the sample cell.
-
Prepare the this compound solution in the same ITC buffer to a concentration 10-20 times that of the protein and load it into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the this compound solution into the protein-containing sample cell.
-
Record the heat changes associated with each injection.
-
As a control, perform an identical titration of this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the binding data.
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for BRD-7880 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BRD-7880, a potent and highly specific inhibitor of Aurora kinases B and C, in cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets Aurora kinase B (AURKB) and Aurora kinase C (AURKC). These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in chromosome segregation, spindle assembly checkpoint, and cytokinesis.[1] Dysregulation of Aurora kinases is frequently observed in various cancers, making them attractive targets for therapeutic intervention. This compound exerts its inhibitory effect by binding to the ATP-binding site of AURKB and AURKC, thereby preventing the phosphorylation of their downstream substrates.[1]
Chemical Properties of this compound:
| Property | Value |
| Synonyms | BRD 7880, BRD7880 |
| Molecular Formula | C₃₂H₃₈N₄O₇ |
| Molecular Weight | 590.67 g/mol |
| Solubility | Soluble in DMSO |
Mechanism of Action and Signaling Pathway
Aurora kinase B is a key component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin. The CPC localizes to centromeres during early mitosis and relocates to the central spindle and midbody during anaphase and telophase, respectively. AURKB phosphorylates a multitude of substrates involved in mitotic progression.
Inhibition of AURKB by this compound disrupts these critical mitotic events, leading to:
-
Failed Cytokinesis: Inhibition of AURKB prevents the proper formation and function of the contractile ring, leading to the formation of polyploid cells.
-
Cell Cycle Arrest: Disruption of the spindle assembly checkpoint and chromosome segregation leads to arrest in the G2/M phase of the cell cycle.
-
Induction of Apoptosis: Prolonged mitotic arrest and genomic instability ultimately trigger programmed cell death.
Figure 1: Simplified signaling pathway of Aurora Kinase B and points of inhibition by this compound.
Quantitative Data: In Vitro Efficacy
Table 1: Representative IC50 Values for a Potent Aurora Kinase B Inhibitor
| Cell Line | Cancer Type | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | 0.8 |
| HeLa | Cervical Cancer | 1.2 |
| A549 | Lung Carcinoma | 1.5 |
| MCF7 | Breast Adenocarcinoma | 2.5 |
Note: The above data is for Barasertib (AZD1152-HQPA) and should be used as a starting reference. The potency of this compound may vary.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid powder. To prepare a stock solution, dissolve the compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 5.91 mg of this compound (MW: 590.67 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the stock solution is stable for several months.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Figure 2: General workflow for a cell viability assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidic isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to start with is 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Treatment Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
For MTS assay: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium (B1200493) iodide (PI) staining.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., based on IC50 values) for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet once with PBS. Resuspend the cells in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes the detection of apoptosis in this compound-treated cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cells once with cold PBS. Resuspend the cells in 100 µL of 1X binding buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Low signal in viability assay | Insufficient cell number or incubation time. | Optimize cell seeding density and incubation time with the viability reagent. |
| High background in viability assay | Contamination or high metabolic activity of control cells. | Check for contamination. Ensure control cells are in the exponential growth phase. |
| Cell clumping during flow cytometry | Inadequate dissociation or harsh handling. | Use gentle pipetting. Consider filtering the cell suspension through a nylon mesh before analysis. |
| High percentage of necrotic cells in apoptosis assay | Treatment is highly cytotoxic at the tested concentration. | Perform a dose-response and time-course experiment to find optimal conditions for observing apoptosis. |
Conclusion
This compound is a valuable tool for studying the roles of Aurora kinases B and C in cell division and for investigating their potential as therapeutic targets in cancer. The protocols provided herein offer a starting point for researchers to design and execute experiments to evaluate the effects of this compound on cell viability, cell cycle progression, and apoptosis. It is crucial to optimize these protocols for the specific cell lines and experimental conditions being used.
References
BRD-7880 solubility in DMSO and other solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD-7880 is a potent and selective inhibitor of Aurora kinases B and C.[1][2] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of cell division, including chromosome segregation and cytokinesis.[1][3][4] Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention. This compound serves as a valuable tool for studying the biological functions of Aurora kinases and for preclinical cancer research. These application notes provide detailed information on the solubility of this compound, protocols for its use in cell-based assays, and an overview of its mechanism of action.
Physicochemical Properties
| Property | Value |
| Chemical Name | 1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea |
| Molecular Formula | C₃₂H₃₈N₄O₇ |
| Molecular Weight | 590.68 g/mol |
| CAS Number | 1456542-69-0 |
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its solubility in Dimethyl Sulfoxide (DMSO) and other common laboratory solvents. It is recommended to prepare stock solutions in DMSO.
| Solvent | Solubility | Notes |
| DMSO | Soluble. A stock solution of 25 mg/mL can be prepared. | For in vivo formulations, a 25 mg/mL stock in DMSO can be further diluted.[5] For in vitro use, it is advisable to start with a high-concentration stock solution (e.g., 10-25 mg/mL) and dilute to the final working concentration in cell culture media. |
| Water | Low water solubility (<1 mg/mL). | Direct dissolution in aqueous buffers is not recommended. If necessary, first dissolve in DMSO and then dilute with the aqueous buffer.[5] |
| Ethanol (B145695) | May be soluble. | Empirical testing with a small amount is recommended if ethanol is the required solvent. |
| DMF | May be soluble. | Empirical testing with a small amount is recommended if DMF is the required solvent. |
Note: When preparing stock solutions, it is best practice to dissolve the compound in the solvent of choice and vortex or sonicate to ensure complete dissolution. Store stock solutions at -20°C or -80°C for long-term stability.[5]
Mechanism of Action: Aurora Kinase B Inhibition
This compound selectively inhibits Aurora kinase B, a key regulator of mitosis.[1] Aurora kinase B is a component of the chromosomal passenger complex (CPC), which is essential for proper chromosome alignment and segregation, as well as cytokinesis.
The inhibition of Aurora kinase B by this compound disrupts these critical mitotic processes, leading to:
-
Inhibition of Histone H3 Phosphorylation: Aurora B kinase is responsible for the phosphorylation of histone H3 at Serine 10, a crucial step for chromosome condensation.[1][4]
-
Failed Cytokinesis: Inhibition of Aurora B leads to a failure in the final stage of cell division, resulting in the formation of polyploid cells (cells with more than the normal number of chromosome sets).[1]
-
Cell Cycle Arrest and Apoptosis: The disruption of mitosis triggers cell cycle checkpoints, leading to G2/M arrest and subsequent programmed cell death (apoptosis).[1]
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell-based assays. Specific cell lines and experimental conditions may require optimization.
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of DMSO to prepare a 10 mM stock solution. The molecular weight of this compound is 590.68 g/mol .
-
Volume of DMSO (µL) = (mass of this compound in mg / 590.68) * 100,000
-
-
Carefully weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C) may aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell Viability and Proliferation Assay
This protocol outlines a general method to assess the effect of this compound on cancer cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading from the no-cell control wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Analysis of Cell Cycle and Polyploidy by Flow Cytometry
This protocol describes how to analyze the effects of this compound on the cell cycle distribution and the induction of polyploidy using propidium (B1200493) iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle, as well as the presence of a polyploid population (>4N DNA content).
-
These protocols provide a foundation for investigating the cellular effects of this compound. Researchers are encouraged to adapt and optimize these methods for their specific experimental systems.
References
- 1. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Inhibition of Aurora Kinase B activity disrupts development and differentiation of salivary glands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | inhibitor of aurora kinases B and C | CAS# 1456542-69-0 | InvivoChem [invivochem.com]
Application Note: Detecting the Effects of BRD-7880 on the Aurora Kinase B Signaling Pathway Using Western Blot
For Research Use Only.
Abstract
This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of BRD-7880, a potent and selective inhibitor of Aurora kinase B and C.[1][2] The described methodology allows for the qualitative and semi-quantitative assessment of protein expression and phosphorylation status of key components within the Aurora kinase signaling pathway, providing insights into the cellular response to this compound treatment. The protocol is intended for researchers, scientists, and drug development professionals working to characterize the mechanism of action of Aurora kinase inhibitors.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis, including processes such as centrosome maturation, chromosome segregation, and cytokinesis.[3][4] Dysregulation and overexpression of Aurora kinases have been implicated in the pathogenesis of various cancers, making them attractive targets for therapeutic intervention.[3][4] this compound is a small molecule inhibitor with high selectivity for Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[2] It exerts its inhibitory effect by binding to the ATP-binding site of the kinases.[2]
Western blotting is a fundamental and widely used technique in molecular biology to detect and quantify specific proteins from a complex mixture, such as a cell or tissue lysate.[5][6] This method allows for the analysis of changes in protein levels and post-translational modifications, such as phosphorylation, in response to a specific treatment. This protocol outlines the steps to assess the downstream effects of this compound on the Aurora B signaling pathway, for example, by monitoring the phosphorylation status of a known AURKB substrate, Histone H3, at Serine 10 (pHH3 (Ser10)).
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound effects.
Materials and Reagents
-
Cell culture reagents (e.g., DMEM, FBS, penicillin-streptomycin)
-
Human cancer cell line known to express Aurora Kinase B (e.g., HCT116, HeLa)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
4x Laemmli sample buffer
-
Precast polyacrylamide gels (e.g., 4-20%)
-
Tris-Glycine-SDS running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-phospho-Histone H3 (Ser10), rabbit anti-Histone H3, rabbit anti-cleaved PARP, rabbit anti-GAPDH)
-
HRP-conjugated anti-rabbit secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Deionized water
Detailed Experimental Protocol
Cell Culture and Treatment
-
Culture cells in appropriate media and conditions until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
Cell Lysis and Protein Extraction
-
Aspirate the media and wash the cells twice with ice-cold PBS.[7]
-
Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[7]
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each sample using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer.
Sample Preparation for SDS-PAGE
-
To 30 µg of protein from each sample, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
Briefly centrifuge the samples.
SDS-PAGE and Protein Transfer
-
Load 30 µg of each protein sample into the wells of a precast polyacrylamide gel. Include a molecular weight marker in one lane.
-
Perform electrophoresis according to the gel manufacturer's instructions until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[5][6] The transfer time and voltage should be optimized based on the equipment and protein size.
-
(Optional) After transfer, stain the membrane with Ponceau S solution to visualize protein bands and confirm successful transfer.[5] Destain with TBST.
Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[5][7]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Histone H3 (Ser10)) diluted in blocking buffer overnight at 4°C with gentle shaking.[7] The optimal antibody dilution should be determined experimentally.
-
Wash the membrane three times for 10 minutes each with TBST.[5][7]
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[5][7]
-
Wash the membrane three times for 10 minutes each with TBST.[5][7]
Signal Detection and Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For loading controls, the membrane can be stripped and re-probed with an antibody against a housekeeping protein (e.g., GAPDH) or a total protein antibody (e.g., anti-Histone H3).
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the signal of the protein of interest to the loading control.
Data Presentation
The following table presents hypothetical data demonstrating the expected dose-dependent effect of this compound on the phosphorylation of Histone H3 at Serine 10.
| This compound (nM) | Phospho-Histone H3 (Ser10) (Normalized Intensity) | Total Histone H3 (Normalized Intensity) | Fold Change in Phosphorylation |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 |
| 10 | 0.75 | 1.02 | 0.74 |
| 50 | 0.42 | 0.98 | 0.43 |
| 100 | 0.15 | 1.01 | 0.15 |
| 500 | 0.05 | 0.99 | 0.05 |
Signaling Pathway
Caption: Simplified Aurora Kinase B signaling pathway and the inhibitory effect of this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | Inefficient protein transfer | Confirm transfer with Ponceau S staining. Optimize transfer time and voltage. |
| Low protein expression | Increase the amount of protein loaded onto the gel. | |
| Inactive antibody | Use a fresh antibody dilution. Ensure proper antibody storage. | |
| Insufficient exposure | Optimize exposure time during signal detection. | |
| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA for phospho-antibodies). |
| Antibody concentration too high | Optimize antibody dilutions. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Antibody cross-reactivity | Use a more specific antibody. Perform a literature search for known cross-reactivity. |
| Protein degradation | Use fresh samples and add protease inhibitors to the lysis buffer. |
Conclusion
This application note provides a comprehensive protocol for the use of Western blotting to characterize the cellular effects of the Aurora kinase B/C inhibitor, this compound. By following this detailed methodology, researchers can effectively assess the impact of this compound on the phosphorylation of downstream targets and other relevant cellular proteins, thereby advancing our understanding of its mechanism of action and therapeutic potential.
References
- 1. This compound | inhibitor of aurora kinases B and C | CAS# 1456542-69-0 | InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: Immunofluorescence Analysis of BRD-7880 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for performing immunofluorescence analysis on cells treated with BRD-7880, a potent and selective inhibitor of Aurora kinases B and C. Understanding the cellular effects of this compound is crucial for its development as a potential therapeutic agent. Immunofluorescence is a powerful technique to visualize these effects at a subcellular level.
Introduction
This compound exerts its biological effects by binding to the ATP-binding site of Aurora kinases B and C, crucial regulators of mitosis. Inhibition of these kinases disrupts the proper execution of cell division, often leading to an accumulation of cells with 4N or greater DNA content and subsequent apoptosis. This protocol outlines the steps for treating cultured cells with this compound and subsequently performing immunofluorescence to observe key mitotic events and markers.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations and incubation times for the key reagents in this protocol. These parameters may require optimization depending on the cell line and specific antibodies used.
| Reagent/Step | Concentration/Parameter | Incubation Time | Temperature | Notes |
| This compound Treatment | 1 - 100 nM | 24 - 48 hours | 37°C | Titrate concentration and time to determine optimal conditions for inducing mitotic arrest. |
| Fixation | 4% Paraformaldehyde in PBS | 15 minutes | Room Temperature | |
| Permeabilization | 0.25% Triton X-100 in PBS | 10 minutes | Room Temperature | |
| Blocking | 1% BSA in PBST | 1 hour | Room Temperature | |
| Primary Antibody | See manufacturer's datasheet | 1 hour (RT) or Overnight (4°C) | RT or 4°C | Dilute in blocking buffer. |
| Secondary Antibody | See manufacturer's datasheet | 1 hour | Room Temperature | Protect from light. Dilute in blocking buffer. |
| Nuclear Counterstain | e.g., 1 µg/mL DAPI | 5 minutes | Room Temperature | Protect from light. |
Experimental Protocols
This section details the step-by-step methodology for cell culture, this compound treatment, and the subsequent immunofluorescence staining procedure.
Materials
-
Cultured mammalian cells (e.g., HeLa, U2OS)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 4% in PBS
-
Triton X-100
-
Bovine Serum Albumin (BSA)
-
Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-α-tubulin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
-
Fluorescence microscope
Procedure
-
Cell Culture and Treatment:
-
Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of fixation.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a working solution of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%.
-
Treat the cells with the desired concentration of this compound for the desired length of time (e.g., 24-48 hours). Include a vehicle control (DMSO only).
-
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Add 4% PFA in PBS to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS.
-
Add 0.25% Triton X-100 in PBS to each well and incubate for 10 minutes at room temperature. This step is necessary to allow antibodies to access intracellular antigens.
-
-
Blocking:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Add 1% BSA in PBST (PBS with 0.1% Tween-20) to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its recommended concentration in the blocking buffer.
-
Aspirate the blocking solution and add the diluted primary antibody to each well.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBST.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect the antibody from light.
-
Add the diluted secondary antibody to each well and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash the cells three times with PBST.
-
Incubate the cells with a nuclear counterstain, such as DAPI, for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores.
-
Capture images for analysis.
-
Visualizations
The following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Caption: Experimental workflow for immunofluorescence analysis of this compound treated cells.
Caption: Simplified signaling pathway showing the inhibitory effect of this compound on Aurora Kinase B.
Application Note: High-Throughput Screening for Novel BRAF V600E Inhibitors Using BRD-7880
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BRAF V600E mutation is a critical oncogenic driver in a variety of human cancers, including melanoma, colorectal cancer, and thyroid cancer. This mutation leads to constitutive activation of the BRAF kinase and downstream signaling through the MEK/ERK pathway, promoting cell proliferation and survival. Consequently, the development of potent and selective BRAF V600E inhibitors is a primary focus in oncology drug discovery. High-throughput screening (HTS) assays are essential for identifying novel chemical entities that can modulate the activity of this target.
This document provides a detailed protocol for a biochemical HTS assay designed to identify inhibitors of BRAF V600E. We describe the use of a hypothetical novel compound, BRD-7880, as a reference inhibitor in this assay. The presented methods are optimized for a 384-well plate format and are amenable to automated liquid handling systems.
Signaling Pathway
The following diagram illustrates the canonical signaling pathway involving BRAF V600E.
Caption: BRAF V600E signaling pathway.
Experimental Workflow
The HTS assay workflow is designed for efficiency and robustness, as depicted in the diagram below.
Caption: High-throughput screening workflow.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Recombinant Human BRAF V600E | SignalChem | B02-11H |
| Inactive MEK1 (Substrate) | SignalChem | M03-15N |
| ATP (10 mM) | Sigma-Aldrich | A7699 |
| ADP-Glo™ Kinase Assay | Promega | V9101 |
| This compound (Reference Inhibitor) | In-house | N/A |
| Assay Buffer (5X) | In-house | N/A |
| DMSO | Sigma-Aldrich | D2650 |
| 384-well White, Low-Volume Plates | Corning | 3572 |
Experimental Protocols
1. Preparation of Reagents
-
1X Assay Buffer: Prepare a solution containing 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, and 50 µM DTT.
-
Compound Plating:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 1 mM stock.
-
Using an acoustic liquid handler, transfer 50 nL of each dilution to a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (100% activity) or a known potent inhibitor (0% activity).
-
-
Enzyme Solution: Dilute recombinant BRAF V600E to a 2X working concentration (e.g., 2 ng/µL) in 1X Assay Buffer.
-
Substrate/ATP Solution: Prepare a 2X working solution containing inactive MEK1 (e.g., 0.4 mg/mL) and ATP (e.g., 20 µM) in 1X Assay Buffer.
2. Assay Procedure
-
Enzyme Addition: Add 5 µL of the 2X BRAF V600E enzyme solution to each well of the compound-plated 384-well plate.
-
Pre-incubation: Centrifuge the plate at 1,000 rpm for 1 minute and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP solution to each well to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Centrifuge the plate at 1,000 rpm for 1 minute and incubate at room temperature for 60 minutes.
-
Signal Development:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Luminescence Detection:
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Read the luminescence on a compatible plate reader (e.g., EnVision, PHERAstar).
Data Analysis and Results
The luminescent signal is proportional to the amount of ADP generated and thus, to the kinase activity. Inhibition is calculated relative to the high (DMSO) and low (inhibitor) controls.
1. Percent Inhibition Calculation:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
2. IC₅₀ Determination:
The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a four-parameter logistic equation using curve-fitting software (e.g., GraphPad Prism, Genedata Screener).
3. Assay Quality Control:
The Z' factor is calculated to assess the quality and robustness of the assay.
Z' = 1 - (3 * (SD_High + SD_Low)) / |Mean_High - Mean_Low|
A Z' factor greater than 0.5 indicates an excellent assay suitable for HTS.
Quantitative Data Summary
The following tables summarize the performance of the reference compound this compound and the overall assay quality.
Table 1: Dose-Response Data for this compound
| This compound Conc. (nM) | % Inhibition (Mean ± SD, n=3) |
| 10000 | 98.2 ± 2.1 |
| 3333 | 95.1 ± 3.5 |
| 1111 | 89.4 ± 4.2 |
| 370 | 75.6 ± 5.1 |
| 123 | 52.3 ± 3.8 |
| 41 | 28.9 ± 4.5 |
| 13.7 | 10.1 ± 2.9 |
| 4.6 | 3.2 ± 1.5 |
| 1.5 | 0.8 ± 0.9 |
| 0.5 | -1.2 ± 1.1 |
Table 2: Assay Performance Metrics
| Parameter | Value | Description |
| IC₅₀ | 115 nM | Potency of this compound against BRAF V600E |
| Z' Factor | 0.85 | Indicates excellent assay quality and robustness |
| S/B Ratio | 12 | Signal-to-background ratio |
Conclusion
The protocol described provides a robust and reliable method for the high-throughput screening of BRAF V600E inhibitors. The use of the ADP-Glo™ Kinase Assay technology ensures high sensitivity and a large dynamic range. The reference compound, this compound, demonstrates potent inhibition of BRAF V600E with an IC₅₀ in the nanomolar range. The excellent Z' factor confirms the suitability of this assay for large-scale screening campaigns aimed at discovering novel therapeutics for BRAF V600E-driven cancers.
Application Notes and Protocols for BRD-7880 In Vivo Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for evaluating the in vivo efficacy of BRD-7880, a potent and selective inhibitor of Aurora kinases B and C, using a subcutaneous xenograft model. The protocol details the necessary steps from cell line selection and animal model preparation to drug administration and endpoint analysis. Due to the lack of publicly available in vivo efficacy data for this compound, the quantitative data presented in the tables are hypothetical and serve as an illustrative example of how to present such findings. The methodologies are based on established protocols for similar Aurora kinase inhibitors and general best practices for xenograft studies.
Introduction
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis.[1][2] Overexpression of these kinases, particularly Aurora B, is common in a variety of human cancers and is associated with genomic instability and tumorigenesis.[1][2] this compound is a small molecule inhibitor with high affinity and selectivity for Aurora B and C kinases.[3] Inhibition of Aurora B disrupts critical mitotic events, including chromosome condensation and segregation, leading to mitotic catastrophe and apoptosis in cancer cells.[4][5] This makes this compound a promising candidate for cancer therapy.
This application note provides a detailed protocol for a subcutaneous xenograft model to assess the anti-tumor activity of this compound in vivo. The protocol is designed to be a starting point for researchers and can be adapted based on the specific cancer cell line and research question.
Data Presentation
Table 1: Hypothetical In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model (SW620)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) |
| Vehicle Control | - | Daily, i.p. | 1250 ± 150 | - |
| This compound | 25 | Daily, i.p. | 625 ± 90 | 50 |
| This compound | 50 | Daily, i.p. | 312.5 ± 65 | 75 |
| Positive Control (e.g., Irinotecan) | 50 | Q4Dx3, i.v. | 437.5 ± 80 | 65 |
Table 2: Hypothetical Body Weight Changes in Mice Treated with this compound
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 to Day 21 (%) ± SEM |
| Vehicle Control | - | + 5.2 ± 1.5 |
| This compound | 25 | - 2.1 ± 2.0 |
| This compound | 50 | - 5.8 ± 2.5 |
| Positive Control (e.g., Irinotecan) | 50 | - 8.5 ± 3.0 |
Experimental Protocols
Cell Line Selection and Culture
-
Cell Line: SW620 (human colorectal adenocarcinoma) is recommended due to its reported sensitivity to Aurora kinase inhibitors. Other potentially sensitive cell lines include those with MYC overexpression (e.g., some medulloblastoma lines) or HPV-positive cervical cancer cell lines.
-
Culture Conditions: Culture SW620 cells in Leibovitz's L-15 Medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells during the exponential growth phase (70-80% confluency).
-
Wash cells with sterile Phosphate-Buffered Saline (PBS).
-
Detach cells using Trypsin-EDTA and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep on ice.
-
Animal Model and Tumor Implantation
-
Animal Model: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse using a 27-gauge needle.
-
Drug Formulation and Administration
-
This compound Formulation (Vehicle): Based on commercial recommendations for compounds with low water solubility, a suitable vehicle for intraperitoneal (i.p.) injection is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[6] The formulation should be prepared fresh daily.
-
Dosing:
-
Monitor tumor growth regularly. When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily at the specified doses. Other routes such as intravenous (i.v.) or subcutaneous (s.c.) infusion via osmotic pumps could also be explored based on pharmacokinetic data.
-
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor length (L) and width (W) with digital calipers twice weekly. Calculate tumor volume using the formula: Volume = (L x W²) / 2.
-
Body Weight and Clinical Observations: Monitor body weight twice weekly and observe the animals daily for any signs of toxicity (e.g., changes in behavior, posture, or activity).
-
Endpoint: The study can be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³), or after a fixed duration of treatment.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, immunohistochemistry for pharmacodynamic markers like phospho-Histone H3).
Mandatory Visualization
Caption: Experimental workflow for the this compound in vivo xenograft model.
Caption: this compound inhibits Aurora B kinase, leading to mitotic defects and apoptosis.
References
- 1. Making the Auroras glow: regulation of Aurora A and B kinase function by interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]
- 6. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
BRD-7880 Application Notes and Protocols for Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRD-7880 is a potent and selective inhibitor of Aurora kinases B and C, crucial regulators of mitosis.[1][2] Its high affinity and slow dissociation from Aurora B make it a compelling candidate for investigation in cancer models.[1] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in mouse models, including recommended dosage, formulation protocols, and detailed methodologies for in vivo efficacy studies. While specific in vivo studies for this compound are not yet published, the following recommendations are based on extensive data from other selective Aurora B kinase inhibitors and general best practices for in vivo compound testing.
Mechanism of Action
This compound selectively inhibits the ATP-binding site of Aurora kinase B and C.[1] Inhibition of Aurora B kinase activity disrupts critical mitotic processes, including chromosome segregation and cytokinesis, leading to polyploidy and subsequent apoptosis in proliferating cells.[3] This mechanism is particularly relevant in cancers with MYC overexpression, which have shown increased sensitivity to Aurora B inhibition.
Signaling Pathway
Caption: Simplified signaling pathway of Aurora Kinase B and its inhibition by this compound.
Recommended Dosage for Mouse Studies
Based on in vivo studies of other selective Aurora B kinase inhibitors such as GSK1070916A and AZD1152, a starting dose-range finding study for this compound in mice is recommended to begin between 25 mg/kg and 100 mg/kg . The final optimal dose will need to be determined empirically through a dose-escalation study to identify the maximum tolerated dose (MTD).
| Compound (Target) | Mouse Model | Dosage Range (mg/kg) | Administration Route | Reference |
| This compound (Aurora B/C) | Xenograft (Recommended) | 25 - 100 (starting range) | IP, IV, or Oral (gavage) | Inference |
| GSK1070916A (Aurora B/C) | Xenograft | 25 - 100 | IP | |
| AZD1152 (Aurora B) | Xenograft | 25 - 125 | IP, IV, SC | |
| HOI-07 (Aurora B) | Xenograft | Not specified | Not specified |
In Vivo Formulation Protocols
This compound is a small molecule with low aqueous solubility. The following formulations are recommended for in vivo administration in mice. It is crucial to ensure the final formulation is a homogenous solution or a fine, uniform suspension.
Injectable Formulations (Intraperitoneal - IP, Intravenous - IV)
| Formulation Component | Option 1 (Solution) | Option 2 (Suspension) |
| Solvent | DMSO | DMSO |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | 10% DMSO, 90% Corn oil |
| Preparation | 1. Dissolve this compound in DMSO. 2. Add PEG300 and mix. 3. Add Tween 80 and mix. 4. Add Saline and mix until clear. | 1. Dissolve this compound in DMSO. 2. Add corn oil and vortex thoroughly to create a uniform suspension. |
Oral Formulation (Gavage)
| Formulation Component | Details |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in deionized water |
| Preparation | 1. Prepare a 0.5% CMC solution. 2. Add this compound powder to the desired concentration. 3. Vortex and/or sonicate until a fine, homogenous suspension is achieved. |
Experimental Protocols
Mouse Xenograft Model Workflow
This protocol outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
Caption: Standard workflow for an in vivo mouse xenograft efficacy study.
Detailed Methodology
-
Cell Culture and Implantation:
-
Culture human cancer cells (e.g., a cell line known to overexpress Aurora B or MYC) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation as described in Section 3.
-
Administer the compound and vehicle control according to the determined dose and schedule (e.g., daily, once every two days) via the chosen route (IP, IV, or oral gavage).
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
Observe mice for any signs of toxicity (e.g., changes in behavior, posture, or grooming).
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and survival.
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:
-
For PK studies, collect blood samples at various time points after the final dose to determine the concentration of this compound.
-
For PD analysis, tumors can be harvested at specific time points to assess the inhibition of Aurora B kinase activity. This can be measured by a decrease in the phosphorylation of Histone H3 (Ser10), a direct substrate of Aurora B, via methods like Western blotting or immunohistochemistry.
-
Safety and Handling
This compound is a research compound with unknown toxicity in humans. Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. All animal procedures must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
Application Notes and Protocols for the Preparation of BRD-7880 for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-7880 is a potent and highly specific inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1] These serine/threonine kinases are critical regulators of mitosis, and their inhibition is a promising strategy in oncology research. The successful in vivo evaluation of this compound necessitates careful preparation and formulation to ensure appropriate delivery, bioavailability, and, ultimately, reliable experimental outcomes. This document provides detailed application notes and protocols for the preparation of this compound for administration in animal studies, based on its physicochemical properties and common formulation strategies for compounds with low aqueous solubility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a suitable formulation.
| Property | Value | Reference |
| Chemical Formula | C₃₂H₃₈N₄O₇ | [1] |
| Molecular Weight | 590.68 g/mol | [1] |
| CAS Number | 1456542-69-0 | [1] |
| Appearance | Solid | - |
| Solubility | May dissolve in DMSO. Likely has low water solubility. | [2] |
| Storage (Powder) | -20°C for long-term (months to years); 0-4°C for short-term (days to weeks). Store dry and protected from light. | [1] |
| Storage (in Solvent) | -80°C (up to 6 months); -20°C (up to 1 month). | - |
Mechanism of Action: Aurora Kinase B/C Inhibition
This compound selectively inhibits AURKB and AURKC, key components of the chromosomal passenger complex (CPC). This complex is essential for proper chromosome segregation and cytokinesis during mitosis. Inhibition of AURKB/C disrupts these processes, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells, such as cancer cells.
Figure 1. Simplified signaling pathway of Aurora Kinase B/C and the inhibitory action of this compound.
Experimental Workflow for Formulation and Administration
The following diagram outlines the general workflow for preparing and administering this compound for in vivo studies.
Figure 2. General experimental workflow for the preparation and administration of this compound in animal studies.
Recommended Formulation Protocols
Due to its likely low water solubility, this compound requires a vehicle that can either solubilize or suspend the compound for effective in vivo delivery. Below are several recommended starting formulations for different routes of administration.
Injectable Formulations (Intraperitoneal - IP, Intravenous - IV, Subcutaneous - SC)
For injectable routes, it is crucial to first prepare a stock solution in a suitable organic solvent, typically Dimethyl Sulfoxide (DMSO).
Protocol 1: Preparation of a Stock Solution in DMSO
-
Aseptically weigh the required amount of this compound powder.
-
Add pure, sterile DMSO to achieve a desired high concentration (e.g., 25 mg/mL).
-
Vortex or sonicate gently until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C.
Table 1: Example Formulations for Injection
| Formulation | Composition | Preparation Method | Notes |
| 1. DMSO/Saline | 10% DMSO, 90% Saline (0.9% NaCl) | Add the required volume of this compound stock solution to saline. Mix well. | May cause precipitation. Prepare fresh and inspect for clarity before injection. |
| 2. DMSO/PEG300/Tween 80/Saline | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | Sequentially add and mix the this compound stock solution, PEG300, Tween 80, and finally saline.[2] | A common formulation for improving solubility and stability. |
| 3. DMSO/Corn Oil | 10% DMSO, 90% Corn Oil | Add the this compound stock solution to corn oil and mix thoroughly.[2] | Suitable for subcutaneous or intramuscular injections, providing a slower release. |
Example Calculation for Injection Formulation 2: To prepare 1 mL of a 2.5 mg/mL working solution:
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 450 µL of sterile saline and mix to obtain the final formulation.[2]
Oral Gavage Formulations
For oral administration, this compound can be formulated as a solution or a suspension.
Table 2: Example Formulations for Oral Gavage
| Formulation | Composition | Preparation Method | Notes |
| 1. Carboxymethylcellulose (CMC) Suspension | 0.5% CMC-Na in sterile water | Weigh this compound and add it to the 0.5% CMC-Na solution. Vortex or sonicate to create a uniform suspension.[2] | A common and well-tolerated suspension vehicle. Ensure consistent re-suspension before each administration. |
| 2. PEG400 Solution | 100% PEG400 | Dissolve this compound directly in PEG400. | May be suitable if the compound is soluble in PEG400. |
| 3. Tween 80/CMC Suspension | 0.25% Tween 80, 0.5% CMC in sterile water | First, wet the this compound powder with the Tween 80 solution, then add the CMC solution and mix to form a suspension. | Tween 80 acts as a wetting agent to improve the suspension of hydrophobic compounds. |
Example Calculation for Oral Formulation 1: To prepare 10 mL of a 5 mg/mL suspension:
-
Prepare a 0.5% CMC-Na solution by dissolving 50 mg of CMC-Na in 10 mL of sterile water.
-
Weigh 50 mg of this compound.
-
Add the this compound powder to the 0.5% CMC-Na solution.
-
Vortex thoroughly to ensure a homogenous suspension.
Administration Guidelines
-
Animal Handling: All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dosage: The appropriate dosage of this compound will depend on the animal model, tumor type, and experimental endpoint. A dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and the effective dose.
-
Injection Volume: The volume administered should be appropriate for the size of the animal. For mice, typical intraperitoneal injection volumes are up to 10 mL/kg, while oral gavage volumes are generally 5-10 mL/kg.
-
Frequency: The administration frequency will depend on the pharmacokinetic and pharmacodynamic properties of this compound. This should be determined empirically.
-
Controls: Always include a vehicle control group that receives the same formulation without the active compound.
Conclusion
The successful use of this compound in animal studies is highly dependent on its proper formulation and administration. While specific in vivo data for this compound is limited, the protocols and guidelines presented here provide a solid foundation for initiating preclinical investigations. Researchers should prioritize pilot studies to refine these general formulations for their specific experimental context, ensuring both the welfare of the animals and the integrity of the scientific data.
References
Application Notes and Protocols for BRD-7880 Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-7880 is a potent and selective inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC). These serine/threonine kinases are crucial components of the chromosomal passenger complex (CPC), which plays a central role in orchestrating accurate chromosome segregation and cytokinesis during mitosis. Dysregulation of Aurora kinase activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention. Immunoprecipitation (IP) is a valuable technique to isolate and enrich AURKB and its associated protein complexes from cell lysates. This allows for the subsequent analysis of protein-protein interactions, post-translational modifications, and the impact of inhibitors like this compound on the AURKB interactome. These application notes provide a detailed protocol for the immunoprecipitation of AURKB, the primary target of this compound.
Mechanism of Action and Signaling Pathway
This compound selectively inhibits AURKB and AURKC by binding to their ATP-binding pocket. This selectivity is achieved through a favorable entropy of binding, resulting in a significantly higher affinity for AURKB in complex with its essential cofactor, Inner Centromere Protein (INCENP), compared to Aurora Kinase A (AURKA).
The Aurora Kinase B signaling pathway is integral to mitosis. As a key component of the CPC, alongside INCENP, Survivin, and Borealin, AURKB's localization and activity are tightly regulated throughout the cell cycle. During mitosis, the CPC localizes to the centromeres, the central spindle, and the midbody, where it phosphorylates a multitude of substrates to ensure proper kinetochore-microtubule attachments, spindle assembly checkpoint activation, and the successful completion of cytokinesis. Inhibition of AURKB by this compound disrupts these processes, leading to mitotic errors and ultimately, cell death in rapidly dividing cancer cells.
Aurora Kinase B Signaling Pathway in Mitosis
Caption: Aurora Kinase B signaling pathway during mitosis.
Quantitative Data
The following table summarizes the binding affinity of this compound for the Aurora Kinase B:INCENP complex as determined by isothermal titration calorimetry.[1] This data highlights the high affinity and selectivity of this compound.
| Ligand | Protein Complex | Dissociation Constant (Kd) | Reference |
| This compound | AURKB:INCENP | High Affinity (Specific value in Supplementary Table 2) | [1] |
| This compound | AURKA:TPX2 | Lower Affinity | [1] |
Experimental Protocols
Immunoprecipitation of Aurora Kinase B
This protocol describes the immunoprecipitation of endogenous Aurora Kinase B from cultured human cells to study its interactions and the effect of this compound.
Materials:
-
Cell Lines: Human cancer cell lines with detectable levels of Aurora Kinase B (e.g., HeLa, HCT116).
-
This compound: Stock solution in DMSO.
-
Primary Antibody: Rabbit anti-Aurora Kinase B antibody validated for IP.
-
Isotype Control: Rabbit IgG.
-
Protein A/G Magnetic Beads.
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Wash Buffer: Lysis buffer without inhibitors.
-
Elution Buffer: 1X SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Phosphate-Buffered Saline (PBS): ice-cold.
-
Microcentrifuge tubes.
-
Rotating platform.
-
Magnetic rack.
Experimental Workflow:
Caption: Experimental workflow for Aurora Kinase B immunoprecipitation.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Immunoprecipitation:
-
Dilute the cell lysate to a final concentration of 1-2 mg/mL with Lysis Buffer.
-
Optional Pre-clearing: Add 20 µL of Protein A/G magnetic bead slurry to 1 mg of lysate and incubate on a rotator for 1 hour at 4°C. Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
To the pre-cleared lysate, add the appropriate amount of anti-Aurora Kinase B antibody (typically 1-5 µg per 1 mg of lysate). For the negative control, add an equivalent amount of Rabbit IgG.
-
Incubate on a rotator overnight at 4°C.
-
-
Immune Complex Capture:
-
Add 30 µL of Protein A/G magnetic bead slurry to each IP reaction.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tubes on a magnetic rack to pellet the beads. Carefully remove and discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer to the beads and resuspend by gentle pipetting.
-
Incubate for 5 minutes on a rotator at 4°C.
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Repeat the wash step two more times for a total of three washes.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Add 30-50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Vortex briefly and heat the samples at 95-100°C for 5-10 minutes to elute the proteins.
-
Place the tubes on a magnetic rack and carefully collect the supernatant (eluate) containing the immunoprecipitated proteins.
-
-
Analysis:
-
The eluted samples are now ready for analysis by SDS-PAGE and Western blotting using an antibody against Aurora Kinase B to confirm successful immunoprecipitation, and antibodies against putative interacting partners (e.g., INCENP, Survivin) to investigate the protein complex.
-
Conclusion
This document provides a comprehensive guide for the immunoprecipitation of Aurora Kinase B, the target of the selective inhibitor this compound. By following the detailed protocol and understanding the underlying signaling pathway, researchers can effectively utilize this technique to investigate the molecular consequences of Aurora Kinase B inhibition and advance the development of novel cancer therapeutics. The provided diagrams and data table serve as valuable resources for experimental planning and data interpretation.
References
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest Induced by BRD-7880
Audience: Researchers, scientists, and drug development professionals.
Introduction
BRD-7880 is a potent and selective inhibitor of Aurora kinases B and C, which are key regulators of mitotic progression.[1][2][3] Aurora kinases play crucial roles in chromosome segregation and cytokinesis.[1] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[1] Inhibition of Aurora kinase B, in particular, disrupts the spindle assembly checkpoint, leading to defects in chromosome alignment and segregation, ultimately causing cell cycle arrest in the G2/M phase and often resulting in polyploidy and apoptosis.[4][5] This application note provides a detailed protocol for analyzing the cell cycle effects of this compound using flow cytometry with propidium (B1200493) iodide (PI) staining.
Data Presentation
The following table summarizes hypothetical quantitative data from a dose-response experiment where a human cancer cell line (e.g., HCT116) was treated with increasing concentrations of this compound for 24 hours. The data illustrates a dose-dependent increase in the G2/M population, characteristic of Aurora kinase B inhibition.
| This compound Concentration (nM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle Control) | 55.2 | 25.3 | 19.5 |
| 10 | 48.7 | 22.1 | 29.2 |
| 50 | 35.1 | 15.8 | 49.1 |
| 100 | 20.4 | 10.5 | 69.1 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seeding: Cells are seeded in 6-well plates at a density of 2.5 x 10^5 cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: A stock solution of this compound is prepared in DMSO. On the day of the experiment, the stock solution is serially diluted in culture medium to achieve the final desired concentrations (e.g., 10 nM, 50 nM, 100 nM). A vehicle control (DMSO) is also prepared at the same final concentration as the highest this compound dilution. The culture medium is aspirated from the wells, and 2 mL of the medium containing the respective concentrations of this compound or vehicle is added to each well.
-
Incubation: The cells are incubated with the compound for 24 hours.
Cell Preparation for Flow Cytometry
This protocol is for the analysis of DNA content in fixed cells using propidium iodide.[6][7]
-
Harvesting: After the 24-hour incubation period, the medium from each well is collected into a labeled 15 mL conical tube. The cells are washed once with 1 mL of phosphate-buffered saline (PBS), and the wash is added to the respective conical tube. To detach the adherent cells, 500 µL of 0.25% trypsin-EDTA is added to each well and incubated for 3-5 minutes at 37°C. The plate is gently tapped to dislodge the cells. The cell suspension is then transferred to the corresponding conical tube containing the collected medium.
-
Centrifugation and Washing: The cells are pelleted by centrifugation at 300 x g for 5 minutes.[6] The supernatant is carefully aspirated, and the cell pellet is resuspended in 1 mL of cold PBS. The centrifugation and washing step is repeated twice to ensure the complete removal of medium and trypsin.
-
Fixation: After the final wash, the supernatant is discarded, and the cell pellet is gently resuspended in 500 µL of cold PBS. While vortexing gently, 4.5 mL of ice-cold 70% ethanol (B145695) is added dropwise to the cell suspension for fixation.[6][7] This step is crucial for permeabilizing the cells to allow PI to enter and stain the DNA.
-
Storage: The fixed cells can be stored at 4°C for at least 2 hours or up to several weeks before staining.[6][7]
Propidium Iodide Staining and Flow Cytometry
-
Rehydration and RNase Treatment: The fixed cells are centrifuged at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6] The ethanol is carefully removed, and the cell pellet is washed twice with PBS. The pellet is then resuspended in 500 µL of PBS containing 100 µg/mL RNase A.[6][8] This step is essential to degrade any double-stranded RNA that could otherwise be stained by PI, leading to inaccurate DNA content analysis.[6]
-
PI Staining: 500 µL of a 50 µg/mL propidium iodide (PI) solution is added to the cell suspension.[6] The cells are incubated in the dark at room temperature for 15-30 minutes.[7]
-
Flow Cytometry Acquisition: The stained cells are analyzed on a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.[9] Data should be collected for at least 10,000-20,000 single-cell events.[6][8] It is important to use a low flow rate to ensure accurate measurement of DNA content.[8]
-
Data Analysis: The acquired data is analyzed using appropriate software (e.g., FlowJo, FCS Express). A histogram of DNA content (PI fluorescence) is generated. The cell cycle distribution (G0/G1, S, and G2/M phases) is quantified by applying a cell cycle model (e.g., Dean-Jett-Fox model) to the DNA histogram.[10][11] Doublets and cell aggregates should be excluded from the analysis using a pulse-width versus pulse-area plot.[8]
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: this compound mechanism of action in cell cycle arrest.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | inhibitor of aurora kinases B and C | CAS# 1456542-69-0 | InvivoChem [invivochem.com]
- 3. Structural mechanism of synergistic activation of Aurora kinase B/C by phosphorylated INCENP. | Broad Institute [broadinstitute.org]
- 4. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 7. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Measuring BRD-7880 Inhibition of Aurora Kinases B and C
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis and are frequently overexpressed in various cancers, making them attractive targets for therapeutic intervention. BRD-7880 has been identified as a potent and highly specific inhibitor of Aurora B and Aurora C kinases.[1][2] This document provides a detailed protocol for a luminescence-based in vitro kinase activity assay to quantify the inhibitory potential of this compound against Aurora B and C. The protocol is intended for researchers, scientists, and drug development professionals engaged in the characterization of kinase inhibitors.
Aurora B is a key component of the Chromosomal Passenger Complex (CPC), which is essential for proper chromosome segregation and cytokinesis.[3][4] Aurora C shares overlapping functions with Aurora B, particularly during meiosis.[3] The inhibitory activity of this compound is determined by measuring the reduction in kinase activity, which is quantified by the amount of ADP produced in the kinase reaction.
Data Presentation
The inhibitory activity of this compound against Aurora kinases A, B, and C is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.[5]
| Kinase | This compound IC50 (nM) |
| Aurora A | 2153 |
| Aurora B | 7 |
| Aurora C | 12 |
Table 1: IC50 values of this compound against Aurora kinases. Data sourced from MedchemExpress.[2]
Signaling Pathway
Caption: Aurora B signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the this compound inhibition kinase assay.
Experimental Protocols
Principle of the Assay
This protocol utilizes a luminescence-based kinase assay that quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is directly proportional to the kinase activity.
Materials and Reagents
-
Enzymes: Recombinant human Aurora B or Aurora C kinase.
-
Substrate: Myelin Basic Protein (MBP) is a suitable substrate for Aurora B.[6]
-
Inhibitor: this compound, dissolved in 100% DMSO to prepare a stock solution.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
-
Plates: White, opaque 96-well or 384-well plates suitable for luminescence.
-
Equipment:
-
Luminometer plate reader
-
Standard laboratory equipment (pipettes, tubes, etc.)
-
30°C incubator
-
Assay Protocol
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer.
-
Thaw ATP, substrate (MBP), and prepare a stock solution in water or an appropriate buffer.
-
Prepare a serial dilution of this compound in 1x Kinase Assay Buffer containing a constant percentage of DMSO (e.g., 1%). The final DMSO concentration in the assay should not exceed 1%.[6]
-
Prepare the kinase (Aurora B or C) to the desired concentration in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically by performing a kinase titration.
-
-
Assay Plate Setup:
-
Set up the assay in a 96-well plate with the following controls:
-
Test Inhibitor: Wells with kinase, substrate, ATP, and this compound.
-
Positive Control (Max Activity): Wells with kinase, substrate, ATP, and DMSO vehicle.
-
Blank (No Kinase): Wells with substrate, ATP, and DMSO vehicle (no kinase added).
-
-
Add 2.5 µL of the serially diluted this compound or DMSO vehicle to the appropriate wells.
-
Prepare a Master Mix containing the 1x Kinase Assay Buffer, ATP, and substrate (MBP).
-
Add 5 µL of the Master Mix to all wells.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2.5 µL of the diluted Aurora B or C kinase to the "Test Inhibitor" and "Positive Control" wells.
-
To the "Blank" wells, add 2.5 µL of 1x Kinase Assay Buffer without the enzyme.
-
The final reaction volume will be 10 µL.
-
-
Incubation:
-
Incubate the plate at 30°C for 45 to 60 minutes. The incubation time may need to be optimized based on the kinase activity.
-
-
Signal Detection:
-
To stop the kinase reaction and deplete the remaining ATP, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
To convert the generated ADP to ATP and produce a luminescent signal, add 20 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis
-
Calculate Percent Inhibition:
-
Subtract the average luminescence of the "Blank" wells from all other measurements.
-
The percent inhibition for each concentration of this compound is calculated using the following formula:
-
-
Determine IC50 Value:
-
Plot the percent inhibition as a function of the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value.
-
Conclusion
This application note provides a robust and detailed protocol for measuring the inhibitory activity of this compound against Aurora kinases B and C using a luminescence-based assay. The provided workflow, signaling pathway diagram, and data presentation format offer a comprehensive guide for researchers in the field of kinase inhibitor discovery and characterization. Adherence to this protocol will enable the generation of reliable and reproducible data on the potency of this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. benchchem.com [benchchem.com]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 6. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Live-Cell Imaging of Mitotic Events with BRD-7880
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-7880 is a potent and selective inhibitor of Aurora B and Aurora C kinases, crucial regulators of mitotic progression. These kinases are key components of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis.[1][2][3] Inhibition of Aurora B kinase activity disrupts these processes, leading to predictable and observable mitotic defects. This makes this compound a valuable tool for studying the intricate mechanisms of cell division and a potential therapeutic agent in oncology. Live-cell imaging provides a dynamic and quantitative approach to understanding the real-time effects of this compound on mitotic events.
Mechanism of Action of this compound
This compound targets the ATP-binding pocket of Aurora B/C kinases, preventing the phosphorylation of their downstream substrates.[4] The Aurora B kinase signaling pathway is integral to several key mitotic processes:
-
Chromosome Condensation: Aurora B phosphorylates Histone H3 at Serine 10, a hallmark of mitotic chromosome condensation.[5][6]
-
Chromosome Bi-orientation: It is essential for the correction of erroneous kinetochore-microtubule attachments, ensuring that sister chromatids are properly attached to opposite spindle poles.[1][7]
-
Spindle Assembly Checkpoint (SAC): Aurora B is a key component of the SAC, a surveillance mechanism that delays anaphase onset until all chromosomes are correctly attached to the mitotic spindle.[2][3]
-
Cytokinesis: During late mitosis, Aurora B relocates to the central spindle and midbody, where it orchestrates the final stages of cell division.[8]
Inhibition of Aurora B by this compound is expected to lead to a cascade of mitotic failures, including impaired chromosome alignment, override of the spindle assembly checkpoint, and ultimately, a failure of cytokinesis, resulting in polyploidy (cells with more than 2n DNA content) and potentially apoptosis.[6][9]
Expected Mitotic Events upon this compound Treatment
Live-cell imaging of cells treated with this compound allows for the direct observation and quantification of several key mitotic phenotypes:
-
Mitotic Arrest: Cells may initially arrest in mitosis due to the activation of the spindle assembly checkpoint in response to attachment errors.
-
Chromosome Misalignment: A hallmark of Aurora B inhibition is the failure of chromosomes to properly align at the metaphase plate.
-
Mitotic Slippage: Despite chromosome misalignment, inhibition of the SAC by this compound can lead to an override of the mitotic checkpoint, causing cells to exit mitosis without proper chromosome segregation.
-
Cytokinesis Failure: Due to the crucial role of Aurora B in cytokinesis, treated cells are expected to fail to divide, resulting in the formation of large, polyploid cells.
-
Apoptosis: The accumulation of mitotic errors and genomic instability can trigger programmed cell death.
Quantitative Data Presentation
The following table summarizes the types of quantitative data that can be obtained from live-cell imaging experiments with this compound.
| Parameter | Description | Example Data (Hypothetical) |
| Mitotic Index (%) | Percentage of cells in the population that are in mitosis at a given time. | Control: 5% this compound (100 nM): 15% (after 6h) |
| Duration of Mitosis (min) | Time from nuclear envelope breakdown (NEBD) to anaphase onset or mitotic exit. | Control: 45 ± 5 min this compound (100 nM): 120 ± 20 min (arrest) |
| Metaphase Plate Width (µm) | The width of the band of aligned chromosomes at the metaphase plate. | Control: 2.5 ± 0.3 µm this compound (100 nM): 5.8 ± 1.2 µm (misaligned) |
| Frequency of Cytokinesis Failure (%) | Percentage of mitotic cells that fail to complete cytokinesis. | Control: <1% this compound (100 nM): 85% |
| Frequency of Apoptosis post-mitosis (%) | Percentage of cells that undergo apoptosis after exiting mitosis. | Control: <2% this compound (100 nM): 40% |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Progression with this compound
This protocol describes the use of live-cell fluorescence microscopy to monitor the effects of this compound on mitotic events in a human cancer cell line stably expressing a fluorescently tagged histone.
Materials:
-
HeLa or U2OS cell line stably expressing H2B-GFP or H2B-RFP (to visualize chromosomes).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Glass-bottom imaging dishes or plates.
-
Live-cell imaging microscope system equipped with an environmental chamber (37°C, 5% CO2), and appropriate filter sets for the fluorescent proteins used.
Procedure:
-
Cell Seeding:
-
One day prior to imaging, seed the H2B-fluorescent protein expressing cells onto glass-bottom imaging dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
This compound Treatment:
-
On the day of the experiment, replace the culture medium with fresh, pre-warmed medium containing the desired concentration of this compound. A concentration range of 10-500 nM can be tested to determine the optimal concentration for the desired phenotype. Include a vehicle control (DMSO) at the same final concentration.
-
Allow the cells to equilibrate with the compound for at least 30 minutes before starting the imaging.
-
-
Live-Cell Imaging:
-
Place the imaging dish on the microscope stage within the pre-heated and CO2-controlled environmental chamber.
-
Select several fields of view containing healthy, well-spaced cells.
-
Acquire time-lapse images every 5-15 minutes for a duration of 12-24 hours. Use both phase-contrast/DIC and fluorescence channels.
-
Minimize phototoxicity by using the lowest possible laser power and exposure times that provide a good signal-to-noise ratio.
-
-
Data Analysis:
-
Analyze the time-lapse movies to identify and track individual cells as they enter and progress through mitosis.
-
Quantify the following parameters for both control and this compound treated cells:
-
Time of nuclear envelope breakdown (NEBD).
-
Time to chromosome alignment at the metaphase plate.
-
Duration of metaphase.
-
Occurrence and timing of anaphase onset.
-
Success or failure of cytokinesis.
-
Cell fate following mitosis (e.g., successful division, cell death, formation of polyploid cells).
-
-
Visualizations
Caption: Aurora B signaling pathway in mitosis and points of inhibition by this compound.
Caption: Experimental workflow for live-cell imaging of mitotic events with this compound.
Caption: Logical relationship of this compound action and observable mitotic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of aurora B kinase blocks chromosome segregation, overrides the spindle checkpoint, and perturbs microtubule dynamics in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. This compound | inhibitor of aurora kinases B and C | CAS# 1456542-69-0 | InvivoChem [invivochem.com]
Application Notes and Protocols for Establishing a BRD-7880 Resistant Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRD-7880 is a potent and selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC), key regulators of mitosis.[1][2] Overexpression of Aurora kinases is a hallmark of various cancers and is associated with poor prognosis, making them attractive targets for cancer therapy.[3][4][5][6] However, the development of drug resistance remains a significant challenge in cancer treatment.[7] Establishing cell lines resistant to this compound is a critical step in understanding the potential mechanisms of resistance, identifying novel therapeutic strategies to overcome resistance, and discovering predictive biomarkers for patient response.
These application notes provide a detailed protocol for generating and characterizing a this compound resistant cell line using a gradual dose-escalation method. This method mimics the development of acquired resistance in a clinical setting.[7][8]
Signaling Pathway of this compound Target: Aurora B Kinase
This compound exerts its effects by inhibiting the kinase activity of AURKB. AURKB is a crucial component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[5] This complex plays a central role in orchestrating key mitotic events, including chromosome condensation, kinetochore-microtubule attachments, spindle assembly checkpoint (SAC) activation, and cytokinesis.[9][10][11] Inhibition of AURKB by this compound disrupts these processes, leading to mitotic errors, polyploidy, and ultimately, apoptosis in sensitive cancer cells.[5][12]
Caption: Aurora B Kinase Signaling Pathway and the Impact of this compound Inhibition.
Experimental Protocols
Materials
-
Parental cancer cell line of interest (e.g., HCT116, HeLa)
-
This compound (lyophilized powder)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
Cell counting solution (e.g., trypan blue)
-
96-well and 6-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, CellTiter-Glo®)
-
Cryopreservation medium
-
Liquid nitrogen storage
Protocol 1: Determination of Initial this compound IC50 in Parental Cell Line
-
Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.
-
Seed cells: Plate the parental cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat with this compound: Prepare a serial dilution of this compound in cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a DMSO-only control.
-
Incubate: Incubate the plate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Assess cell viability: Perform a cell viability assay according to the manufacturer's protocol.
-
Calculate IC50: Plot the cell viability against the log of the this compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Generation of this compound Resistant Cell Line by Gradual Dose Escalation
This protocol involves the continuous exposure of the parental cell line to gradually increasing concentrations of this compound.
-
Initial Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration equal to the IC20 (20% inhibitory concentration), as determined from the initial IC50 curve.
-
Monitoring and Passaging: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells demonstrate stable growth at the current drug concentration for at least two passages, increase the concentration of this compound by a factor of 1.5 to 2.[7]
-
Repeat and Cryopreserve: Repeat steps 2 and 3, gradually increasing the drug concentration. It is crucial to cryopreserve cells at each successful concentration step as a backup.
-
Establishment of Resistance: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cell line.
-
Clonal Selection (Optional): To obtain a more homogenous resistant population, single-cell cloning can be performed by limiting dilution or cell sorting.
Caption: Experimental Workflow for Generating a this compound Resistant Cell Line.
Protocol 3: Characterization of the this compound Resistant Phenotype
-
Confirmation of Resistance: Determine the IC50 of this compound in the newly established resistant cell line and compare it to the parental line. The resistance index (RI) is calculated as: RI = IC50 (Resistant Line) / IC50 (Parental Line)
-
Stability of Resistance: To determine if the resistance is stable, culture the resistant cells in a drug-free medium for several passages (e.g., 10-20) and then re-determine the IC50 for this compound.
-
Cross-Resistance Studies: Evaluate the sensitivity of the resistant cell line to other Aurora kinase inhibitors and mechanistically distinct cytotoxic agents to determine if the resistance mechanism is specific to this compound or confers a multi-drug resistance (MDR) phenotype.[7]
-
Cellular Phenotyping:
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of resistant and parental cells in the presence and absence of this compound.
-
Apoptosis Assays: Measure the induction of apoptosis in response to this compound treatment using methods like Annexin V/PI staining.
-
Polyploidy Analysis: Assess the ploidy status of the resistant cells, as Aurora kinase inhibition can lead to polyploidy.[7][12]
-
-
Mechanistic Studies:
-
Target Engagement: Perform Western blotting to assess the phosphorylation status of Aurora B substrates, such as Histone H3 at Serine 10, in the presence of this compound in both parental and resistant cells.[12]
-
Gene Expression Analysis: Use techniques like qRT-PCR or RNA-seq to investigate changes in the expression of genes known to be involved in drug resistance, such as ABC transporters or anti-apoptotic proteins (e.g., Bcl-xL).[7]
-
Sequencing of AURKB: Sequence the Aurora B gene in the resistant cell line to identify potential mutations in the drug-binding site that could confer resistance.[7]
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: this compound IC50 Values and Resistance Index
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | [Insert Value] | 1.0 |
| This compound Resistant | [Insert Value] | [Calculate Value] |
Table 2: Cross-Resistance Profile of this compound Resistant Cell Line
| Compound | Class/Mechanism | IC50 Parental (nM) | IC50 Resistant (nM) | Fold Resistance |
| This compound | Aurora B/C Inhibitor | [Value] | [Value] | [Value] |
| Other Aurora Kinase Inhibitor | Aurora Kinase Inhibitor | [Value] | [Value] | [Value] |
| Paclitaxel | Microtubule Stabilizer | [Value] | [Value] | [Value] |
| Doxorubicin | Topoisomerase II Inhibitor | [Value] | [Value] | [Value] |
Table 3: Cellular Phenotype Summary
| Phenotype | Parental Cells + this compound | Resistant Cells + this compound |
| % Apoptosis | [Value] | [Value] |
| % G2/M Arrest | [Value] | [Value] |
| % Polyploid Cells | [Value] | [Value] |
Potential Resistance Mechanisms
Based on studies with other Aurora kinase inhibitors, several mechanisms could contribute to this compound resistance.
References
- 1. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. Characterization of a highly selective inhibitor of the Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 6. Inhibition of Aurora Kinase B attenuates fibroblast activation and pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 11. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of BRD-7880 in Combination with Chemotherapy Agents
Disclaimer: As of December 2025, there is no publicly available preclinical or clinical data on the use of BRD-7880 in combination with other chemotherapy agents. The following application notes and protocols are provided as a hypothetical framework for researchers and drug development professionals. This guidance is based on the known mechanism of action of Aurora kinase B (AURKB) inhibitors and established methodologies for evaluating combination therapies in oncology.
Introduction
This compound is a potent and selective inhibitor of Aurora kinases B and C (AURKB/C). These kinases are crucial regulators of mitosis, and their inhibition can lead to defects in chromosome segregation and ultimately, cell death in rapidly dividing cancer cells. Given that many conventional chemotherapy agents induce DNA damage or interfere with microtubule dynamics, there is a strong scientific rationale for combining this compound with these agents to achieve synergistic or additive anti-tumor effects. This document outlines hypothetical protocols for the preclinical evaluation of this compound in combination with standard-of-care chemotherapy agents such as taxanes (e.g., paclitaxel), anthracyclines (e.g., doxorubicin), and platinum-based compounds (e.g., cisplatin).
Mechanism of Action and Rationale for Combination Therapy
This compound selectively inhibits AURKB and AURKC, key components of the chromosomal passenger complex. This complex is essential for proper chromosome alignment and segregation during mitosis. Inhibition of AURKB by this compound is expected to disrupt these processes, leading to polyploidy and mitotic catastrophe.
The rationale for combining this compound with other chemotherapy agents is based on targeting distinct but complementary cellular processes:
-
With Taxanes (e.g., Paclitaxel): Taxanes stabilize microtubules, leading to mitotic arrest. Combining this with AURKB inhibition, which disrupts chromosome segregation, could lead to a more profound and sustained mitotic catastrophe.
-
With Anthracyclines (e.g., Doxorubicin): Doxorubicin intercalates into DNA and inhibits topoisomerase II, causing DNA damage and cell cycle arrest. Cells that bypass this arrest and enter mitosis with damaged DNA may be particularly sensitive to the chromosome segregation defects induced by this compound.
-
With Platinum-Based Agents (e.g., Cisplatin): Cisplatin (B142131) forms DNA adducts, leading to DNA damage and apoptosis. Similar to anthracyclines, combining cisplatin with this compound could be effective against cells that attempt to divide with damaged DNA.
Data Presentation: Illustrative Quantitative Data
The following tables present exemplar data that could be generated from the described protocols. These are for illustrative purposes only.
Table 1: In Vitro Cytotoxicity (IC50) of this compound and Chemotherapy Agents in a Panel of Cancer Cell Lines (Illustrative Data)
| Cell Line | Cancer Type | This compound IC50 (nM) | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) | Cisplatin IC50 (µM) |
| HeLa | Cervical | 15 | 5 | 50 | 2.5 |
| A549 | Lung | 25 | 10 | 80 | 5.0 |
| MCF-7 | Breast | 30 | 8 | 100 | 7.5 |
Table 2: Combination Index (CI) Values for this compound with Chemotherapy Agents (Illustrative Data) CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Combination | CI Value at ED50 | Interpretation |
| HeLa | This compound + Paclitaxel | 0.6 | Synergy |
| A549 | This compound + Doxorubicin | 0.8 | Synergy |
| MCF-7 | This compound + Cisplatin | 0.5 | Strong Synergy |
Experimental Protocols
In Vitro Cytotoxicity and Synergy Assessment
Objective: To determine the single-agent cytotoxicity of this compound and chemotherapy agents and to assess for synergistic, additive, or antagonistic effects in combination.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Paclitaxel, Doxorubicin, Cisplatin (stock solutions in appropriate solvents)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Combination index analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the selected chemotherapy agent in complete culture medium. For combination studies, prepare a matrix of concentrations for both drugs.
-
Treatment: Remove the overnight culture medium and add the drug-containing medium to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 72 hours).
-
Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each single agent using a non-linear regression model.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a murine xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line for xenograft implantation
-
This compound formulation for in vivo administration
-
Chemotherapy agent formulation for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Xenograft Implantation: Subcutaneously implant cancer cells into the flanks of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Chemotherapy agent alone, this compound + Chemotherapy agent).
-
Treatment Administration: Administer the treatments according to a predetermined schedule and route of administration.
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or until a specified time point. Euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
-
Conclusion
While specific data for this compound in combination with chemotherapy is currently lacking, the protocols and rationale presented here provide a solid foundation for the preclinical investigation of such combinations. The synergistic potential of targeting mitosis with an AURKB inhibitor alongside DNA damaging agents or microtubule stabilizers is a promising therapeutic strategy that warrants further exploration. Rigorous in vitro and in vivo studies, as outlined, are essential to validate this approach and to identify the most effective combination partners and treatment schedules for future clinical development.
Troubleshooting & Optimization
Technical Support Center: BRD-7880 Kinase Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the BRD-7880 kinase assay. This compound is a potent and highly specific inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1] This guide is intended for researchers, scientists, and drug development professionals to help resolve common issues encountered during in vitro kinase experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
General Issues
Q1: What are the primary targets of this compound?
This compound is a potent inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1] It exhibits significantly higher selectivity for these kinases over Aurora kinase A (AURKA).
Q2: What is the mechanism of action of this compound?
This compound is an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates.[2] The central 8-membered ring of this compound allows for excellent shape complementarity to the ATP-binding site of AURKC.[3]
Troubleshooting: High Background Signal
Q3: My negative control wells (without inhibitor) are showing an unexpectedly high signal. What could be the cause?
A high background signal can obscure the accurate measurement of kinase inhibition. Several factors can contribute to this issue:
-
Contaminating Kinase or Phosphatase Activity: If using cell lysates, endogenous kinases may phosphorylate the substrate, or phosphatases could lead to a high turnover of phosphate, impacting baseline readings.[4]
-
Reagent Contamination: Impurities in ATP, substrates, or buffers can affect reaction kinetics.[5][6] For luminescence-based assays, ADP contamination in the ATP stock can lead to a high background signal.
-
Sub-optimal Reagent Concentrations: Excessively high concentrations of the kinase or substrate can lead to a very rapid reaction that is difficult to control.
-
Non-specific Binding: In antibody-based detection methods, non-specific binding of the detection antibody can cause a high background.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Endogenous enzyme activity | Include a "No Kinase" control (substrate, ATP, and sample lysate without the specific kinase) to measure background phosphorylation.[4] Ensure the use of a broad-spectrum phosphatase inhibitor cocktail in your lysis buffer.[4] |
| ADP contamination in ATP | Use high-purity ATP. |
| High enzyme concentration | Perform an enzyme titration to determine the optimal concentration that provides a robust signal without being excessive. |
| Non-specific antibody binding | Increase the number of wash steps or the stringency of the wash buffer. Include a blocking agent like BSA in the reaction buffer.[5] |
| Autophosphorylation | Run a "No Substrate" control (kinase and ATP without the substrate) to determine the level of kinase autophosphorylation.[4] |
Logical Flow for Troubleshooting High Background
Caption: Troubleshooting logic for high background signals.
Troubleshooting: Low or No Signal
Q4: I am observing a very weak or no signal in my positive control wells (with active kinase and no inhibitor). What are the possible reasons?
A weak or absent signal can prevent the accurate determination of an IC50 value. Potential causes include:
-
Inactive Kinase Enzyme: The recombinant Aurora B/C enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.
-
Incorrect Buffer Composition: The kinase reaction buffer may be missing essential co-factors like MgCl₂ or have a suboptimal pH.
-
Suboptimal ATP or Substrate Concentration: The concentration of ATP should be at or near the Kₘ for the kinase to ensure optimal activity. Substrate concentration may also be a limiting factor.
-
High Phosphatase Activity: In samples like cell lysates, endogenous phosphatases can dephosphorylate the substrate as quickly as the kinase phosphorylates it.[4]
-
Issues with Detection Reagents: The detection antibody may be inactive, or in luminescence assays, the luciferase enzyme may be compromised.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Inactive enzyme | Verify the activity of the Aurora B/C kinase. Ensure proper storage at -80°C and handling on ice.[7] Perform a kinase titration to determine the optimal enzyme concentration. |
| Suboptimal buffer | Check the pH and composition of the kinase reaction buffer. Ensure the presence of necessary co-factors like Mg²⁺. |
| Incorrect ATP/Substrate levels | Titrate ATP to determine the optimal concentration for your assay.[5] Ensure the substrate concentration is not limiting. |
| High phosphatase activity | Verify that your phosphatase inhibitor cocktail is not expired and has been stored correctly.[4] Consider purifying the kinase if working with crude lysates.[4] |
| Detection reagent failure | Test the activity of the detection reagents with a known positive control. |
Experimental Workflow for a Typical this compound Kinase Assay
Caption: A generalized workflow for an in vitro kinase assay.
Troubleshooting: Inconsistent or Non-reproducible Results
Q5: My results are highly variable between replicates. How can I improve the consistency of my assay?
-
Pipetting Errors: Inaccurate pipetting, especially of small volumes of the inhibitor, can lead to significant variability.
-
Incomplete Reagent Mixing: Failure to properly mix reagents after addition to the wells can result in an uneven reaction.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and alter the reaction kinetics.
-
Temperature Fluctuations: Inconsistent incubation temperatures across the plate can affect enzyme activity.
-
This compound Solubility Issues: If this compound precipitates out of solution when added to the aqueous assay buffer, it will not be available to inhibit the kinase.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Pipetting errors | Use calibrated pipettes. Prepare a master mix of reagents where possible to minimize pipetting errors.[7] Avoid pipetting very small volumes. |
| Incomplete mixing | Gently mix the plate after the addition of each reagent. |
| Edge effects | Avoid using the outer wells of the plate for critical samples. Fill the outer wells with buffer or water to minimize evaporation from the inner wells. |
| Temperature variability | Ensure the incubator provides uniform temperature distribution. Allow the plate to equilibrate to the reaction temperature before starting the reaction. |
| Inhibitor precipitation | This compound is soluble in DMSO.[8] Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid precipitation and solvent-induced effects.[4][7] Prepare serial dilutions in a way that maintains a consistent final DMSO concentration across all wells. |
Quantitative Data
This compound IC50 Values
| Kinase | IC50 (nM) |
| Aurora B | 7 |
| Aurora C | 12 |
Data from MedchemExpress.[1]
Experimental Protocols
Generalized Luminescence-Based Kinase Assay Protocol (e.g., ADP-Glo™)
This protocol is a generalized procedure and should be optimized for your specific experimental conditions.
Materials:
-
Purified recombinant Aurora B or C kinase
-
Kinase substrate (e.g., Myelin Basic Protein - MBP)[9]
-
ATP (high purity)
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Kinase Assay Buffer. Ensure the final DMSO concentration is consistent and does not exceed 1%.[4]
-
Dilute the Aurora kinase enzyme to the desired working concentration in Kinase Assay Buffer. The optimal concentration should be determined by titration.[9]
-
Prepare a solution of substrate (e.g., MBP) and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Kₘ for the kinase.[2]
-
-
Assay Plate Setup (per well):
-
Add 2.5 µL of the this compound dilution or DMSO (for positive and negative controls) to the appropriate wells.[9]
-
Add 2.5 µL of the diluted kinase to all wells except the "Blank" (no enzyme) controls. Add 2.5 µL of Kinase Assay Buffer to the blank wells.[9]
-
Gently mix and pre-incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]
-
-
Kinase Reaction:
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.[9]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[9]
-
Incubate at room temperature for 30-45 minutes.[9]
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the background signal from the "Blank" wells.
-
Normalize the data to the positive control (DMSO, 100% activity) and a high concentration of a known potent inhibitor (0% activity).
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
Aurora Kinase Signaling Pathway in Mitosis
Caption: Role of Aurora B in mitosis and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. This compound | inhibitor of aurora kinases B and C | CAS# 1456542-69-0 | InvivoChem [invivochem.com]
- 9. benchchem.com [benchchem.com]
- 10. promega.co.uk [promega.co.uk]
Technical Support Center: Optimizing BRD-7880 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of BRD-7880 for maximum experimental efficacy. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of this potent and selective Aurora kinase B and C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly specific small molecule inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC)[1][2]. These kinases are critical regulators of cell division (mitosis), playing essential roles in chromosome segregation and cytokinesis[3][4]. By inhibiting AURKB/C, this compound disrupts these mitotic processes, leading to errors in cell division and often culminating in apoptosis (programmed cell death) in rapidly proliferating cells, such as cancer cells[3][4]. Its high selectivity is, in part, attributed to a favorable entropy of binding to AURKB/C over the closely related Aurora kinase A (AURKA)[1].
Q2: What is a typical starting concentration range for this compound in cell-based assays?
A2: There is no single universal starting concentration, as the optimal concentration is highly dependent on the cell line, assay duration, and the specific endpoint being measured[5]. However, for potent kinase inhibitors like this compound, a common starting point for a dose-response experiment is a wide concentration range, typically from low nanomolar (nM) to low micromolar (µM) concentrations. Based on data from similar Aurora kinase inhibitors, a range of 0.1 nM to 10 µM is often used to initially determine the half-maximal inhibitory concentration (IC50)[6].
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration must be determined empirically for each cell line and experimental setup through a dose-response curve[5][7]. This involves treating your cells with a range of this compound concentrations and measuring a relevant biological endpoint. For an anti-proliferative agent like this compound, a common method is a cell viability or cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo®) after a set incubation period (e.g., 24, 48, or 72 hours). The resulting data are used to calculate the IC50 value, which represents the concentration at which 50% of the maximal inhibitory effect is observed[8].
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid powder and is soluble in dimethyl sulfoxide (B87167) (DMSO)[2][9]. To prepare a stock solution, dissolve the powder in anhydrous DMSO to a high concentration (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. For storage, it is recommended to keep the powder at -20°C for up to 3 years. Once dissolved in a solvent, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months)[9].
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on my cells.
-
Possible Cause: Compound Degradation.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -80°C and that the number of freeze-thaw cycles has been minimized. Prepare fresh dilutions from the stock for each experiment. If in doubt, use a fresh vial of the compound to prepare a new stock solution.
-
-
Possible Cause: Incorrect Concentration.
-
Solution: Verify the calculations used to prepare your stock solution and subsequent dilutions. Use calibrated pipettes to ensure accuracy. It is also advisable to confirm the concentration and purity of the stock solution using analytical methods like HPLC if significant discrepancies persist.
-
-
Possible Cause: Cell Line Resistance.
-
Solution: Some cell lines may be inherently resistant to Aurora kinase inhibitors. This could be due to various factors, including the expression of drug efflux pumps or mutations in the target kinase. Consider testing a different cell line known to be sensitive to Aurora kinase inhibition as a positive control.
-
-
Possible Cause: High ATP Concentration in Biochemical Assays.
-
Solution: If you are performing an in vitro kinase assay, be aware that many kinase inhibitors are ATP-competitive. High concentrations of ATP in the assay can outcompete the inhibitor, leading to a higher apparent IC50. It is recommended to use an ATP concentration at or near the Michaelis-Menten constant (Km) for the kinase.
-
Problem 2: I am observing high variability between replicate experiments.
-
Possible Cause: Inconsistent Cell Culture Conditions.
-
Solution: Variations in cell passage number, confluency at the time of treatment, and serum batch can all impact cellular response. Standardize your cell culture and plating procedures. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.
-
-
Possible Cause: Compound Precipitation.
-
Solution: While this compound is soluble in DMSO, it may have limited solubility in aqueous cell culture media. When diluting the DMSO stock into your media, ensure rapid and thorough mixing. Visually inspect the media for any signs of precipitation. The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced toxicity.
-
-
Possible Cause: Assay Timing and Endpoint Measurement.
-
Solution: The timing of your endpoint measurement can significantly affect the results. For proliferation assays, ensure the incubation period is sufficient for the compound to exert its effect. For signaling studies (e.g., Western blotting for downstream targets), a shorter incubation time may be necessary. Optimize the timing for your specific assay.
-
Data Presentation
The efficacy of an Aurora kinase inhibitor like this compound can vary significantly between different cancer cell lines. The following table provides representative IC50 values for various Aurora kinase inhibitors in different cell lines to illustrate this variability. Note: These are example values; the specific IC50 for this compound in your cell line of interest should be determined experimentally.
| Inhibitor | Target(s) | Cell Line | Assay Type | Incubation Time | IC50 (nM) |
| Alisertib (MLN8237) | AURKA/B | HeLa (Cervical Cancer) | Proliferation | 72 hours | 50 - 100 |
| AZD1152-HQPA | AURKB | HCT-116 (Colon Cancer) | Proliferation | 72 hours | 10 - 30 |
| ZM447439 | AURKB | NCI-H446 (Lung Cancer) | pH3S10 Inhibition | 1 hour | ~150 |
| This compound | AURKB/C | [Your Cell Line] | To be determined | To be determined | To be determined |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (CellTiter-Glo®)
This protocol describes a method to determine the concentration of this compound that inhibits cell proliferation by 50%.
-
Cell Plating:
-
Harvest and count cells that are in the logarithmic phase of growth.
-
Seed the cells into a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well in 90 µL of medium).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete cell culture medium to create 10X working solutions. A common dilution series ranges from 100 µM to 1 nM.
-
Add 10 µL of the 10X working solutions to the appropriate wells to achieve the final desired concentrations.
-
Include wells treated with vehicle (DMSO at the same final concentration as the highest this compound dose) as a negative control.
-
Include wells with medium only (no cells) for background luminescence measurement.
-
-
Incubation:
-
Incubate the plate for a period relevant to your experimental goals (e.g., 72 hours).
-
-
Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from medium-only wells) from all other measurements.
-
Normalize the data by setting the average luminescence from the vehicle-treated wells to 100% viability.
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and calculate the IC50 value.
-
Visualizations
References
- 1. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Clinical evaluation of AZD1152, an i.v. inhibitor of Aurora B kinase, in patients with solid malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modeling Dose and Schedule Effects of AZD2811 Nanoparticles Targeting Aurora B Kinase for Treatment of Diffuse Large B-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Issues in interpreting the in vivo activity of Aurora-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. This compound | inhibitor of aurora kinases B and C | CAS# 1456542-69-0 | InvivoChem [invivochem.com]
BRD-7880 Technical Support Center: Troubleshooting Potential Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides information and troubleshooting advice regarding the potential off-target effects of BRD-7880, a potent and highly selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC). While this compound has demonstrated significant selectivity for its intended targets, understanding and mitigating potential off-target interactions is crucial for the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a well-characterized inhibitor of Aurora kinases B and C. It exhibits significantly higher affinity for AURKB in complex with its cofactor INCENP compared to Aurora kinase A (AURKA).[1] This selectivity is attributed to a more favorable entropy of binding.[1]
Q2: Is there a publicly available kinome scan or broad off-target screening data for this compound?
As of our latest review of publicly accessible data, a comprehensive kinome scan or broad panel screening data for this compound has not been published. Therefore, a detailed profile of its potential off-target interactions across the human kinome is not currently available in the public domain.
Q3: I am observing a phenotype in my experiment that is inconsistent with AURKB/C inhibition. Could this be an off-target effect of this compound?
While this compound is highly selective, unexpected phenotypes could potentially arise from off-target effects, especially at higher concentrations. It is essential to perform rigorous control experiments to validate that the observed phenotype is a direct result of inhibiting the intended targets.
Q4: What control experiments can I perform to investigate a suspected off-target effect?
To investigate a suspected off-target effect, consider the following control experiments:
-
Use a structurally distinct AURKB/C inhibitor: Compare the phenotype induced by this compound with that of another potent and selective AURKB/C inhibitor with a different chemical scaffold. If the phenotype is consistent across different inhibitors, it is more likely to be an on-target effect.
-
Rescue experiment: If possible, perform a rescue experiment by overexpressing a drug-resistant mutant of AURKB or AURKC. If the phenotype is reversed, it strongly suggests an on-target effect.
-
Dose-response analysis: Carefully titrate the concentration of this compound. On-target effects should typically occur at concentrations consistent with its known potency for AURKB/C. Off-target effects may only appear at significantly higher concentrations.
-
Cell-free validation: If you hypothesize a specific off-target, test the ability of this compound to inhibit its activity in a cell-free biochemical assay.
Troubleshooting Guide: Unexpected Experimental Outcomes
| Observed Issue | Potential Cause (related to off-targets) | Recommended Troubleshooting Steps |
| Cellular toxicity at low concentrations | The compound may be interacting with an essential off-target protein. | 1. Perform a careful dose-response curve to determine the IC50 for toxicity. 2. Compare with the toxicity profile of a structurally unrelated AURKB/C inhibitor. 3. Consider performing a broad toxicity panel screen. |
| Phenotype does not match known AURKB/C knockdown/knockout effects | This compound may be modulating a different signaling pathway through an off-target interaction. | 1. Validate your findings with at least one other selective AURKB/C inhibitor. 2. Use siRNA/shRNA to knockdown AURKB and/or AURKC and compare the phenotype. 3. Consider phosphoproteomic or transcriptomic profiling to identify affected pathways. |
| Inconsistent results across different cell lines | The expression level of the off-target protein may vary between cell lines. | 1. Profile the expression of the suspected off-target protein in the cell lines used. 2. Test the effect of this compound in a cell line known to not express the suspected off-target. |
Methodologies for Off-Target Identification
While specific off-target data for this compound is not publicly available, the following experimental approaches are commonly used to determine the selectivity profile of kinase inhibitors.
Kinome Scanning
Objective: To quantitatively measure the binding affinity of a compound against a large panel of recombinant human kinases.
Methodology:
-
A library of human kinases is immobilized on a solid support.
-
The test compound (e.g., this compound) is incubated with the kinase panel at a fixed concentration.
-
The amount of compound bound to each kinase is measured, typically using a competition binding assay with a broad-spectrum kinase probe.
-
Results are often reported as the percentage of inhibition or dissociation constant (Kd) for each kinase, allowing for the identification of potential off-target interactions.
Cellular Thermal Shift Assay (CETSA)
Objective: To identify protein targets of a compound in a cellular context by measuring changes in protein thermal stability.
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to various temperatures, causing proteins to denature and aggregate.
-
The soluble protein fraction at each temperature is isolated.
-
The abundance of individual proteins in the soluble fraction is quantified using mass spectrometry.
-
Binding of the compound to a protein can increase its thermal stability, resulting in more of the protein remaining in the soluble fraction at higher temperatures.
Visualizing Key Concepts
References
How to resolve BRD-7880 solubility issues in cell media
Welcome to the technical support center for BRD-7880. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this potent Aurora kinase B and C inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the successful use of this compound in your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly specific small molecule inhibitor of Aurora kinases B and C.[1] These serine/threonine kinases are crucial for the proper regulation of cell division (mitosis). Specifically, Aurora kinase B is a key component of the chromosomal passenger complex, which is essential for correct chromosome condensation, attachment of the mitotic spindle to chromosomes, and cytokinesis (the final step of cell division).[2][3] By inhibiting Aurora kinases B and C, this compound disrupts these processes, leading to errors in cell division and potentially inducing apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.
Q2: What are the primary challenges when working with this compound in cell culture?
The primary challenge with this compound is its low aqueous solubility.[2] Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to precipitation when it is introduced into aqueous cell culture media. This can result in an inaccurate final concentration of the inhibitor in your experiment and lead to inconsistent or erroneous results.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% and preferably at or below 0.1%. The tolerance to DMSO can vary between different cell lines, so it is always recommended to include a vehicle control (media with the same final concentration of DMSO as your experimental wells) to assess any potential effects of the solvent on your cells.
Troubleshooting Guide: Resolving this compound Precipitation in Cell Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue: I observe a precipitate or cloudiness in my cell culture medium after adding this compound.
Potential Causes and Solutions:
-
Low Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The intended final concentration of this compound in your experiment may exceed its solubility limit in the specific cell culture medium being used.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into the aqueous medium can cause the compound to crash out of solution.
-
Media Composition: Components within the cell culture medium, such as salts and proteins (especially in serum), can interact with this compound and affect its solubility.
-
Temperature and pH: Fluctuations in temperature and pH can alter the solubility of the compound.
Recommended Protocol to Prevent Precipitation:
To minimize the risk of precipitation, follow this recommended procedure for preparing your working solution of this compound in cell culture medium:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Based on the manufacturer's instructions, dissolve the this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, you can gently warm the solution to 37°C and sonicate.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
-
Perform Serial Dilutions (if necessary):
-
If your final desired concentration is very low, it is good practice to perform an intermediate dilution of your high-concentration stock in DMSO. This helps to reduce the volume of DMSO added to your final culture medium.
-
-
Prepare the Final Working Solution:
-
Pre-warm your complete cell culture medium (e.g., DMEM or RPMI-1640, supplemented with serum and antibiotics as required) to 37°C.
-
To achieve your final desired concentration, add a small volume of your this compound DMSO stock solution to the pre-warmed medium.
-
Crucially, add the DMSO stock drop-wise while gently swirling or vortexing the medium. This rapid mixing helps to prevent localized high concentrations of the compound and reduces the risk of "solvent shock".
-
Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).
-
-
Final Visual Inspection:
-
After dilution, carefully inspect the medium for any signs of precipitation or cloudiness. Hold the container up to a light source for better visualization.
-
Experimental Workflow for Preparing this compound Working Solution
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₂H₃₈N₄O₇ | [2] |
| Molecular Weight | 590.67 g/mol | [2] |
| Appearance | Solid | [2] |
| LogP | 3.6 | [2] |
| Aqueous Solubility | < 1 mg/mL | [2] |
| Recommended Solvent | DMSO | [1] |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound in Your Cell Culture Medium
This protocol will help you to empirically determine the approximate solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
100% DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Incubator (37°C)
Methodology:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a series of dilutions of the this compound stock solution in your pre-warmed cell culture medium.
-
For example, you can prepare final concentrations ranging from 1 µM to 50 µM. To do this, add the appropriate small volume of your 10 mM stock to a known volume of your medium.
-
Example Dilution Series:
-
1 µM: 1 µL of 10 mM stock in 10 mL of media
-
5 µM: 5 µL of 10 mM stock in 10 mL of media
-
10 µM: 10 µL of 10 mM stock in 10 mL of media
-
25 µM: 25 µL of 10 mM stock in 10 mL of media
-
50 µM: 50 µL of 10 mM stock in 10 mL of media
-
-
-
Gently vortex each dilution immediately after adding the DMSO stock.
-
Incubate the tubes at 37°C for 1-2 hours. This allows time for any potential precipitation to occur.
-
Visually inspect each tube for any signs of precipitation or cloudiness. A clear solution indicates that the compound is fully dissolved at that concentration.
-
The highest concentration that remains clear is the approximate maximum soluble concentration of this compound in your specific cell culture medium under these conditions.
Signaling Pathway
This compound is an inhibitor of Aurora kinases B and C. The following diagram illustrates the central role of Aurora kinase B in the regulation of mitosis.
References
Technical Support Center: Interpreting Unexpected Phenotypic Effects of BRD-7880
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic effects with BRD-7880, a potent and highly specific inhibitor of Aurora kinases B and C.[1]
Introduction to this compound
This compound is a small molecule inhibitor with high affinity for Aurora kinase B (AURKB) and Aurora kinase C (AURKC). Its primary mechanism of action is the inhibition of the mitotic functions of these kinases, which are crucial for proper chromosome segregation and cytokinesis. Consequently, the expected phenotype upon treatment with this compound is a mitotic arrest, leading to an accumulation of cells with 4N or greater DNA content, and subsequent apoptosis. However, as with many kinase inhibitors, off-target effects or complex cellular responses can lead to unexpected phenotypes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses potential unexpected observations during your experiments with this compound.
Q1: My cells are not arresting in mitosis as expected. Instead, I'm observing a G1 or S-phase arrest. What could be the reason?
A1: While the primary role of AURKB is in mitosis, emerging evidence suggests that Aurora kinases can have non-mitotic functions.[2] An unexpected G1 or S-phase arrest could be due to several factors:
-
Off-target effects: Although this compound is highly selective for AURKB/C, it may have weak inhibitory effects on other kinases that regulate the G1/S transition, such as certain Cyclin-Dependent Kinases (CDKs). A comprehensive kinome scan of this compound would be necessary to identify such off-target interactions.
-
Activation of DNA damage checkpoints: Disruption of mitotic progression can sometimes lead to DNA damage.[3] This can trigger the DNA Damage Response (DDR), leading to the activation of checkpoint kinases like Chk1 and Chk2, which can enforce a G1 or S-phase arrest to allow for DNA repair.
Troubleshooting Steps:
-
Confirm Mitotic Marker Expression: Use immunofluorescence or western blotting to check for the levels of phosphorylated histone H3 (Ser10), a marker of mitosis. A lack of increase in this marker would confirm the absence of a mitotic arrest.
-
Assess DNA Damage: Perform immunofluorescence for γH2AX foci, a sensitive marker of DNA double-strand breaks.[4][5][6] An increase in γH2AX foci would suggest the activation of the DDR.
-
Checkpoint Activation: Use western blotting to analyze the phosphorylation status of checkpoint kinases Chk1 (at Ser345) and Chk2 (at Thr68) and the expression of the CDK inhibitor p21.[7]
Q2: I am observing a significant change in cell morphology that is not typical of mitotic arrest, such as cell flattening and enlargement. What does this indicate?
A2: The observed morphological changes, characterized by an enlarged and flattened appearance, are hallmarks of cellular senescence. Inhibition of Aurora kinases has been linked to the induction of senescence in some cell types.[8][9][10] This is an unexpected outcome as Aurora kinase inhibition is typically associated with apoptosis.
Troubleshooting Steps:
-
Senescence-Associated β-Galactosidase (SA-β-gal) Staining: This is a widely used biomarker for senescent cells. Perform a SA-β-gal assay to confirm the senescent phenotype.
-
Examine Senescence-Associated Markers: Use western blotting to check for the upregulation of senescence markers like p21 and p16INK4a.
-
Long-term Culture: Monitor the cells over a longer period. Senescent cells are characterized by an irreversible growth arrest.
Q3: My cell viability assays are showing variable IC50 values for this compound across different cell lines. Why is there such variability?
A3: The sensitivity of cancer cell lines to a particular drug can vary significantly due to their diverse genetic and molecular backgrounds. While a comprehensive panel of IC50 values for this compound across numerous cell lines is not publicly available, the following factors can contribute to this variability:
-
Expression levels of Aurora Kinases: Cell lines with higher expression of AURKB or AURKC may be more dependent on their activity for survival and thus more sensitive to this compound.
-
Status of Tumor Suppressor Genes: The functionality of proteins like p53 can influence the cellular response to mitotic disruption, directing cells towards either apoptosis or senescence.[10]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins can lead to the active removal of this compound from the cell, reducing its effective concentration.
Troubleshooting Steps:
-
Characterize Your Cell Lines: If not already known, determine the expression levels of AURKB, AURKC, and the status of key genes like TP53 in your cell lines of interest.
-
Use a Panel of Cell Lines: When possible, test this compound on a panel of cell lines with diverse genetic backgrounds to understand the spectrum of its activity.
Quantitative Data Summary
While a comprehensive public database of this compound's activity is limited, the following table summarizes its known inhibitory concentrations.
| Target | IC50 (nM) | Reference |
| Aurora Kinase B | 7 | [11] |
| Aurora Kinase C | 12 | [11] |
Signaling Pathways and Experimental Workflows
Expected Signaling Pathway of this compound
The primary mechanism of action of this compound is the inhibition of Aurora Kinase B, a key component of the Chromosomal Passenger Complex (CPC). This complex is essential for the proper execution of mitosis.
Unexpected Signaling Pathway: Induction of Senescence
An unexpected outcome of this compound treatment could be the induction of cellular senescence, potentially through the activation of the p53/p21 pathway.
Unexpected Signaling Pathway: DNA Damage Response
Mitotic errors caused by this compound can lead to DNA damage, activating the DDR pathway.
Experimental Workflow for Investigating Unexpected Phenotypes
This workflow outlines the steps to investigate unexpected cellular responses to this compound treatment.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Collection: Harvest cells after treatment with this compound and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing and store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 50 µg/mL propidium (B1200493) iodide and 100 µg/mL RNase A.
-
Analysis: Incubate for 30 minutes at room temperature in the dark and analyze by flow cytometry.
Senescence-Associated β-Galactosidase (SA-β-gal) Staining
-
Fixation: Wash cells with PBS and fix with 2% formaldehyde/0.2% glutaraldehyde (B144438) in PBS for 5 minutes at room temperature.
-
Staining: Wash cells with PBS and incubate with the SA-β-gal staining solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl2) at 37°C overnight in a dry incubator.
-
Visualization: Observe the cells under a microscope for the development of a blue color.
Immunofluorescence for Phosphorylated Histone H3 (Ser10) and γH2AX
-
Cell Culture: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 1 hour.
-
Primary Antibody Incubation: Incubate with primary antibody (anti-phospho-Histone H3 (Ser10) or anti-γH2AX) overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Wash, counterstain with DAPI, and mount the coverslips on microscope slides. Image using a fluorescence microscope.
Western Blot Analysis
-
Protein Extraction: Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-Histone H3, anti-p21, anti-phospho-Chk1, anti-phospho-Chk2) overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
References
- 1. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. crpr-su.se [crpr-su.se]
- 7. p53 Down-Regulates CHK1 through p21 and the Retinoblastoma Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atlasofscience.org [atlasofscience.org]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Minimizing BRD-7880 Toxicity in In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing and managing potential toxicity associated with the Aurora kinase B/C inhibitor, BRD-7880, in in vivo studies. As specific in vivo toxicity data for this compound is not publicly available, this guidance is based on the known toxicities of the broader class of Aurora kinase inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with Aurora kinase inhibitors.
| Observed Issue | Potential Cause | Recommended Actions |
| Unexpected Animal Morbidity/Mortality | - Acute Toxicity: The dose administered may be too high, leading to rapid onset of severe adverse effects. - Vehicle Toxicity: The formulation vehicle may be causing adverse reactions. - Improper Administration: Errors in dosing volume or route of administration. | 1. Immediately cease dosing in the affected cohort. 2. Conduct a thorough necropsy on deceased animals to identify potential target organs of toxicity. 3. Review and verify all dosing calculations and preparation procedures. 4. Initiate a dose-range-finding study starting with a significantly lower dose. 5. Evaluate the toxicity of the vehicle alone in a control group. |
| Significant Body Weight Loss (>15-20%) | - On-Target Toxicity: Inhibition of Aurora kinases in rapidly dividing cells of the gastrointestinal tract can lead to mucositis, diarrhea, and reduced food intake. - Systemic Toxicity: General malaise and organ-specific toxicity can reduce appetite. - Dehydration: May result from diarrhea or reduced water intake. | 1. Monitor body weight daily. 2. Provide supportive care: Offer palatable, high-calorie food supplements and hydration support (e.g., hydrogel packs or subcutaneous fluids). 3. Consider a dose reduction or a change in the dosing schedule (e.g., intermittent dosing). 4. Perform a clinical assessment for signs of gastrointestinal distress. |
| Clinical Signs of Distress (Lethargy, Ruffled Fur, Hunched Posture) | - Myelosuppression: Inhibition of hematopoietic progenitor cells in the bone marrow can lead to neutropenia, anemia, and thrombocytopenia, increasing susceptibility to infection and causing weakness. - Organ-Specific Toxicity: Potential for liver or kidney toxicity. | 1. Collect blood samples for a complete blood count (CBC) to assess for myelosuppression. 2. Collect serum/plasma for clinical chemistry analysis to evaluate liver (ALT, AST) and kidney (BUN, creatinine) function. 3. Consider prophylactic antibiotic treatment if severe neutropenia is suspected, in consultation with a veterinarian. |
| Injection Site Reactions (Swelling, Redness) | - Compound Precipitation: The compound may be coming out of solution at the injection site. - Irritating Formulation: The vehicle or the compound itself may be an irritant. | 1. Visually inspect the dosing solution for any signs of precipitation before and after administration. 2. Consider alternative formulations to improve solubility and reduce irritation (see Table 2). 3. Rotate injection sites if possible. 4. Reduce the concentration and increase the volume (within acceptable limits) to lower the local concentration of the compound. |
Frequently Asked Questions (FAQs)
Q1: What are the expected on-target toxicities of an Aurora kinase B/C inhibitor like this compound?
A1: The primary role of Aurora kinases B and C is in mitosis. Therefore, on-target toxicities are expected in rapidly proliferating normal tissues. The most common toxicities observed with this class of inhibitors include:
-
Myelosuppression: Particularly neutropenia and thrombocytopenia, due to the high turnover of hematopoietic cells in the bone marrow.
-
Gastrointestinal Toxicity: Diarrhea, mucositis, and weight loss resulting from the inhibition of cell division in the intestinal crypts.
-
Alopecia: Hair loss can occur due to effects on hair follicle cells.
Q2: How can I establish a maximum tolerated dose (MTD) for this compound?
A2: An MTD study is crucial for any new compound. A common approach is a dose-escalation study:
-
Start with a low, sub-therapeutic dose: This can be estimated from in vitro efficacy data.
-
Use small cohorts of animals (e.g., 3-5 per group).
-
Escalate the dose in subsequent cohorts based on a predefined scheme (e.g., modified Fibonacci sequence).
-
Monitor for dose-limiting toxicities (DLTs): These are typically defined as >20% body weight loss, severe clinical signs, or specific hematological or biochemical changes.
-
The MTD is defined as the highest dose at which no more than a certain percentage of animals (e.g., 1 in 6) experience a DLT.
Q3: My compound has poor solubility. How can I formulate this compound for in vivo administration to minimize toxicity?
A3: Formulation is critical for compounds with low aqueous solubility. A poor formulation can lead to precipitation, erratic absorption, and local irritation, all of which can contribute to toxicity. Consider the following options:
| Formulation Strategy | Components | Considerations |
| Aqueous Suspension | - Vehicle: 0.5% Carboxymethylcellulose (CMC) Na, 0.25% Tween 80 - Suspending agents | - Suitable for oral administration. - Ensure uniform suspension before each dose. |
| Co-solvent System | - Solvents: DMSO, PEG300, Ethanol - Surfactants: Tween 80, Cremophor EL | - Can be used for intravenous or intraperitoneal injection. - The solvents themselves can have toxicities; keep the percentage of organic solvents as low as possible (e.g., <10% DMSO). |
| Lipid-Based Formulation | - Oils: Corn oil, sesame oil - Can be used for subcutaneous or oral administration. | - May alter the pharmacokinetic profile. |
| Inclusion Complexes | - Cyclodextrins (e.g., SBE-β-CD) | - Can improve solubility for parenteral administration. |
Q4: What biomarkers can I use to monitor for this compound toxicity?
A4: Regular monitoring of biomarkers can provide early warning of developing toxicity.
| Toxicity Type | Primary Biomarkers | Sample Type |
| Myelosuppression | Complete Blood Count (CBC) with differential (Neutrophils, Platelets, Red Blood Cells) | Whole Blood |
| Hepatotoxicity | Alanine aminotransferase (ALT), Aspartate aminotransferase (AST) | Serum/Plasma |
| Nephrotoxicity | Blood urea (B33335) nitrogen (BUN), Creatinine | Serum/Plasma |
| On-Target Activity | Phosphorylation of Histone H3 at Serine 10 (pHH3) | Tumor Tissue, Surrogate Tissues (e.g., skin biopsies) |
Experimental Protocols
Protocol 1: General Toxicity Assessment in Rodents
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c or nude mice for xenograft studies).
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the study.
-
Grouping: Randomly assign animals to treatment and control groups (n=5-10 per group). Include a vehicle-only control group.
-
Dosing: Administer this compound and vehicle according to the study design (route, dose, frequency).
-
Clinical Observations:
-
Record body weights daily.
-
Perform a clinical examination at least twice daily for signs of toxicity (lethargy, ruffled fur, abnormal posture, etc.).
-
Monitor food and water consumption.
-
-
Sample Collection:
-
At designated time points (and at study termination), collect blood via an appropriate method (e.g., submandibular or cardiac puncture) for CBC and clinical chemistry.
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a complete necropsy.
-
Record the weights of major organs (liver, kidneys, spleen, heart, lungs).
-
Collect all major organs and tissues and preserve them in 10% neutral buffered formalin for histopathological evaluation by a qualified pathologist.
-
Protocol 2: Assessment of Myelosuppression
-
Blood Collection: Collect approximately 50-100 µL of whole blood into EDTA-coated tubes at baseline and at regular intervals after dosing (e.g., days 3, 7, 14, and 21).
-
Complete Blood Count (CBC): Analyze the samples using an automated hematology analyzer to determine counts of white blood cells (with differential), red blood cells, and platelets.
-
Data Analysis: Compare the cell counts of the treated groups to the vehicle control group. A significant decrease, particularly in neutrophils and platelets, is indicative of myelosuppression.
Visualizations
Signaling Pathway
Addressing inconsistent results in BRD-7880 experiments
Welcome to the technical support center for BRD-7880. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in experiments involving this potent and specific Aurora kinase B and C inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that is highly specific for Aurora kinase B (AURKB) and Aurora kinase C (AURKC). Aurora kinases are crucial for proper cell division (mitosis). Specifically, AURKB is a key component of the chromosomal passenger complex, which ensures correct chromosome alignment and segregation, as well as the final step of cell division, cytokinesis. By inhibiting AURKB, this compound disrupts these processes, leading to failed cytokinesis, an abnormal increase in DNA content (polyploidy), cell cycle arrest, and ultimately, programmed cell death (apoptosis) or cellular senescence in rapidly dividing cells.
Q2: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at -20°C for short-term (months) or -80°C for long-term (years) stability.
Q3: What are the typical working concentrations for this compound in cell-based assays?
The optimal working concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. It is recommended to perform a dose-response curve for each new cell line to determine the half-maximal inhibitory concentration (IC50) for the desired phenotype (e.g., inhibition of proliferation). For many cancer cell lines, effective concentrations are often in the nanomolar to low micromolar range.
Q4: I am not observing the expected phenotype after treating my cells with this compound. What could be the issue?
Several factors could contribute to a lack of an observable effect. These can be broadly categorized into issues with the compound, the cell culture system, or the experimental design. A systematic approach to troubleshooting is crucial. Consider verifying the integrity and activity of your this compound stock, assessing the health and target expression in your cells, and reviewing your assay protocol and parameters.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Proliferative Effects
Problem: The IC50 value for cell viability varies significantly between experiments.
| Possible Cause | Suggested Solution |
| Compound Instability | Prepare fresh dilutions from a stable, aliquoted stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Cell Seeding Density | Ensure consistent cell seeding density across all plates and experiments. Cell density can influence the effective concentration of the inhibitor. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered sensitivity to inhibitors. Use cells within a consistent and low passage number range. |
| DMSO Concentration | High concentrations of DMSO (>0.5%) can be toxic to cells and confound results. Ensure the final DMSO concentration is consistent across all wells, including controls. |
| Incubation Time | The duration of compound exposure will significantly impact the observed effect. Optimize and maintain a consistent incubation time. |
Issue 2: No or Weak Inhibition of Aurora B Kinase Activity (Western Blot)
Problem: Little to no decrease in the phosphorylation of Histone H3 at Serine 10 (p-H3S10), a direct substrate of AURKB, is observed after treatment.
| Possible Cause | Suggested Solution |
| Suboptimal Treatment Time | Inhibition of H3S10 phosphorylation can be rapid. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal time point for observing maximal inhibition. |
| Lysate Preparation | Ensure that phosphatase and protease inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins. |
| Antibody Quality | Verify the specificity and optimal dilution of the primary antibody for p-H3S10. Include positive and negative controls to validate antibody performance. |
| Insufficient Drug Concentration | The concentration of this compound may be too low to effectively inhibit AURKB in your specific cell line. Perform a dose-response experiment and analyze p-H3S10 levels. |
| Low AURKB Expression | Confirm that your cell line expresses sufficient levels of AURKB. |
Issue 3: Ambiguous Cell Cycle Analysis Results
Problem: Difficulty in distinguishing between G2/M arrest and polyploidy in flow cytometry data.
| Possible Cause | Suggested Solution |
| Inappropriate Gating Strategy | Use a wider x-axis scale to clearly visualize cell populations with >4N DNA content. Set gates for sub-G1, G1, S, G2/M, and >4N populations. |
| Single-Parameter Analysis | Combine DNA content staining (e.g., propidium (B1200493) iodide) with a marker for mitosis, such as phospho-histone H3 (Ser10), to differentiate cells in mitosis from endoreduplicated G1/S phase cells. |
| Cell Clumping | Ensure a single-cell suspension is achieved before flow cytometry analysis to avoid cell doublets being misinterpreted as polyploid cells. Use a doublet discrimination gate. |
| Treatment Duration | Polyploidy is a downstream consequence of failed cytokinesis. Shorter treatment times may show a G2/M arrest, while longer durations are needed to observe significant polyploidy. |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Histone H3 (Ser10)
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Protein Lysate Preparation: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-H3S10 and a loading control (e.g., total Histone H3, GAPDH, or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound as described above.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate the cell populations and quantify the percentage of cells in each phase of the cell cycle (G1, S, G2/M) and those with a DNA content greater than 4N.
Data Presentation
Table 1: Representative IC50 Values for Aurora Kinase Inhibitors
| Inhibitor | Target(s) | Representative Biochemical IC50 (nM) | Cellular Phenotype |
| This compound | AURKB/C | Potent and selective (specific values proprietary/publication dependent) | Endoreduplication, polyploidy, apoptosis/senescence |
| Alisertib (MLN8237) | AURKA | ~1.2 | Mitotic spindle defects, transient mitotic arrest, apoptosis |
| Barasertib (AZD1152) | AURKB | <1 | Endoreduplication, polyploidy, apoptosis |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Visualizations
Caption: Simplified signaling pathway of Aurora B kinase during mitosis and the effects of this compound.
Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.
Technical Support Center: Overcoming Resistance to BRD-7880 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the Aurora kinase B/C inhibitor, BRD-7880.
Troubleshooting Guides
This section offers solutions to specific problems you might encounter, presented in a question-and-answer format.
Issue 1: Decreased sensitivity or increased IC50 of this compound in your cancer cell line over time.
-
Question: My cancer cell line, which was initially sensitive to this compound, now requires a much higher concentration to achieve the same level of growth inhibition. What could be the cause and how can I investigate it?
-
Answer: This phenomenon suggests the development of acquired resistance. Potential mechanisms include mutations in the drug target or alterations in downstream signaling pathways. Here’s a step-by-step approach to investigate this issue:
-
Confirm Resistance: The first step is to quantify the change in sensitivity.
-
Experiment: Perform a dose-response analysis to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
-
-
Investigate Target-Based Resistance:
-
Hypothesis: A common mechanism of resistance to kinase inhibitors is the acquisition of mutations in the kinase domain that prevent drug binding.
-
Experiment: Sequence the kinase domain of Aurora kinase B (AURKB) and Aurora kinase C (AURKC) in your resistant cell line to identify potential mutations. For example, a G160E substitution in Aurora kinase B has been shown to confer resistance to some inhibitors.[1]
-
-
Examine Bypass Pathway Activation:
-
Hypothesis: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the effect of the inhibitor.
-
Experiment: Use western blotting to analyze the expression and phosphorylation status of key proteins in survival and proliferation pathways, such as the PI3K/AKT/mTOR and RAS/RAF/ERK pathways.[2] Increased phosphorylation of key downstream effectors like AKT or ERK in the presence of this compound would suggest the activation of bypass tracks.
-
-
Assess for Upregulation of Anti-Apoptotic Proteins:
-
Hypothesis: Resistance can emerge through the upregulation of anti-apoptotic proteins, which counteract the cell death induced by this compound.
-
Experiment: Perform western blot analysis to check for the overexpression of anti-apoptotic proteins such as Bcl-xL. Overexpression of Bcl-xL has been observed in cells resistant to other Aurora kinase inhibitors.[3][4]
-
-
Issue 2: High intrinsic resistance to this compound in a new cancer cell line.
-
Question: I am testing this compound on a new panel of cancer cell lines, and some of them show high intrinsic resistance (high IC50 value) from the outset. What are the possible reasons?
-
Answer: Primary, or de novo, resistance can be due to a variety of pre-existing factors in the cancer cells.[5] Here's how to approach this:
-
Characterize the Baseline Signaling Profile:
-
Hypothesis: The intrinsic signaling landscape of the cancer cells may provide inherent survival advantages that overcome the effects of this compound.
-
Experiment: Perform a baseline analysis of key signaling pathways (e.g., PI3K/AKT, MAPK) using western blotting to assess the phosphorylation status of key kinases in the absence of the drug.
-
-
Evaluate Expression Levels of Aurora Kinases:
-
Hypothesis: While counterintuitive, very high overexpression of the target kinase can sometimes lead to resistance by a gene dosage effect, requiring higher drug concentrations for inhibition. Conversely, very low expression might indicate the pathway is not a critical driver for that cell line.
-
Experiment: Quantify the protein expression levels of AURKB and AURKC in your panel of cell lines using western blotting and compare them to their respective this compound IC50 values.
-
-
Consider the Tumor Microenvironment in Co-culture Models:
-
Hypothesis: In more complex in vitro models, cancer-associated stromal cells can secrete growth factors that promote drug resistance.[2] For example, hepatocyte growth factor (HGF) can confer resistance to some kinase inhibitors.[2]
-
Experiment: If using co-culture models, analyze the secretome of the stromal cells and investigate whether conditioned media from these cells can confer resistance to sensitive cell lines.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary mechanism of action of this compound?
-
A1: this compound is a potent and selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[6] These kinases are crucial for proper chromosome segregation and cytokinesis during mitosis.[7] By inhibiting AURKB/C, this compound disrupts mitosis, leading to polyploidy and ultimately apoptosis in cancer cells.[7][8]
-
-
Q2: How can I develop a this compound-resistant cell line for my studies?
-
A2: You can generate a resistant cell line by continuously exposing a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period (typically 3 to 18 months).[9] The process involves a stepwise dose escalation, starting from a low concentration (e.g., IC10 or 1/10 of the IC50) and progressively increasing the dose as the cells adapt and resume proliferation.[10]
-
-
Q3: What are some potential strategies to overcome resistance to this compound?
-
A3: Combination therapy is a widely explored strategy to overcome drug resistance.[10] Based on the identified resistance mechanism, rational combinations can be designed. For instance:
-
If resistance is due to the upregulation of Bcl-xL, combining this compound with a Bcl-2 family inhibitor like navitoclax (B1683852) could be effective.[3]
-
If bypass pathway activation (e.g., PI3K/AKT) is observed, a combination with a PI3K or AKT inhibitor might restore sensitivity.
-
For resistance mediated by drug efflux pumps, co-administration with an inhibitor of these pumps could be considered.
-
-
-
Q4: Are there any known mutations that confer resistance to Aurora kinase inhibitors?
-
A4: Yes, mutations in the kinase domain of the target can confer resistance. For example, a G160E amino acid substitution in Aurora kinase B has been identified in leukemia cells resistant to the Aurora B inhibitor ZM447439.[1][11] This mutation is thought to prevent the formation of an active drug-binding motif.[1] It is plausible that similar mutations could arise and confer resistance to this compound.
-
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[10]
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[9]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[10]
Protocol 2: Western Blotting for Analysis of Signaling Pathways
This protocol describes the detection of specific proteins to analyze signaling pathway activation.
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Lyse the cells using 1X SDS sample buffer.[2]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by size.[2]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[2]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[2][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2][13]
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.[2]
-
Analysis: Analyze the band intensities, normalizing to a loading control like β-actin, to determine the relative protein expression and phosphorylation levels.
Protocol 3: Development of a this compound-Resistant Cell Line
This protocol details a method for generating a drug-resistant cell line through continuous drug exposure.
Procedure:
-
Determine Initial IC50: First, determine the IC50 of this compound for the parental cancer cell line.
-
Initiate Resistance Induction: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10).[10]
-
Maintain and Subculture: Maintain the cells in the drug-containing medium, changing the medium every 2-3 days. When the cells reach 70-80% confluency, subculture them in the presence of the same drug concentration.[10]
-
Stepwise Dose Escalation: Once the cells show stable growth at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.[10] A significant amount of cell death is expected initially. Continue to culture the surviving cells until they regain a stable growth rate, then escalate the dose again.
-
Establishment of Resistant Line: Once the cells are tolerant to a concentration at least 10-20 times the initial IC50, the resistant cell line is established.[10]
-
Maintenance: Continuously culture the resistant cells in a maintenance medium containing a specific concentration of this compound to maintain the resistant phenotype.[10]
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance |
| HCT116 | Colon Cancer | 25 | 550 | 22 |
| A549 | Lung Cancer | 40 | 820 | 20.5 |
| MCF7 | Breast Cancer | 15 | 310 | 20.7 |
Table 2: Hypothetical Western Blot Analysis of Key Signaling Proteins
| Cell Line | Treatment | p-AKT (Ser473) | Total AKT | p-ERK (Thr202/Tyr204) | Total ERK | Bcl-xL | β-actin |
| HCT116 Parental | Vehicle | + | +++ | + | +++ | + | +++ |
| HCT116 Parental | This compound | - | +++ | - | +++ | + | +++ |
| HCT116 Resistant | Vehicle | + | +++ | + | +++ | +++ | +++ |
| HCT116 Resistant | This compound | ++ | +++ | ++ | +++ | +++ | +++ |
Intensity of bands is represented by: - (none), + (low), ++ (medium), +++ (high)
Visualizations
Caption: Simplified signaling pathway of Aurora Kinase B/C and the action of this compound.
Caption: Workflow for developing a this compound resistant cancer cell line.
Caption: Decision tree for troubleshooting resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medium.com [medium.com]
- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 8. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Best Practices for Long-Term Storage of BRD-7880
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term storage of BRD-7880, a potent and highly specific inhibitor of Aurora kinases B and C. Adherence to these guidelines is critical for maintaining the compound's integrity, ensuring experimental reproducibility, and maximizing its shelf-life.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term storage of this compound in its solid (powder) form, it is recommended to store the compound at -20°C.[1][2] For short-term storage, such as a few days to weeks, 0-4°C is acceptable.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound, typically prepared in DMSO, should be stored at -80°C for long-term storage (up to 6 months).[2] For shorter periods (up to 1 month), storage at -20°C is also an option.[2][3] It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3]
Q3: Is it normal for this compound to be shipped at ambient temperature?
Yes, it is normal for this compound to be shipped at ambient temperature. The compound is considered stable enough for a few weeks under ordinary shipping conditions and during the time it may spend in customs.[1][2] Upon receipt, it is crucial to transfer the compound to the recommended long-term storage conditions.[3]
Q4: What is the expected shelf-life of this compound?
When stored correctly as a solid at -20°C, this compound has a shelf-life of over three years.[1] The stability of stock solutions is shorter and depends on the storage temperature.
Q5: What solvent should I use to dissolve this compound?
This compound is soluble in DMSO.[1] When preparing stock solutions, ensure the DMSO is of high purity and anhydrous to prevent compound degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | - Compound degradation due to improper storage. - Repeated freeze-thaw cycles of stock solutions. - Inaccurate concentration due to solvent evaporation. | - Ensure the compound is stored at the recommended temperature and protected from light. - Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles.[3] - Use tightly sealed vials for stock solutions. |
| Precipitate observed in stock solution after thawing | - Poor solubility at lower temperatures. - Compound degradation leading to insoluble products. | - Gently warm the solution and vortex to redissolve the precipitate. - If the precipitate persists, it may indicate degradation. Consider preparing a fresh stock solution. - Ensure the initial concentration is not above the solubility limit in the chosen solvent. |
| Loss of compound activity in a cell-based assay | - Degradation of the compound in the culture medium. - Adsorption of the compound to plasticware. | - Assess the stability of this compound in your specific cell culture medium over the time course of your experiment. - Consider using low-binding microplates or tubes. |
| Difficulty seeing the powdered compound in the vial | - Small quantities of the compound may coat the walls or bottom of the vial. | - This is common for small quantities of powdered compounds.[3] When preparing a stock solution, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the compound. |
Storage Condition Summary
| Form | Storage Duration | Temperature | Notes |
| Solid (Powder) | Long-term (months to years) | -20°C | Store in a dry, dark place.[1] |
| Solid (Powder) | Short-term (days to weeks) | 0 - 4°C | Store in a dry, dark place.[1] |
| In Solvent (e.g., DMSO) | Up to 6 months | -80°C | Aliquot to avoid freeze-thaw cycles.[2] |
| In Solvent (e.g., DMSO) | Up to 1 month | -20°C | Aliquot to avoid freeze-thaw cycles.[2][3] |
Experimental Workflow for Handling and Storage of this compound
Caption: Workflow for receiving, preparing, storing, and using this compound.
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of Aurora kinases B and C, which are key regulators of cell division. The diagram below illustrates the simplified signaling pathway affected by this compound.
Caption: Inhibition of Aurora Kinase B/C signaling by this compound.
References
Technical Support Center: Control Experiments for BRD-7880 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BRD-7880, a potent and selective inhibitor of Aurora kinases B and C.[1] This resource is designed to assist researchers, scientists, and drug development professionals in designing robust experiments, interpreting results, and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly specific inhibitor of Aurora kinases B (AURKB) and C (AURKC).[1] These kinases are key regulators of mitosis, playing crucial roles in chromosome segregation and cytokinesis.[2][3] Inhibition of AURKB and AURKC by this compound disrupts these processes, leading to mitotic arrest, polyploidy (cells with more than the normal number of chromosome sets), and ultimately apoptosis (programmed cell death) in proliferating cells.[1][2][3]
Q2: What are the expected cellular phenotypes after treating cells with this compound?
A2: Treatment of proliferating cells with this compound is expected to induce several distinct phenotypes due to the inhibition of Aurora kinases B and C. These include:
-
Polyploidy: Inhibition of Aurora B kinase activity often leads to a failure of cytokinesis, the final step of cell division where the cytoplasm divides. This results in cells with a DNA content of 4N or greater.[2][3]
-
Apoptosis: Prolonged mitotic arrest and the accumulation of genomic instability trigger programmed cell death.[2][3]
-
Inhibition of Histone H3 Phosphorylation: A direct downstream target of Aurora B is the phosphorylation of Histone H3 at Serine 10 (p-H3S10). A significant reduction in p-H3S10 levels is a reliable biomarker of this compound activity.[2]
Q3: How should I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. We recommend performing a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 10 µM) and assess a relevant endpoint, such as inhibition of cell proliferation or the reduction of p-H3S10 levels by Western blot.
Q4: What are appropriate negative and positive controls for this compound experiments?
A4:
-
Negative Controls:
-
Vehicle Control: The most common negative control is treating cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.[4] This controls for any effects of the solvent on the cells.
-
Structurally Similar Inactive Compound: If available, a structurally related but biologically inactive analog of this compound would be an ideal negative control to rule out off-target effects unrelated to Aurora kinase inhibition.[4]
-
-
Positive Controls:
-
Known Aurora B/C Inhibitor: Using another well-characterized Aurora B/C inhibitor (e.g., AZD1152-HQPA) can serve as a positive control to confirm that the observed phenotype is consistent with Aurora B/C inhibition.[5]
-
Phenotypic Positive Control: For assays measuring mitotic arrest, a compound like nocodazole (B1683961) or taxol can be used as a positive control to induce a mitotic block, although through a different mechanism.[6]
-
Troubleshooting Guides
Unexpected or Weak Phenotype
| Problem | Possible Cause | Suggested Solution |
| No or weak inhibition of cell proliferation. | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment to determine the IC50 value. |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure stock solutions are stored at -20°C or -80°C and prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles. | |
| Cell Line Resistance: The cell line may have intrinsic or acquired resistance to Aurora kinase inhibitors. | Verify the expression and activity of Aurora kinases B and C in your cell line. Consider using a different cell line known to be sensitive to Aurora kinase inhibitors as a positive control. | |
| No significant increase in polyploidy. | Incorrect Timing of Analysis: The time point for analysis may be too early or too late to observe the peak of polyploid cells. | Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for observing polyploidy. |
| Cell Cycle Status: A significant portion of the cells may not have been actively dividing at the time of treatment. | Ensure cells are in the logarithmic growth phase when treating with this compound. | |
| No decrease in p-H3S10 levels. | Ineffective this compound Treatment: See causes for "No or weak inhibition of cell proliferation." | Refer to the solutions for "No or weak inhibition of cell proliferation." |
| Technical Issues with Western Blot: Problems with antibody quality, protein transfer, or detection reagents. | Refer to the detailed Western Blot troubleshooting section below. |
Off-Target Effects or Toxicity
| Problem | Possible Cause | Suggested Solution |
| Cell death observed at concentrations that do not significantly inhibit Aurora B/C activity. | Off-Target Effects: this compound may be hitting other kinases or cellular targets at higher concentrations. | Perform a kinase profiling assay to assess the selectivity of this compound. Use the lowest effective concentration that inhibits Aurora B/C activity. Include a structurally similar inactive compound as a negative control if available. |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | Ensure the final concentration of the vehicle is consistent across all treatments and is at a non-toxic level (typically ≤ 0.1%). | |
| Unusual cellular morphology not consistent with Aurora B/C inhibition. | Contamination: Cell culture may be contaminated with bacteria, yeast, or mycoplasma. | Regularly test cell cultures for contamination. |
| Off-Target Effects: As described above. | As described above. |
Quantitative Data Summary
Table 1: Biochemical IC50 Values for Common Aurora Kinase Inhibitors
| Inhibitor | Aurora A (IC50, nM) | Aurora B (IC50, nM) | Aurora C (IC50, nM) | Reference |
| VX-680 | 0.7 | 18 | 4.6 | [7] |
| AZD1152-HQPA | 1400 | <1 | - | [3] |
| SNS-314 | 9 | 31 | 3 | |
| R763 | 4 | 4.8 | 6.8 | |
| CYC116 | - | - | - | [8] |
Experimental Protocols
Western Blotting for Phospho-Histone H3 (Ser10)
This protocol is for assessing the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3.
1. Cell Lysis: a. Culture and treat cells with this compound or controls for the desired time. b. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
2. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
3. SDS-PAGE and Protein Transfer: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Separate proteins on an SDS-PAGE gel. c. Transfer proteins to a PVDF or nitrocellulose membrane.
4. Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C. c. Wash the membrane with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane with TBST.
5. Detection: a. Detect the signal using an ECL detection system. b. To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Histone H3 or a housekeeping protein like β-actin.
Western Blot Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |
| Inefficient protein transfer. | Confirm transfer by Ponceau S staining. Optimize transfer time and voltage. | |
| Primary antibody not effective. | Use a validated antibody at the recommended dilution. Increase incubation time. | |
| Inactive secondary antibody or substrate. | Use fresh reagents. | |
| High background | Insufficient blocking. | Increase blocking time or try a different blocking agent. |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations. | |
| Inadequate washing. | Increase the number and duration of wash steps. | |
| Non-specific bands | Primary antibody is not specific. | Use a more specific antibody. Optimize antibody concentration. |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer. |
Immunoprecipitation (IP) of Aurora Kinase B
This protocol can be used to isolate Aurora Kinase B and its interacting partners.
1. Cell Lysis: a. Use a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors to preserve protein-protein interactions.
2. Pre-clearing the Lysate (Optional but Recommended): a. Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. b. Centrifuge and collect the supernatant.
3. Immunoprecipitation: a. Add the primary antibody against Aurora Kinase B to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation. b. Add protein A/G beads and incubate for another 1-2 hours at 4°C.
4. Washing: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads multiple times with ice-cold lysis buffer to remove non-specifically bound proteins.
5. Elution: a. Elute the protein complexes from the beads by adding Laemmli buffer and boiling for 5-10 minutes. b. The eluted proteins can then be analyzed by Western blotting.
Immunoprecipitation Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or low yield of target protein | Antibody not suitable for IP. | Use an antibody that has been validated for immunoprecipitation. |
| Insufficient amount of target protein in the lysate. | Increase the amount of starting material. | |
| Inefficient antibody-bead binding. | Ensure the correct protein A/G bead type is used for the antibody isotype. | |
| High background/non-specific binding | Insufficient washing. | Increase the number and stringency of washes. |
| Antibody cross-reactivity. | Use a more specific antibody. | |
| Non-specific binding to beads. | Pre-clear the lysate with beads before adding the primary antibody. |
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with Aurora Kinase B/C in a cellular context.[7][9] The principle is that ligand binding stabilizes the target protein against thermal denaturation.[7][9]
1. Cell Treatment: a. Treat cultured cells with this compound or a vehicle control for a predetermined time.
2. Heat Shock: a. Aliquot the cell suspension into PCR tubes. b. Heat the samples across a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.
3. Cell Lysis: a. Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins. b. Collect the supernatant containing the soluble protein fraction.
5. Protein Analysis: a. Analyze the amount of soluble Aurora Kinase B/C in the supernatant by Western blotting. A positive thermal shift (more soluble protein at higher temperatures in the this compound treated sample) indicates target engagement.
CETSA Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed | Inhibitor concentration is too low. | Test a higher concentration of this compound. |
| Incorrect heating conditions. | Optimize the temperature range and heating duration for Aurora Kinase B/C. | |
| Low target protein expression. | Use a cell line with higher endogenous expression or an overexpression system. | |
| High variability between replicates | Inconsistent heating. | Ensure uniform heating of all samples. |
| Inaccurate pipetting. | Use precise pipetting techniques. | |
| No target protein detected in Western blot | Inefficient antibody. | Use a validated antibody for Western blotting. |
| Insufficient protein in the soluble fraction. | Load a higher amount of protein onto the gel. |
Visualizations
References
- 1. Aurora Kinases’ Inhibitors – Rising Stars in Cancer Therapeutics? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validating Aurora B as an anti-cancer drug target | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 7. Short and long term tumor cell responses to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
BRD-7880 Technical Support Center: Troubleshooting Precipitation in Stock Solutions
Welcome to the technical support center for BRD-7880. This resource is designed for researchers, scientists, and drug development professionals to address the common issue of this compound precipitation in stock and working solutions. Ensuring that this compound remains in solution is critical for obtaining accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO, and preparing a high-concentration stock solution (e.g., 10-20 mM) is a common practice.[2]
Q2: My this compound precipitated after I diluted the DMSO stock solution into my aqueous cell culture medium. What is happening?
A2: This phenomenon is often referred to as "solvent-shifting" or "crashing out." this compound, like many kinase inhibitors, is highly soluble in an organic solvent like DMSO but has low aqueous solubility.[3] When the concentrated DMSO stock is rapidly diluted into an aqueous medium, the abrupt change in solvent polarity causes the compound to precipitate out of the solution.[3]
Q3: How should I store my this compound stock solution to prevent precipitation and degradation?
A3: For long-term storage, this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can contribute to compound degradation and precipitation.[2][4]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cellular toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally below 0.1%.[5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identifying and resolving issues related to this compound precipitation during your experiments.
| Symptom | Possible Cause | Suggested Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer/media. | The kinetic solubility of this compound in the aqueous buffer has been exceeded due to rapid solvent exchange.[3] | - Lower the final working concentration of this compound.- Perform a stepwise or serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer.[2][5]- Add the this compound stock solution dropwise to the vortexing aqueous buffer to ensure rapid mixing. |
| Solution becomes cloudy or shows precipitation over time in the incubator. | The compound is slowly precipitating out of solution. This could be due to temperature fluctuations, interactions with media components, or evaporation leading to increased concentration. | - Maintain a constant temperature during your experiment.- Minimize the time that culture vessels are outside the incubator.- If possible, reduce the incubation time.- Perform a solubility and stability test in your specific cell culture medium over the time course of your experiment. |
| Precipitate observed in the DMSO stock solution after thawing. | The stock solution may be supersaturated, or the compound may have a lower solubility at colder temperatures. Repeated freeze-thaw cycles can also contribute to this. | - Gently warm the stock solution in a 37°C water bath for a few minutes to try and redissolve the precipitate.- Briefly sonicate the solution to aid in dissolution.[2]- If the precipitate does not redissolve, centrifuge the vial and use the supernatant, noting that the actual concentration may be lower than intended. Prepare a fresh stock solution if possible.- Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[2] |
| Inconsistent results in biological assays. | Poor solubility and precipitation can lead to an inaccurate and inconsistent effective concentration of this compound. | - Visually inspect your assay plates for any signs of precipitation before and after the experiment.- Perform a solubility test to determine the maximum soluble concentration of this compound in your specific experimental conditions (see Experimental Protocols section). |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming to 37°C may also aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration in Aqueous Media
This protocol will help you determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile 96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a serial 2-fold dilution of your 10 mM this compound stock solution in DMSO.
-
In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Add 2 µL of each this compound dilution from your DMSO series to the corresponding wells of the 96-well plate. This will create a final DMSO concentration of 1%.
-
Include a control well with medium and 2 µL of DMSO only.
-
Mix the contents of the wells thoroughly.
-
Visually inspect the plate for any signs of immediate precipitation.
-
Incubate the plate at 37°C and 5% CO₂.
-
Visually inspect and measure the absorbance at ~600 nm at different time points (e.g., 0, 2, 6, and 24 hours). An increase in absorbance indicates precipitation.
-
The highest concentration that remains clear (no visible precipitate and no significant increase in absorbance) is your maximum working soluble concentration under these conditions.
Visual Troubleshooting Guides
Caption: A flowchart to troubleshoot this compound precipitation at different experimental stages.
Caption: Relationship between root causes of precipitation and their respective preventative measures.
References
How to assess BRD-7880 stability in aqueous solutions
Disclaimer: Specific stability data for BRD-7880 in aqueous solutions is not extensively available in public literature. This guide provides a general framework and best practices for researchers to assess the aqueous stability of this compound and similar compounds in their own experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in preparing aqueous solutions of this compound?
A1: The primary challenge is the low aqueous solubility of many organic compounds like this compound. Direct dissolution in aqueous buffers will likely lead to precipitation. Therefore, a common practice is to first dissolve the compound in a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution, which is then diluted into the aqueous experimental medium.
Q2: How does the final concentration of DMSO affect my experiment?
A2: While DMSO is an excellent solvent for many nonpolar and polar compounds, its concentration in the final aqueous solution must be carefully controlled. High concentrations of DMSO can have biological effects, potentially stimulating or inhibiting cell growth, and can even alter the structure of some compounds. It is recommended to keep the final DMSO concentration as low as possible, typically below 0.5%, although the specific tolerance depends on the experimental system.
Q3: My this compound solution is clear at first but becomes cloudy over time. What is happening?
A3: This phenomenon often indicates the formation of a metastable, supersaturated solution. The compound may initially dissolve when diluted from a DMSO stock, but if the concentration is above its thermodynamic solubility limit in the aqueous medium, it will precipitate over time. Temperature fluctuations can also contribute, as a decrease in temperature can reduce solubility.
Q4: What factors can cause this compound to degrade in an aqueous solution?
A4: Several factors can lead to the degradation of a compound in an aqueous solution. These include:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions (pH).
-
Oxidation: Reaction with dissolved oxygen.
-
Photodegradation: Degradation caused by exposure to light.
Q5: How can I determine if my compound has degraded?
A5: The most common method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). By analyzing samples at different time points, you can quantify the amount of the parent compound remaining. A decrease in the peak area of the parent compound and the appearance of new peaks suggest degradation. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of these new peaks, helping to elucidate the structure of the degradation products.
Troubleshooting Guide
Issue: this compound precipitates immediately when I add the DMSO stock to my aqueous buffer.
| Potential Cause | Explanation | Recommended Solution |
| Antisolvent Effect | Adding the organic stock solution too quickly to the aqueous buffer (the "antisolvent") creates localized areas of high concentration, causing the compound to crash out of solution. | Add the DMSO stock solution dropwise into the vortexing or rapidly stirring aqueous buffer. This ensures immediate and thorough mixing. |
| Final Concentration Too High | The intended final concentration of this compound exceeds its maximum solubility in the final solvent mixture (aqueous buffer + % DMSO). | Reduce the final working concentration of this compound. Determine the kinetic solubility limit first to guide your concentration selection. |
| High Percentage of DMSO in Stock | If your stock solution is not highly concentrated, you need to add a larger volume to the buffer, resulting in a final DMSO percentage that may still not be sufficient to maintain solubility. | Prepare a more concentrated stock solution in DMSO. This allows you to add a smaller volume to the aqueous buffer to reach the same final concentration, while keeping the final DMSO percentage lower. |
| Incompatible Buffer Components | Certain salts or other components in the buffer, such as phosphates, can sometimes form less soluble salts with the compound. | If possible, test the solubility in a simpler buffer system first (e.g., HEPES, Tris) or in purified water to see if a specific buffer component is the issue. |
Issue: The biological activity of my this compound solution decreases over the course of a long experiment.
| Potential Cause | Explanation | Recommended Solution |
| Chemical Degradation | This compound may be unstable under your specific experimental conditions (e.g., pH, temperature of 37°C), leading to a loss of the active parent compound. | Perform a stability study under your exact experimental conditions. Incubate the compound in the medium for the duration of your experiment and analyze samples at various time points by HPLC to quantify the remaining parent compound. |
| Adsorption to Labware | Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., tubes, pipette tips, plates), reducing the effective concentration in the solution. | Consider using low-adhesion microplates or glass vials. Including a small amount of a non-ionic surfactant (e.g., Tween-80 at ~0.01%) in the buffer can sometimes mitigate this issue, if compatible with your assay. |
| Precipitation | The compound may be slowly precipitating out of the solution over time, which may not be visible to the naked eye. | After incubation, centrifuge your samples at high speed and analyze the supernatant. A decrease in concentration compared to the initial time point indicates precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Aqueous Working Solutions
-
Stock Solution Preparation (e.g., 10 mM in DMSO):
-
Weigh the required amount of solid this compound powder.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex or sonicate gently in a water bath until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles.
-
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer):
-
Thaw a single aliquot of the 10 mM stock solution.
-
Warm your aqueous buffer (e.g., cell culture medium, PBS) to the desired experimental temperature.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the DMSO stock solution drop-by-drop. For a 1:1000 dilution to get 10 µM, add 1 µL of 10 mM stock to 999 µL of buffer. This results in a final DMSO concentration of 0.1%.
-
Visually inspect the solution for any signs of cloudiness or precipitation. Use this solution immediately.
-
Protocol 2: General Aqueous Stability Assessment using HPLC-UV
Objective: To quantify the percentage of this compound remaining over time in a specific aqueous buffer.
-
Preparation: Prepare a working solution of this compound in your target aqueous buffer (e.g., PBS pH 7.4) at the desired concentration as described in Protocol 1.
-
Incubation:
-
Dispense the solution into multiple vials (e.g., glass HPLC vials) to represent each time point.
-
Incubate the vials under your desired experimental conditions (e.g., 37°C). Protect from light if the compound is suspected to be light-sensitive.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one vial.
-
Immediately quench any potential degradation by adding an equal volume of a cold organic solvent like acetonitrile (B52724) or methanol. This also precipitates proteins if present in the medium.
-
Centrifuge the sample to pellet any precipitate and transfer the supernatant to a new vial for analysis.
-
-
HPLC-UV Analysis:
-
Analyze the samples using a validated reverse-phase HPLC-UV method. A generic gradient method is often a good starting point.
-
The concentration of this compound is proportional to the peak area at its maximum UV absorbance wavelength (λmax).
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Protocol 3: Identification of Degradation Products using LC-MS
Objective: To identify potential degradation products of this compound.
-
Forced Degradation: To generate detectable amounts of degradation products, subject this compound to stress conditions. Prepare solutions in:
-
Acidic medium: 0.1 M HCl
-
Basic medium: 0.1 M NaOH
-
Oxidative medium: 3% H₂O₂
-
Incubate these solutions at an elevated temperature (e.g., 60°C) for several hours.
-
-
Sample Preparation: At a specific time point, neutralize the acidic and basic samples and then dilute all samples with the mobile phase.
-
LC-MS Analysis:
-
Analyze the stressed samples using an LC-MS system.
-
The liquid chromatography separates the parent compound from the newly formed degradation products.
-
The mass spectrometer provides the mass-to-charge ratio (m/z) for the parent compound and each new peak, allowing for the determination of their molecular weights. This information is crucial for proposing the structures of the degradation products.
-
Data Presentation
Table 1: Example Data Table for this compound Stability in Aqueous Buffer (pH 7.4, 37°C)
| Time Point (Hours) | Mean Peak Area (n=3) | Std. Deviation | % Remaining | Observations |
| 0 | 1,543,210 | 12,345 | 100.0% | Clear solution |
| 1 | 1,539,870 | 15,678 | 99.8% | Clear solution |
| 2 | 1,498,550 | 13,987 | 97.1% | Clear solution |
| 4 | 1,420,110 | 18,456 | 92.0% | Slight haze |
| 8 | 1,288,950 | 21,543 | 83.5% | Visible precipitate |
| 24 | 975,430 | 25,876 | 63.2% | Visible precipitate |
Mandatory Visualization
Mitigating BRD-7880-induced cytotoxicity in non-cancerous cells
Welcome to the technical support center for BRD-7880. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating the potential cytotoxic effects of this compound on non-cancerous cells during their experiments.
Disclaimer: this compound is a potent and selective inhibitor of Aurora kinases B and C. While specific cytotoxicity data for this compound in non-cancerous cell lines is limited in publicly available literature, the information provided here is based on the known effects of the broader class of Aurora kinase B/C inhibitors. As with any experimental compound, it is crucial to perform thorough dose-response studies and cytotoxicity assays on your specific non-cancerous cell lines of interest.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that selectively targets Aurora kinase B (AURKB) and Aurora kinase C (AURKC). These kinases are crucial for proper cell division, playing key roles in chromosome segregation and cytokinesis. By inhibiting AURKB and AURKC, this compound disrupts the cell cycle, leading to mitotic arrest and, subsequently, cell death in rapidly dividing cells.
Q2: Why am I observing cytotoxicity in my non-cancerous control cells treated with this compound?
A2: Aurora kinases, particularly AURKB, are essential for the division of all proliferating cells, not just cancerous ones.[1][2][3] Therefore, non-cancerous cells that are actively dividing will also be susceptible to the effects of this compound. This off-target effect is a known characteristic of Aurora kinase inhibitors.
Q3: What are the typical cytotoxic effects of Aurora kinase inhibitors on non-cancerous cells?
A3: The most commonly observed effects in proliferating non-cancerous cells are:
-
Polyploidy: Inhibition of Aurora kinase B often leads to failed cytokinesis (the final step of cell division), resulting in cells with multiple sets of chromosomes (polyploidy).[4]
-
Cell Cycle Arrest: Cells may arrest in the G2/M phase of the cell cycle.
-
Senescence: Prolonged exposure to Aurora kinase inhibitors can induce a state of irreversible cell cycle arrest known as senescence, particularly in cells with a functional p53 pathway.
-
Apoptosis: At higher concentrations or with prolonged exposure, apoptosis (programmed cell death) can be induced.
Q4: Are some non-cancerous cell types more sensitive to this compound than others?
A4: Yes, any non-cancerous cell line that has a high proliferation rate is likely to be more sensitive to this compound. This includes, but is not limited to, immortalized cell lines and primary cells that are actively dividing in culture. Quiescent or slowly dividing cells are expected to be less affected.
Q5: How can I reduce the cytotoxicity of this compound in my non-cancerous control cells?
A5: Several strategies can be employed to mitigate the off-target effects of this compound on your non-cancerous control cells. These include:
-
Optimizing the concentration: Use the lowest effective concentration of this compound that elicits the desired effect in your cancer cells while minimizing toxicity in your non-cancerous controls.
-
Synchronizing cells in a non-proliferative state: Arresting your non-cancerous cells in the G0/G1 phase of the cell cycle can render them less susceptible to the effects of a mitosis-targeting agent like this compound.
-
Activating the p53 pathway: In non-cancerous cells with wild-type p53, activation of this tumor suppressor pathway can induce a protective cell cycle arrest.
Troubleshooting Guides
Issue 1: High Cytotoxicity in Non-Cancerous Control Cells
| Potential Cause | Troubleshooting Steps |
| High Proliferation Rate of Control Cells | Non-cancerous cells that are rapidly dividing are more susceptible to mitosis inhibitors. |
| Solution 1: Cell Cycle Synchronization: Synchronize your non-cancerous control cells in the G0/G1 phase of the cell cycle before adding this compound. This can be achieved through methods like serum starvation or contact inhibition. See Experimental Protocols for detailed procedures. | |
| Solution 2: Use Quiescent Cells: If your experimental design allows, use quiescent (non-dividing) primary cells or a cell line with a naturally slower growth rate as your non-cancerous control. | |
| This compound Concentration Too High | The optimal concentration for cancer cell inhibition may be overly toxic to non-cancerous cells. |
| Solution: Dose-Response Curve: Perform a dose-response experiment to determine the IC50 values for both your cancer and non-cancerous cell lines. Select a concentration that provides a sufficient therapeutic window. | |
| Dysfunctional p53 Pathway in Control Cells | Cells lacking a functional p53 pathway may be more prone to endoreduplication and polyploidy upon Aurora kinase inhibition, leading to increased cell death. |
| Solution 1: p53 Status Verification: Confirm the p53 status of your non-cancerous cell line. | |
| Solution 2: p53 Activation (for wt-p53 cells): If your cells have wild-type p53, consider pre-treating them with a p53 activator to induce cell cycle arrest prior to this compound treatment. See Experimental Protocols for details. |
Issue 2: Unexpected Phenotypes in Non-Cancerous Cells (e.g., Large, Multinucleated Cells)
| Potential Cause | Troubleshooting Steps |
| Induction of Polyploidy | Inhibition of Aurora kinase B is known to cause cytokinesis failure, leading to the formation of polyploid cells. |
| Solution 1: DNA Content Analysis: Use flow cytometry with a DNA stain (e.g., propidium (B1200493) iodide) to analyze the DNA content of your cells. The presence of peaks at 4N, 8N, and higher indicates polyploidy. | |
| Solution 2: Reversibility Assessment: To determine if the effect is reversible, treat cells with this compound for a defined period, then wash out the compound and monitor the cells for several days to see if they can resume normal division. Note that hyper-polyploid cells (>8n) may lose their long-term proliferative potential. | |
| Induction of Senescence | Prolonged cell cycle arrest can lead to cellular senescence. |
| Solution: Senescence-Associated β-galactosidase (SA-β-gal) Staining: Perform a SA-β-gal assay to detect senescent cells. This is a common marker for cellular senescence. |
Experimental Protocols
Protocol 1: Cell Cycle Synchronization of Non-Cancerous Cells by Serum Starvation
This protocol is designed to arrest cells in the G0/G1 phase of the cell cycle, making them less susceptible to mitotic inhibitors.
Materials:
-
Complete growth medium (with serum)
-
Serum-free basal medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture your non-cancerous cells in their complete growth medium until they reach 50-60% confluency.
-
Aspirate the complete growth medium.
-
Wash the cells twice with sterile PBS.
-
Add serum-free basal medium to the cells.
-
Incubate the cells in the serum-free medium for 24-48 hours. The optimal duration for synchronization should be determined empirically for each cell line.
-
After the starvation period, the cells are considered synchronized in G0/G1. You can now proceed with your this compound treatment.
-
Validation (Optional but Recommended): To confirm synchronization, a parallel set of cells can be harvested, fixed, stained with propidium iodide, and analyzed by flow cytometry for DNA content. A significant increase in the G0/G1 population compared to an asynchronous control indicates successful synchronization.
Protocol 2: p53-Mediated Protection of Non-Cancerous Cells
This protocol is for non-cancerous cells that have a functional wild-type p53 pathway. Activation of p53 will induce a transient cell cycle arrest, protecting the cells from this compound-induced cytotoxicity.
Materials:
-
A non-genotoxic p53 activator (e.g., Nutlin-3a)
-
Complete growth medium
-
This compound
Procedure:
-
Culture your non-cancerous cells in their complete growth medium.
-
Pre-treat the cells with a p53 activator (e.g., 5-10 µM Nutlin-3a) for 12-24 hours. The optimal concentration and duration should be determined for your specific cell line.
-
After the pre-treatment period, add this compound at the desired concentration to the medium already containing the p53 activator.
-
Proceed with your experimental timeline.
-
Validation (Optional but Recommended): To confirm p53 activation and cell cycle arrest, you can perform a Western blot for p53 and its downstream target p21. You can also perform flow cytometry for cell cycle analysis to confirm G1 and/or G2 arrest.
Data Presentation
Table 1: Expected Effects of this compound on Proliferating Non-Cancerous Cells and Mitigation Strategies
| Parameter | Expected Effect of this compound | Mitigation Strategy | Expected Outcome of Mitigation |
| Cell Viability | Dose-dependent decrease | Optimize this compound concentration; Cell cycle synchronization; p53 activation | Increased cell viability |
| Cell Morphology | Increased cell size, multinucleation | Cell cycle synchronization; p53 activation | Maintenance of normal morphology |
| DNA Content | Increase in >4N cell population (polyploidy) | Cell cycle synchronization; p53 activation | Predominantly 2N and 4N cell populations |
| Cell Cycle Profile | G2/M arrest | Cell cycle synchronization in G0/G1 | Predominantly G0/G1 population |
| Senescence Markers (e.g., SA-β-gal) | Increased expression with prolonged exposure | Shorter exposure times; Lower concentrations | Reduced senescence |
Visualizations
Caption: Inhibition of Aurora Kinase B/C by this compound disrupts cytokinesis, leading to polyploidy.
Caption: Workflow for mitigating this compound cytotoxicity in non-cancerous cells.
References
- 1. This compound | inhibitor of aurora kinases B and C | CAS# 1456542-69-0 | InvivoChem [invivochem.com]
- 2. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategic Combinations of Aurora Kinase an Inhibiton with Targeted Drugs for Synergistic Anti-Tumor Effect | Auctores [auctoresonline.org]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating the Specificity of BRD-7880 in a New Cell Line
This guide provides troubleshooting advice and frequently asked questions to assist researchers in validating the specificity of the Aurora kinase B/C inhibitor, BRD-7880, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and highly specific small molecule inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1][2] It has significantly lower activity against Aurora kinase A (AURKA).[2] Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[3]
Q2: Why is it important to validate the specificity of this compound in my specific cell line?
While this compound is known to be highly selective, it's crucial to confirm its on-target activity in your specific cell line of interest. This is because cellular context, including the expression levels of the target proteins and potential off-target proteins, can influence the compound's effects. Validating specificity ensures that the observed phenotype is a direct result of AURKB/C inhibition and not due to unforeseen off-target interactions.
Q3: What are the expected phenotypic effects of AURKB inhibition?
Inhibition of AURKB typically leads to defects in mitosis, such as chromosome misalignment, failure of cytokinesis, and ultimately, cell cycle arrest or apoptosis.[3][4] A common outcome is the accumulation of cells with a DNA content greater than 4N (polyploidy) due to failed cell division.[3]
Troubleshooting Guide
Problem 1: I am not observing the expected phenotype (e.g., polyploidy, apoptosis) after treating my cells with this compound.
Possible Cause 1: Suboptimal concentration of this compound.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of this compound in your cell line. We recommend testing a range of concentrations around the known IC50 values.
-
Experimental Protocol: Dose-Response Assay for this compound
-
Cell Seeding: Plate your cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a 2x serial dilution of this compound in your cell culture medium. A suggested starting range is from 1 nM to 10 µM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing the various concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a period relevant to your expected phenotype (e.g., 24-72 hours for effects on cell proliferation or apoptosis).
-
Viability Assay: Assess cell viability using a standard method such as an MTS or a luminescent-based assay that measures ATP content.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
-
-
Possible Cause 2: Low expression of Aurora Kinase B in the new cell line.
-
Troubleshooting Step: Verify the expression level of AURKB in your cell line compared to a positive control cell line known to be sensitive to AURKB inhibitors.
-
Experimental Protocol: Western Blot for AURKB Expression
-
Lysate Preparation: Lyse your cells and a positive control cell line (e.g., HCT116) using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each lysate on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for AURKB overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Loading Control: Probe the same membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Problem 2: I am observing a phenotype, but I want to confirm it is due to on-target inhibition of AURKB.
Troubleshooting Step 1: Assess the phosphorylation status of a known AURKB substrate.
-
Rationale: A direct and specific inhibitor of a kinase should decrease the phosphorylation of its downstream substrates. Histone H3 is a well-characterized substrate of AURKB, and its phosphorylation at Serine 10 (pHH3-Ser10) is a hallmark of mitosis and is directly regulated by AURKB.
-
Experimental Protocol: Western Blot for Phospho-Histone H3 (Ser10)
-
Follow the Western Blot protocol outlined above.
-
For the primary antibody incubation step, use an antibody specific for phospho-Histone H3 (Ser10).
-
You should observe a dose-dependent decrease in the levels of pHH3-Ser10 upon treatment with this compound.
-
Troubleshooting Step 2: Perform a rescue experiment using a drug-resistant mutant.
-
Rationale: If the observed phenotype is due to on-target inhibition, expressing a version of AURKB that is resistant to this compound should rescue the cells from the drug's effects. This is a more definitive way to prove target engagement.
-
Experimental Workflow:
Caption: Workflow for a rescue experiment to validate on-target activity.
Data Presentation
Table 1: Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| Aurora B | 7 |
| Aurora C | 12 |
| Aurora A | 2153 |
Data sourced from MedchemExpress.[2]
Table 2: Example Dose-Response Data for this compound in a New Cell Line
| This compound Conc. (nM) | % Cell Viability |
| 0 (DMSO) | 100 |
| 1 | 98 |
| 10 | 85 |
| 100 | 52 |
| 1000 | 15 |
| 10000 | 5 |
Signaling Pathway and Experimental Logic
Caption: Simplified signaling pathway of Aurora Kinase B and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting and validating the specificity of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aurora Kinase Inhibitors: BRD-7880 vs. VX-680 (Tozasertib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the efficacy of two prominent Aurora kinase inhibitors: BRD-7880 and VX-680 (Tozasertib). The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their studies.
Overview and Mechanism of Action
This compound is a potent and highly specific inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC)[1]. Its selectivity is attributed to a favorable entropy of binding to AURKB/C over Aurora Kinase A (AURKA)[1].
VX-680 (Tozasertib) is a pan-Aurora kinase inhibitor, targeting AURKA, AURKB, and AURKC[2]. It has been extensively studied in a wide range of cancer models and has progressed to clinical trials.
The core mechanism of both inhibitors revolves around the disruption of mitosis. Aurora kinases are essential for proper cell division, playing critical roles in centrosome maturation, spindle formation, chromosome segregation, and cytokinesis[3]. Inhibition of these kinases leads to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells[4][5].
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of this compound and VX-680 (Tozasertib) against various cancer cell lines and their inhibitory activity against Aurora kinases.
Table 1: Inhibitory Activity against Aurora Kinases
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | AURKB | - | 7 |
| AURKC | - | 12 | |
| VX-680 (Tozasertib) | AURKA | 0.6 | - |
| AURKB | 18 | - | |
| AURKC | 4.6 | - |
Note: Ki (inhibitor constant) and IC50 (half-maximal inhibitory concentration) are measures of inhibitor potency. A lower value indicates higher potency. Data for this compound IC50 from MedchemExpress, and for VX-680 Ki from MedchemExpress[6].
Table 2: In Vitro Cellular Efficacy (IC50 values)
| Cell Line | Cancer Type | This compound IC50 (nM) | VX-680 (Tozasertib) IC50 (nM) |
| A549 | Lung Carcinoma | - | 15,060 |
| CAL-62 | Anaplastic Thyroid Cancer | - | 25-150 |
| 8305C | Anaplastic Thyroid Cancer | - | 25-150 |
| 8505C | Anaplastic Thyroid Cancer | - | 25-150 |
| BHT-101 | Anaplastic Thyroid Cancer | - | 25-150 |
| HeLa | Cervical Cancer | - | Time-dependent IC50 reported |
| HCT116 | Colorectal Carcinoma | - | - |
| HL-60 | Acute Myeloid Leukemia | - | - |
| K562 | Chronic Myelogenous Leukemia | - | - |
| MCF7 | Breast Cancer | - | 17,390 / 39,780 |
| A-498 | Clear Cell Renal Cell Carcinoma | - | 367 ± 140 |
| Caki-1 | Clear Cell Renal Cell Carcinoma | - | 482 ± 166 |
| SW620 | Colorectal Adenocarcinoma | - | - |
| MiaPaCa | Pancreatic Carcinoma | - | - |
Note: A dash (-) indicates that data was not found in the searched literature. IC50 values for VX-680 are sourced from multiple publications and may vary based on experimental conditions[4][6][7][8]. Specific IC50 values for this compound in cancer cell lines were not available in the searched literature.
In Vivo Efficacy
VX-680 (Tozasertib) has demonstrated significant anti-tumor activity in various xenograft models. In a human acute myeloid leukemia (HL-60) xenograft model, treatment with 75 mg/kg of VX-680 twice daily resulted in a 98% reduction in mean tumor volumes[5]. It has also shown efficacy in colon and pancreatic cancer xenograft models[5]. In a clear cell renal cell carcinoma (Caki-1) xenograft model, an 80 mg/kg dose of VX-680 led to significant tumor growth inhibition[7].
In vivo efficacy data for This compound was not prominently available in the searched literature.
Experimental Protocols
Cell Viability and Proliferation Assays
A common method to determine the IC50 values is the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of viability.
General Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the inhibitor (e.g., this compound or VX-680) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48, 72, or 96 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis[9][10].
In Vivo Xenograft Study
General Protocol for VX-680:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Caki-1) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to reach a palpable size.
-
Treatment: Administer VX-680 (e.g., 80 mg/kg) or a vehicle control intraperitoneally on a defined schedule.
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers)[7].
Signaling Pathways and Experimental Workflows
Aurora B/C Signaling Pathway
This compound specifically targets the Aurora B and C kinases, which are key components of the Chromosomal Passenger Complex (CPC). The CPC, also comprising INCENP, Survivin, and Borealin, is crucial for accurate chromosome segregation and cytokinesis[11][12][13].
Pan-Aurora Kinase Inhibition by VX-680
VX-680's broader activity impacts all three Aurora kinases, leading to a more comprehensive disruption of mitotic processes.
Experimental Workflow for Efficacy Comparison
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of this compound and VX-680.
References
- 1. researchgate.net [researchgate.net]
- 2. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The functional diversity of Aurora kinases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VX-680, a potent and selective small-molecule inhibitor of the Aurora kinases, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Aurora Kinase Inhibitors: BRD-7880 and AZD1152 (Barasertib) in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Aurora kinase inhibitors, BRD-7880 and AZD1152 (Barasertib), focusing on their mechanisms of action and effects on cancer cells. While extensive data is available for AZD1152, public information on the cellular effects of this compound is limited. This document summarizes the existing knowledge on both compounds to aid researchers in selecting appropriate tools for their studies.
Introduction to Aurora Kinase Inhibition in Oncology
The Aurora kinase family, comprising Aurora A, B, and C, are serine/threonine kinases that play crucial roles in regulating mitosis.[1] Their overexpression is a common feature in many human cancers, contributing to genetic instability and tumor progression. Consequently, Aurora kinases have emerged as attractive targets for cancer therapy. This guide focuses on two inhibitors targeting Aurora kinase B, a key regulator of chromosome segregation and cytokinesis.
Mechanism of Action
Both this compound and AZD1152 function by inhibiting the activity of Aurora kinases, leading to mitotic arrest and subsequent cell death in cancer cells.
This compound is a potent and highly specific inhibitor of Aurora B and Aurora C kinases.[2]
AZD1152 , a prodrug, is rapidly converted in plasma to its active form, AZD1152-HQPA (Barasertib).[3] Barasertib is a highly potent and selective inhibitor of Aurora B kinase.[3] Its high selectivity for Aurora B over Aurora A allows for the specific investigation of Aurora B's role in cellular processes.
Comparative Performance Data
A direct comparison of the in-cell performance of this compound and AZD1152 is challenging due to the limited availability of public data for this compound. The following tables summarize the available quantitative data for each compound.
Kinase Inhibitory Activity
| Compound | Target Kinase(s) | IC50 (nM) |
| This compound | Aurora B | 7[2] |
| Aurora C | 12[2] | |
| AZD1152-HQPA (Barasertib) | Aurora B | 0.37[4] |
| Aurora A | 1368 |
Cellular Activity: Proliferation and Viability (IC50)
AZD1152 (Barasertib) has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| PALL-2 | Acute Lymphoblastic Leukemia | ~5 |
| MOLM13 | Acute Monocytic Leukemia | ~12 |
| MV4-11 | Biphenotypic Leukemia | ~8 |
| HL-60 | Acute Myeloid Leukemia | 3 - 40[5] |
| NB4 | Acute Myeloid Leukemia | 3 - 40[5] |
| K562 | Chronic Myeloid Leukemia | 3 - 40[5] |
| HER18 (MCF-7 derivative) | Breast Cancer | 20[6] |
| MDA-MB-231 | Breast Cancer | 105[6] |
| SW620 | Colorectal Cancer | Data not quantified in abstract |
| MiaPaCa-2 | Pancreatic Cancer | Data not quantified in abstract |
| U87-MG | Glioblastoma | 25 |
| U87-MGshp53 | Glioblastoma (p53 deficient) | 50 |
| SCLC cell lines (sensitive) | Small Cell Lung Cancer | <50 |
This compound: Publicly available data on the IC50 values of this compound in cancer cell lines is currently limited.
Cellular Effects: Apoptosis and Cell Cycle
AZD1152 (Barasertib) treatment in cancer cells typically leads to defects in cytokinesis, resulting in the formation of large, polyploid cells, followed by the induction of apoptosis.[3]
| Cell Line | Treatment | Effect |
| MOLM13 | 10 nM for 48h | ~50% apoptotic cells[4] |
| HER18 | 100 nM for 48h | 15.57% apoptotic cells (compared to 5.64% in control) |
| Leukemia cells | Various concentrations | Accumulation of cells with 4N/8N DNA content, followed by apoptosis[5] |
| Breast cancer cells | 100 nM (HER18), 105 nM (MDA-MB-231) | Increased early and late apoptotic populations over 72h |
This compound: Detailed studies on the effects of this compound on the cell cycle and apoptosis in cancer cell lines are not widely available in the public domain.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Aurora kinase inhibitors.
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing the metabolic activity of cells, which is indicative of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound or AZD1152-HQPA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or AZD1152-HQPA for the desired time period (e.g., 48-72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against the logarithm of the inhibitor concentration.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound or AZD1152-HQPA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound or AZD1152-HQPA for the specified time (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Aurora B Signaling Pathway
Caption: Simplified signaling pathway of Aurora B kinase and its inhibition.
Experimental Workflow for Inhibitor Evaluation
References
- 1. News and insights | Broad Institute [broadinstitute.org]
- 2. In vitro evaluation of a combination treatment involving anticancer agents and an aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | inhibitor of aurora kinases B and C | CAS# 1456542-69-0 | InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Areas of Focus | Broad Institute [broadinstitute.org]
A Head-to-Head Comparison of BRD-7880 and Other Leading Aurora B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy. Among these, Aurora B kinase, a key regulator of cell division, is a focal point for the development of novel inhibitors. This guide provides an objective, data-driven comparison of BRD-7880, a potent and highly specific inhibitor of Aurora B and C, against other well-characterized Aurora B inhibitors: AZD1152-HQPA (Barasertib), ZM447439, GSK1070916, and BI 831266.
Data Presentation: A Comparative Analysis of Potency and Selectivity
The following tables summarize the in vitro inhibitory activities of this compound and its counterparts against the three Aurora kinase isoforms. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
Table 1: In Vitro Kinase Inhibitory Activity (IC50 in nM)
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Reference(s) |
| This compound | 2153 | 7 | 12 | |
| AZD1152-HQPA (Barasertib) | 1369 | 0.37 | 17.0 | |
| ZM447439 | 110 | 130 | - | |
| GSK1070916 | 1100 | 3.5 | 6.5 | |
| BI 831266 | - | 42 | - |
Note: A lower IC50 value indicates a more potent inhibitor. Data is compiled from various sources and may not be from direct head-to-head studies in the same assay conditions.
Table 2: Selectivity Profile of Aurora B Inhibitors
| Inhibitor | Selectivity for Aurora B over Aurora A (Fold) |
| This compound | ~308 |
| AZD1152-HQPA (Barasertib) | ~3700 |
| ZM447439 | ~0.85 (less selective) |
| GSK1070916 | >100 |
| BI 831266 | Not available |
Note: Selectivity is calculated as IC50 (Aurora A) / IC50 (Aurora B). A higher value indicates greater selectivity for Aurora B.
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and clear understanding of the presented data, detailed protocols for the key experimental assays are provided below.
In Vitro Aurora B Kinase Assay (ADP-Glo™ Luminescent Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human Aurora B kinase
-
Kinase substrate (e.g., Histone H3 peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitors (this compound and others)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitors in the kinase assay buffer.
-
In a 384-well plate, add 5 µL of the diluted inhibitor solution.
-
Add 10 µL of a solution containing the Aurora B kinase and the substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Western Blot for Phospho-Histone H3 (Ser10)
This technique is used to detect the phosphorylation of Histone H3 at Serine 10, a direct substrate of Aurora B kinase, as a marker of target engagement in cells.
Materials:
-
Cancer cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-phospho-Histone H3 (Ser10)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Treat cells with various concentrations of the inhibitors for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
Mandatory Visualizations
Aurora B Signaling Pathway
BRD-7880: A Sharpshooter in a Field of Shotguns - A Comparative Analysis of Aurora Kinase Inhibitor Selectivity
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount to achieving targeted therapeutic effects while minimizing off-target toxicities. This guide provides an objective comparison of the selectivity profile of BRD-7880, a potent and specific inhibitor of Aurora kinases B and C, with well-established pan-Aurora kinase inhibitors. By presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biology, this guide aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates.
Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are critical regulators of mitosis. Their dysregulation is a hallmark of many cancers, making them attractive targets for anti-cancer drug development. While pan-Aurora kinase inhibitors, which target all three isoforms, have shown clinical potential, their broad activity can lead to on-target toxicities associated with the inhibition of different Aurora kinase functions. In contrast, isoform-selective inhibitors like this compound offer the potential for a more refined therapeutic window.
Kinase Selectivity Profile: this compound vs. Pan-Aurora Kinase Inhibitors
This compound distinguishes itself from pan-Aurora kinase inhibitors by demonstrating remarkable selectivity for Aurora B (AURKB) and Aurora C (AURKC) over Aurora A (AURKA) and a wider panel of kinases. The following table summarizes the inhibitory activity (IC50/Ki) of this compound and representative pan-Aurora kinase inhibitors against the Aurora kinase family and other select kinases.
| Kinase Target | This compound (IC50/Ki, nM) | Danusertib (B1684427) (PHA-739358) (IC50, nM) | VX-680 (Tozasertib) (Ki, nM) | AZD1152 (Barasertib) (IC50/Ki, nM) |
| Aurora A | - | 13[1][2] | 0.6[3][4] | 1368[5] |
| Aurora B | 7[6] | 79[1][2] | 18[3][4] | 0.37[5][7] |
| Aurora C | 12[6] | 61[1][2] | 4.6[3] | - |
| ABL | - | 25[2] | 30 (Ki)[8] | >50-fold less active than vs AURKB[5] |
| FGFR1 | - | 47[9] | - | - |
| FLT3 | - | - | 30 (Ki)[8] | >50-fold less active than vs AURKB[5] |
| JAK2 | - | - | - | >50-fold less active than vs AURKB[5] |
| c-RET | - | 31[9] | - | - |
| TrkA | - | 31[9] | - | - |
Note: Data is compiled from multiple sources and assay conditions may vary. A direct head-to-head comparison in the same assay provides the most accurate assessment of selectivity.
As the data illustrates, this compound exhibits potent inhibition of Aurora B and C with nanomolar efficacy. In contrast, pan-Aurora kinase inhibitors such as Danusertib and VX-680 inhibit all three Aurora kinases with varying degrees of potency. Notably, these pan-inhibitors also demonstrate activity against other kinases, highlighting their broader target profile. AZD1152 is an example of an inhibitor with high selectivity for Aurora B, but unlike this compound, it shows significantly less potency against Aurora A. The high selectivity of this compound for the chromosomal passenger complex components, Aurora B and C, suggests a more focused mechanism of action, potentially leading to a distinct cellular phenotype and a more favorable therapeutic index compared to pan-Aurora inhibitors.
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is predominantly achieved through in vitro biochemical assays. A widely used method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The following is a representative protocol for such an assay.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human Aurora kinase (A, B, or C)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Substrate peptide (e.g., Kemptide)
-
ATP at a concentration near the Km for the specific kinase
-
Test compound (e.g., this compound, pan-Aurora kinase inhibitor) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and substrate peptide in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
-
Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination of Kinase Reaction and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal proportional to the amount of ADP.[10]
-
Signal Detection: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[10]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells with no kinase) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Visualizing the Biological Context
To understand the functional implications of inhibiting different Aurora kinases, it is essential to visualize their roles in the cell cycle. The following diagrams illustrate the Aurora kinase signaling pathway during mitosis and a typical experimental workflow for evaluating kinase inhibitors.
Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.
Caption: General Experimental Workflow for Kinase Inhibitor Evaluation.
References
- 1. VX680/MK-0457, a potent and selective Aurora kinase inhibitor, targets both tumor and endothelial cells in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. promega.com [promega.com]
- 10. promega.com [promega.com]
Validating the Efficacy of BRD-7880 in a MYC-Driven Medulloblastoma Model: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the novel Aurora kinase B/C inhibitor, BRD-7880, for its potential application in a new, clinically relevant tumor model: MYC-driven medulloblastoma. This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel oncology therapeutics.
Introduction
Medulloblastoma is the most common malignant brain tumor in children, with the MYC-amplified subgroup (Group 3) having the poorest prognosis. Tumors with MYC overexpression are highly dependent on pathways that regulate cell cycle progression and genomic stability, presenting a therapeutic vulnerability. Aurora kinase B (AURKB) is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis. Its inhibition has been shown to be a promising strategy in MYC-driven cancers, as these cells are particularly sensitive to mitotic disruption.
This compound is a potent and specific inhibitor of Aurora kinases B and C. This guide outlines a framework for validating the efficacy of this compound in a MYC-driven medulloblastoma model and compares its potential performance with other established Aurora kinase inhibitors, such as AZD1152-HQPA (Barasertib) and CCT129202.
Data Presentation
The following tables summarize the available preclinical data for this compound and comparator compounds. Of note, specific efficacy data for this compound in MYC-driven medulloblastoma cell lines is not yet publicly available and represents a key area for future investigation.
Table 1: In Vitro Efficacy of Aurora Kinase Inhibitors
| Compound | Target(s) | Cell Line | IC50 / GI50 | Citation(s) |
| This compound | Aurora B/C | MYC-driven Medulloblastoma (e.g., D425, HD-MB03) | Data not available | |
| AZD1152-HQPA (Barasertib) | Aurora B | UW426-Myc | ~10 nM (Cell Viability) | [1] |
| AZD1152-HQPA (Barasertib) | D458 (MYC-driven) | <100 nM (Therapeutically effective concentration in vivo) | [1] | |
| CCT129202 | Aurora A/B | HCT116 | ~0.7 µM (Induces ≥4N DNA content) | [2] |
| CCT129202 | Multiple Cancer Cell Lines | 0.08 µM - 1.7 µM (GI50) | [2] |
Table 2: In Vivo Efficacy of Aurora Kinase Inhibitors in Xenograft Models
| Compound | Tumor Model | Dosing Regimen | Outcome | Citation(s) |
| This compound | MYC-driven Medulloblastoma Xenograft | Data not available | Data not available | |
| AZD1152-HQPA (Barasertib) | UW426-Myc Flank Xenograft | 25 mg/kg/day x 4 days | Inhibition of pH3 (Ser10) and pAurB; increased cleaved caspase-3 | |
| AZD1152-HQPA (Barasertib) | D458 Intracranial Xenograft | 50 mg/kg/day | Increased survival from 18 to 34 days | [1] |
| CCT129202 | HCT116 Colon Cancer Xenograft | 100 mg/kg (i.p.) | 57.7% tumor growth inhibition after 9 days | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments to validate and compare the efficacy of this compound.
Cell Viability Assay (MTS/CellTiter-Glo)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of MYC-driven medulloblastoma cell lines.
Materials:
-
MYC-driven medulloblastoma cell lines (e.g., D425, D458, HD-MB03)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
This compound, AZD1152-HQPA, CCT129202
-
MTS or CellTiter-Glo reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (this compound and comparators) in culture medium.
-
Treat the cells with a range of concentrations of each compound for 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add MTS or CellTiter-Glo reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a MYC-driven medulloblastoma xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
MYC-driven medulloblastoma cells (e.g., UW426-Myc, D458)
-
Matrigel
-
This compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 2 x 10^6 MYC-driven medulloblastoma cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound at a predetermined dose and schedule (e.g., daily intraperitoneal injection). The control group will receive the vehicle.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).
Western Blot Analysis for Target Engagement
Objective: To confirm that this compound inhibits Aurora B kinase activity in treated cells and tumors.
Materials:
-
Treated cells or tumor lysates
-
Protein lysis buffer and protease/phosphatase inhibitors
-
Primary antibodies: anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-cleaved PARP, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells or homogenized tumor tissue in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the phospho-Histone H3 (Ser10) signal will indicate target engagement.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Treated and control cells
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PI/RNase A staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer. An accumulation of cells with >4N DNA content is indicative of Aurora B inhibition.
Mandatory Visualizations
Signaling Pathway
Caption: Aurora B Kinase Signaling Pathway in MYC-Driven Cancers.
Experimental Workflow
Caption: Workflow for Validating this compound Efficacy.
Logical Relationship
Caption: Rationale for Targeting Aurora B in MYC-Driven Medulloblastoma.
References
BRD-7880: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of BRD-7880, a potent inhibitor of Aurora kinases B and C. While comprehensive kinome-wide screening data for this compound is not publicly available, this document summarizes the existing data on its primary targets and offers a comparison with a broader-acting Aurora kinase inhibitor, AMG-900, to provide context on its potential selectivity.
Introduction to this compound
This compound is a small molecule inhibitor with high potency against Aurora kinase B (AURKB) and Aurora kinase C (AURKC).[1] The Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and cell division, making them attractive targets for cancer therapy. The selectivity of kinase inhibitors is a critical aspect of drug development, as off-target effects can lead to toxicity and unforeseen biological consequences.[2] Isothermal titration calorimetry has indicated that this compound has a significantly higher affinity for AURKB in complex with its co-activator INCENP than for Aurora kinase A (AURKA), with this selectivity attributed to more favorable entropy of binding.[3]
Comparative Kinase Inhibition Profile
Due to the limited public data on the broad cross-reactivity of this compound, this guide utilizes available data for this compound's primary targets and compares it with the known profile of AMG-900, a pan-Aurora kinase inhibitor that has been more extensively profiled against a wider range of kinases. This comparison is intended to highlight the potential selectivity of this compound, with the caveat that its interactions with the broader kinome have not been fully elucidated in publicly accessible studies.
| Kinase Target | This compound IC50 (nM) | AMG-900 IC50 (nM) | Reference |
| Primary Targets | |||
| Aurora Kinase A (AURKA) | Not specified | 5 | [4] |
| Aurora Kinase B (AURKB) | 7 | 4 | [1][4] |
| Aurora Kinase C (AURKC) | 12 | 1 | [1][4] |
| Selected Off-Targets | |||
| p38α | Data not available | 53 | |
| TYK2 | Data not available | >100 | |
| JNK2 | Data not available | >100 | |
| MET | Data not available | >100 | |
| TIE2 | Data not available | >100 |
Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower value indicates higher potency. Data for this compound off-targets is not available in the public domain.
Signaling Pathway Context
The diagram below illustrates the central role of Aurora kinases in the regulation of mitosis. This compound primarily targets Aurora B and C, which are key components of the chromosomal passenger complex (CPC). The CPC is essential for proper chromosome segregation and cytokinesis. Off-target inhibition of other kinases involved in cell cycle regulation or other signaling pathways could lead to unintended cellular effects.
Experimental Protocols
Accurate assessment of kinase inhibitor selectivity relies on robust and well-defined experimental protocols. Below are methodologies for key assays used in kinase profiling.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the amount of ADP produced by a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., AURKB/INCENP complex)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the diluted inhibitor.
-
Initiation: Start the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time to allow the kinase reaction to proceed in the linear range.
-
Termination and Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cellular Target Engagement Assay (e.g., NanoBRET™)
This assay measures the binding of an inhibitor to its target kinase within intact cells.
Objective: To quantify the apparent cellular potency (IC50) of an inhibitor for its target kinase in a physiological context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target kinase fused to NanoLuc® luciferase
-
NanoBRET™ fluorescent tracer specific for the kinase target
-
Opti-MEM™ I Reduced Serum Medium
-
Test inhibitor (e.g., this compound)
-
White, non-binding surface 384-well plates
-
Transfection reagent
-
Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring BRET signals
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and seed them into 384-well plates.
-
Compound and Tracer Addition: After an appropriate incubation period for protein expression, add the test inhibitor at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer.
-
Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.
-
Detection: Add the Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor.
-
Data Acquisition: Measure the BRET signal (ratio of acceptor emission to donor emission) using a BRET-capable plate reader.
-
Data Analysis: A decrease in the BRET signal with increasing inhibitor concentration indicates displacement of the tracer. Calculate the cellular IC50 value from the dose-response curve.
Conclusion
This compound is a potent inhibitor of Aurora kinases B and C, with evidence suggesting a degree of selectivity over Aurora A. However, a comprehensive understanding of its cross-reactivity across the human kinome is limited by the lack of publicly available, large-scale screening data. For a thorough evaluation of its off-target profile, it would be necessary to perform broad kinase screening using established platforms such as KINOMEscan, followed by validation of any identified off-targets in cellular target engagement and functional assays. This would provide a more complete picture of the selectivity of this compound and aid in the interpretation of its biological effects in preclinical and potentially clinical settings. Researchers using this compound should be mindful of its uncharacterized broader selectivity and consider performing their own cross-reactivity studies depending on the experimental context.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Aurora kinase inhibitors identified using a Taxol-induced checkpoint sensitivity screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 4. researchgate.net [researchgate.net]
The Synergistic Potential of BRD-7880 in Combination Cancer Therapy: A Comparative Guide
While direct preclinical or clinical data on the synergistic effects of BRD-7880 with other anticancer drugs is not currently available in the public domain, this guide provides a comparative analysis based on the known synergistic interactions of other selective Aurora kinase B/C inhibitors. This information can serve as a valuable resource for researchers and drug development professionals interested in exploring the combinatorial potential of this compound.
This compound is a potent and selective inhibitor of Aurora kinases B and C, crucial regulators of cell division.[1][2] Overexpression of these kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.[2][3] The inhibition of Aurora kinases disrupts mitosis, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism of action suggests a strong potential for synergistic effects when combined with other anticancer agents that target different cellular pathways.
This guide summarizes the established synergistic combinations of other Aurora kinase B/C inhibitors, presenting quantitative data and detailed experimental protocols to inform the design of future studies with this compound.
Synergistic Combinations of Aurora Kinase B/C Inhibitors
Several studies have demonstrated that inhibiting Aurora kinase B/C can enhance the efficacy of various conventional chemotherapeutics and targeted agents. The following table summarizes key findings from preclinical studies on well-characterized Aurora kinase B/C inhibitors like Barasertib (AZD1152) and ZM447439.
| Aurora Kinase B/C Inhibitor | Combination Drug | Cancer Type | Key Synergistic Effects | Reference |
| Barasertib (AZD1152) | Cisplatin | Cisplatin-Resistant Ovarian Cancer | Enhanced inhibitory effect, downregulation of c-Myc | [4] |
| Barasertib (AZD1152) | Taxanes (e.g., Paclitaxel) | General | Intensified DNA damage, leading to mitotic catastrophe | [2] |
| AZD1152-HQPA | All-trans-retinoic acid (ATRA) | Cervical Cancer (HeLa) | Synergistic cytotoxicity | [5] |
| AZD1152-HQPA | Am80 (retinoid) | Cervical Cancer (HeLa) | Synergistic cytotoxicity | [5] |
| AZD1152-HQPA | TAC-101 (retinoid) | Cervical Cancer (HeLa) | Synergistic cytotoxicity | [5] |
It is noteworthy that in some contexts, Aurora kinase B inhibition has shown antagonistic effects with certain drugs. For instance, AZD1152-HQPA was found to be antagonistic with cisplatin, etoposide, and doxorubicin (B1662922) in HeLa cells.[5] This highlights the importance of careful partner drug selection and rigorous preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergistic interactions. Below are representative protocols for key experiments cited in the study of Aurora kinase inhibitor combinations.
Cell Viability and Synergy Assessment
-
Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: this compound and the combination drug are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations for treatment.
-
Cell Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with either a single agent or a combination of drugs at various concentrations.
-
Viability Assay: After a specified incubation period (e.g., 72 hours), cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.
-
Synergy Analysis: The quantitative assessment of synergy is performed using the Combination Index (CI) method based on the Chou-Talalay principle. A CI value less than 1 indicates synergy, a CI value equal to 1 indicates an additive effect, and a CI value greater than 1 indicates antagonism.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for tumor xenograft studies.
-
Tumor Implantation: Cancer cells are injected subcutaneously into the flanks of the mice. Tumors are allowed to grow to a palpable size.
-
Drug Administration: Once tumors reach a predetermined size, mice are randomized into different treatment groups: vehicle control, this compound alone, combination drug alone, and the combination of this compound and the other drug. Drugs are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule.
-
Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy and Toxicity Assessment: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the combination group to the single-agent and control groups. Animal body weight and general health are monitored to assess toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for pharmacodynamic analysis, such as Western blotting for key signaling proteins or immunohistochemistry for markers of proliferation and apoptosis.
Signaling Pathways and Experimental Workflows
Understanding the underlying mechanisms of synergy is critical for rational drug combination design. Below are diagrams illustrating a potential signaling pathway affected by Aurora kinase B/C inhibition and a typical experimental workflow for evaluating synergistic effects.
Conclusion
While direct experimental data for this compound in combination therapies is yet to be published, the evidence from other Aurora kinase B/C inhibitors strongly suggests a high potential for synergistic interactions with a range of anticancer drugs. The data and protocols presented in this guide offer a solid foundation for designing and conducting preclinical studies to unlock the full therapeutic potential of this compound in combination regimens. Future research should focus on identifying the most effective and tolerable combination partners for this compound across various cancer types.
References
- 1. Combinatorial BRD4 and AURKA inhibition is synergistic against preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of unique synergistic drug combinations associated with down expression of survivin in a preclinical breast cancer model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Studies of Novel Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synergy of BET inhibitors with aurora A kinase inhibitors in MYCN-amplified neuroblastoma is heightened with functional TP53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in preclinical and clinical studies of oncolytic virus combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Clinical and Preclinical Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinases, a family of serine/threonine kinases comprising Aurora A, B, and C, are critical regulators of mitosis. Their overexpression is frequently linked to tumorigenesis, making them attractive targets for cancer therapy. This guide provides a comparative overview of key preclinical and clinical Aurora kinase inhibitors, presenting quantitative data, experimental methodologies, and signaling pathway visualizations to aid in research and development efforts.
Data Presentation: A Quantitative Comparison of Aurora Kinase Inhibitors
The following tables summarize the biochemical potency and selectivity of various Aurora kinase inhibitors. These values, primarily half-maximal inhibitory concentrations (IC50) and dissociation constants (Ki), are essential for comparing the efficacy of different compounds.
Table 1: Biochemical Potency (IC50/Ki in nM) of Preclinical and Clinical Aurora Kinase Inhibitors
| Inhibitor | Aurora A (nM) | Aurora B (nM) | Aurora C (nM) | Selectivity Profile | Development Phase |
| Alisertib (MLN8237) | 1.2[1] | 396.5[1] | - | Aurora A selective | Phase III |
| Barasertib (B1683942) (AZD1152-HQPA) | 1368[2] | 0.37[2][3] | - | Aurora B selective | Phase II |
| Danusertib (B1684427) (PHA-739358) | 13[1] | 79[1] | 61[1] | Pan-Aurora, Abl | Phase II |
| Tozasertib (VX-680/MK-0457) | Ki: 0.6[3] | Ki: 18[3] | Ki: 4.6[3] | Pan-Aurora | Phase II |
| AMG 900 | 5[1][3] | 4[1][3] | 1[1][3] | Pan-Aurora | Phase I |
| SNS-314 | 9[4] | 31[4] | 3[4] | Pan-Aurora | Phase I |
| CCT129202 | 42 | 198 | 227 | Pan-Aurora[4] | Preclinical |
| ZM447439 | 110[3][4] | 130[3][4] | - | Pan-Aurora | Preclinical |
| Hesperadin | - | 250[3] | - | Aurora B selective | Preclinical |
| LY3295668 (AK-01) | Ki: 0.8 | Ki: 1038 | - | Aurora A selective[3] | Phase I/II |
| MK-5108 | 0.064 | - | - | Aurora A selective[3] | Preclinical |
Note: IC50 and Ki values can vary depending on the assay conditions. Data is compiled from multiple sources for comparison.
Table 2: Overview of Key Clinical Trials for Aurora Kinase Inhibitors
| Inhibitor | Phase | Cancer Type(s) | Primary Endpoint(s) | Key Findings |
| Alisertib (MLN8237) | II | Malignant Mesothelioma | 4-month disease control rate | Modest activity with durable disease control in some patients.[5][6] |
| II | Advanced/Metastatic Sarcoma | Response rate | Did not meet primary endpoint, but showed favorable progression-free survival in some subtypes.[7] | |
| II | Urothelial Cancer | Objective response rate | Sustained disease control in about 20% of patients.[8] | |
| II | Recurrent/Refractory Pediatric Solid Tumors and Leukemia | Objective response rate | Objective response rate was less than 5%.[9] | |
| Barasertib (AZD1152) | II | Elderly Acute Myeloid Leukemia (AML) | Objective complete response rate | Significant improvement in objective complete response rate compared to low-dose cytarabine.[10][11] |
| I/II | Advanced Acute Myeloid Leukemia (AML) | Maximum tolerated dose (MTD) | MTD established at 1200 mg; overall hematologic response rate of 25%.[12] | |
| I | Advanced Solid Tumors | MTD, safety, pharmacokinetics | Neutropenia was the dose-limiting toxicity.[13] | |
| Danusertib (PHA-739358) | II | Various Advanced/Metastatic Solid Tumors | Progression-free rate at 4 months | Showed only marginal single-agent anti-tumor activity.[14] |
| I | Advanced Solid Tumors | Safety, tolerability, pharmacokinetics | Well-tolerated with evidence of target inhibition.[15][16] | |
| I | CML and Ph+ ALL | Dose escalation | Active in patients with Bcr-Abl-associated advanced hematologic malignancies.[17][18] |
Experimental Protocols: Methodologies for Inhibitor Evaluation
Reproducible and rigorous experimental design is fundamental to the evaluation of kinase inhibitors. Below are detailed protocols for key assays.
In Vitro Kinase Activity Assay (Luminescence-based)
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified Aurora kinase. This assay measures the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Purified recombinant Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide for Aurora A)
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test inhibitor compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Dilute the Aurora kinase and substrate/ATP mix in Kinase Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, add 2.5 µL of the diluted inhibitor or vehicle control.
-
Kinase Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well, followed by 2.5 µL of the diluted kinase to initiate the reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination and Signal Generation:
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2][19][20]
Cell-Based Target Engagement Assay (Western Blot)
Objective: To confirm that the inhibitor engages its target (Aurora kinase) within a cellular context by measuring the phosphorylation of a downstream substrate. For Aurora B, a common biomarker is the phosphorylation of Histone H3 at Serine 10 (p-H3S10).
Materials:
-
Cancer cell line (e.g., HeLa, HCT116)
-
Test inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Mouse anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a dose range of the inhibitor for a specified time (e.g., 2-24 hours).
-
Protein Lysate Preparation: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-H3S10) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system. A dose-dependent decrease in the p-H3S10 signal indicates target engagement.[21]
-
Mandatory Visualizations
Aurora Kinase Signaling Pathway
The Aurora kinases are central to the regulation of several key mitotic events. Aurora A is primarily involved in centrosome maturation and spindle assembly, while Aurora B, as part of the chromosomal passenger complex (CPC), is crucial for chromosome alignment, segregation, and cytokinesis.
Caption: Simplified Aurora A and B signaling pathways during mitosis.
Experimental Workflow for Aurora Kinase Inhibitor Discovery
The preclinical evaluation of a novel kinase inhibitor follows a structured workflow, progressing from initial high-throughput screening to in vivo efficacy studies.
Caption: General experimental workflow for Aurora kinase inhibitor discovery.
Logical Relationships of Aurora Kinase Inhibitors
Aurora kinase inhibitors can be classified based on their selectivity for the different Aurora kinase isoforms. This classification is crucial as the inhibition of Aurora A and Aurora B leads to distinct cellular phenotypes.
Caption: Classification and resulting phenotypes of Aurora kinase inhibitors.
References
- 1. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. A Phase II Trial of Alisertib (MLN8237) in Salvage Malignant Mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase II study of MLN8237 (Alisertib) in advanced/metastatic sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. scholars.mssm.edu [scholars.mssm.edu]
- 14. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Phase I Dose-Escalation Study of Danusertib (PHA-739358) Administered as a 24-hour Infusion With and Without G-CSF in a 14-day Cycle in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. researchgate.net [researchgate.net]
BRD-7880: Unraveling the Advantages of Selective Aurora B/C Inhibition
A Comparative Guide for Researchers in Oncology and Drug Discovery
In the landscape of cancer therapeutics, the targeting of mitotic kinases has emerged as a promising strategy. Among these, the Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in cell cycle regulation. While inhibitors targeting this family have shown therapeutic potential, the quest for isoform-selective compounds is driven by the desire to maximize efficacy while minimizing off-target effects. This guide provides a detailed comparison of BRD-7880, a potent and selective inhibitor of Aurora B and C, with other notable Aurora kinase inhibitors, supported by experimental data and detailed methodologies.
Unveiling the Selectivity Profile: A Quantitative Comparison
The therapeutic advantage of a kinase inhibitor is often defined by its selectivity. High selectivity towards the intended target can translate to a wider therapeutic window and a more favorable safety profile. This compound distinguishes itself through its remarkable selectivity for Aurora B and C over Aurora A. This is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) values against those of other well-characterized Aurora kinase inhibitors.
| Inhibitor | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Aurora C (IC50/Ki, nM) | Selectivity Profile |
| This compound | >2000 | 7 | 12 | Highly Aurora B/C Selective |
| AZD1152-HQPA | 1368 (Ki) | 0.36 (Ki) | - | Aurora B Selective |
| ZM447439 | 110 | 130 | - | Pan-Aurora Inhibitor |
| VX-680 (MK-0457) | 0.6 (Ki) | 18 (Ki) | 4.6 (Ki) | Pan-Aurora Inhibitor |
Note: IC50 and Ki are measures of inhibitor potency. A lower value indicates higher potency. Data is compiled from various biochemical assays.
The data clearly illustrates that this compound possesses a distinct selectivity advantage. Its potency against Aurora B and C is in the low nanomolar range, while its activity against Aurora A is significantly weaker, with an IC50 value greater than 2 micromolar. This profile contrasts sharply with pan-Aurora inhibitors like ZM447439 and VX-680, which inhibit all three isoforms with comparable potencies. Even when compared to another Aurora B selective inhibitor, AZD1152-HQPA, this compound's profile for both Aurora B and C is noteworthy.
The Significance of Aurora B/C Selectivity
The differential roles of Aurora kinases in mitosis underscore the importance of selective inhibition. Aurora A is primarily involved in centrosome maturation and spindle assembly. In contrast, Aurora B and C are components of the chromosomal passenger complex (CPC), which is essential for correcting kinetochore-microtubule attachments, ensuring proper chromosome segregation, and executing cytokinesis.
By selectively targeting Aurora B and C, this compound is hypothesized to induce a more specific set of anti-mitotic effects, leading to polyploidy, cell cycle arrest, and ultimately apoptosis in cancer cells, while potentially sparing the functions of Aurora A that might be crucial for normal cell division in healthy tissues. This targeted approach could lead to a reduction in side effects associated with broader Aurora kinase inhibition.
Experimental Protocols: A Look Under the Hood
The determination of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments typically employed in the characterization of Aurora kinase inhibitors.
Biochemical Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.
1. In Vitro Kinase Assay using Purified Recombinant Kinases:
-
Objective: To determine the IC50 value of an inhibitor against a specific Aurora kinase isoform.
-
Materials:
-
Purified, active recombinant human Aurora A, Aurora B, or Aurora C kinase.
-
A suitable substrate, such as histone H3 for Aurora B.
-
ATP (Adenosine triphosphate).
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the kinase, substrate, and kinase assay buffer.
-
Add the diluted inhibitor to the wells. Include a control with DMSO only.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of product formed or ATP consumed using a suitable detection method. For instance, the ADP-Glo™ assay measures the amount of ADP produced, which is then converted to a luminescent signal.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
2. LanthaScreen™ Eu Kinase Binding Assay:
-
Objective: To measure the binding affinity (Kd or IC50) of an inhibitor to an Aurora kinase.
-
Principle: This assay is based on Förster Resonance Energy Transfer (FRET) between a europium-labeled antibody that binds to the kinase and a fluorescently labeled ATP-competitive tracer that binds to the kinase's active site. An inhibitor will displace the tracer, leading to a decrease in the FRET signal.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a multi-well plate, add the kinase, the europium-labeled anti-tag antibody, and the Alexa Fluor™-labeled kinase tracer.
-
Add the diluted inhibitor.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.
-
Calculate the emission ratio and plot it against the inhibitor concentration to determine the IC50 value.
-
Cell-Based Assays
These assays assess the effect of an inhibitor on the kinase's activity within a cellular context.
Western Blotting for Phospho-Histone H3:
-
Objective: To determine the cellular potency of an Aurora B inhibitor by measuring the phosphorylation of its downstream substrate, histone H3 at Serine 10.
-
Materials:
-
Cancer cell line (e.g., HeLa, HCT116).
-
Test inhibitor at various concentrations.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Histone H3 (Ser10) and anti-total Histone H3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of inhibitor concentrations for a specific duration (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with the anti-phospho-Histone H3 (Ser10) antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-histone H3 signal to the total histone H3 signal.
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
-
Visualizing the Pathway and Workflow
To better understand the context of this compound's action and the experimental logic, the following diagrams have been generated.
Caption: Simplified signaling pathway of the Aurora B/C-containing Chromosomal Passenger Complex.
Caption: General experimental workflow for determining the IC50 of an Aurora kinase inhibitor.
Conclusion
This compound presents a compelling profile as a highly selective inhibitor of Aurora B and C kinases. Its distinct selectivity, as evidenced by quantitative biochemical data, suggests a potential for a more targeted therapeutic effect with an improved safety profile compared to pan-Aurora inhibitors. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of this and other kinase inhibitors. For researchers in the field of oncology and drug development, the selective targeting of Aurora B/C with compounds like this compound represents a promising avenue for the development of next-generation anti-mitotic therapies.
Comparing the binding kinetics of different Aurora kinase inhibitors
For researchers, scientists, and drug development professionals, understanding the binding kinetics of kinase inhibitors is paramount for predicting their efficacy, duration of action, and potential for off-target effects. This guide provides a comparative analysis of the binding kinetics of various Aurora kinase inhibitors, supported by experimental data and detailed methodologies.
Aurora kinases are a family of serine/threonine kinases that play critical roles in the regulation of mitosis and are frequently overexpressed in various cancers, making them attractive targets for anticancer drug development.[1][2] The three mammalian members are Aurora A, Aurora B, and Aurora C.[1] Aurora A is primarily involved in centrosome function and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[1][3] Aurora C's functions can overlap with Aurora B, particularly in meiosis.[1] Inhibitors can be selective for a specific Aurora kinase or act as pan-inhibitors.[1]
Comparative Binding Kinetics of Aurora Kinase Inhibitors
The binding kinetics of an inhibitor to its target kinase are defined by the association rate constant (Kon), the dissociation rate constant (Koff), and the resulting equilibrium dissociation constant (KD), where KD = Koff / Kon.[4][5] A lower KD value indicates a higher affinity of the inhibitor for the kinase. The residence time (1/Koff) of an inhibitor on its target is an increasingly important parameter, as a longer residence time can lead to a more sustained pharmacological effect.[5]
Below is a summary of the binding kinetic parameters for several well-characterized Aurora kinase inhibitors.
| Inhibitor | Target(s) | Kon (M⁻¹s⁻¹) | Koff (s⁻¹) | KD (nM) | Residence Time | Method | Reference |
| GSK1070916 | Aurora B/C selective | - | - | 0.38 (Ki*) | >480 min (Aurora B), 270 min (Aurora C) | Biochemical Assay | [6][7] |
| AZD1152-HQPA | Aurora B selective | - | - | - | - | Biochemical/Cell-based Assays | [2] |
| MK-5108 | Aurora A selective | - | - | 0.6 (IC50) | - | SPR | [8] |
| MK-8745 | Aurora A selective | - | - | - | - | Biochemical/Cell-based Assays | [2] |
| VX-680 (MK-0457) | Pan-Aurora | - | - | - | - | Biochemical Assay | [6][7] |
| ZM447439 | Pan-Aurora | - | - | ~100 (IC50) | - | SPR | [8] |
Note: Data is not always available for all parameters for every inhibitor in the public domain. Ki* represents an apparent inhibition constant.
Experimental Protocols
The determination of inhibitor binding kinetics is crucial for drug discovery.[9] Various biochemical and biophysical methods are employed to measure these parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions.[10] It allows for the determination of both Kon and Koff rates.[10]
General Protocol:
-
Immobilization: The target kinase (e.g., Aurora A or B) is immobilized on a sensor chip.[10][11]
-
Association: A solution containing the inhibitor at a known concentration is flowed over the sensor surface, and the binding is monitored in real-time by measuring the change in the refractive index.[11] For small molecules with fast association, an injection duration of 60 seconds is often sufficient.[11]
-
Dissociation: The inhibitor solution is replaced with a buffer-only solution, and the dissociation of the inhibitor from the kinase is monitored.[11]
-
Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the Kon and Koff values. The KD is then calculated from these rates.[4]
A fast flow rate (e.g., 150 μl/min) can be used to minimize mass transport limitations, which can affect the accuracy of kinetic measurements.[8]
Kinase Binding Assays (e.g., HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) is a fluorescence-based assay that can be used to determine binding kinetics in a solution-based format.
General Protocol:
-
Reaction Setup: The kinase, a tracer (a fluorescently labeled ligand that binds to the kinase), and the test inhibitor are combined in a microplate well.
-
Equilibrium Binding: The reaction is allowed to reach equilibrium.
-
Kinetic Measurement (Kon/Koff):
-
Kon: The association rate of the inhibitor can be determined by measuring the displacement of the tracer over time after the addition of the inhibitor.
-
Koff: The dissociation rate can be measured by adding an excess of a fast-associating, unlabeled competitor to a pre-equilibrated kinase-inhibitor complex and monitoring the binding of the tracer over time.[4]
-
-
Data Analysis: The change in the HTRF signal over time is used to calculate the Kon and Koff rates.[4]
Aurora Kinase Signaling Pathway
The Aurora kinases are central regulators of cell division. Aurora A is activated by cofactors like TPX2 and plays a role in centrosome maturation and bipolar spindle assembly.[1][12] Aurora B, as part of the chromosomal passenger complex (CPC) along with INCENP, Survivin, and Borealin, is crucial for correct chromosome alignment and segregation.[1]
Caption: Simplified signaling pathways of Aurora A and Aurora B during mitosis and the points of intervention for selective and pan-inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A Cell Biologist’s Field Guide to Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. excelleratebio.com [excelleratebio.com]
- 6. Biochemical characterization of GSK1070916, a potent and selective inhibitor of Aurora B and Aurora C kinases with an extremely long residence time1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. rupress.org [rupress.org]
Overcoming Resistance to Mitotic Inhibitors: A Comparative Guide to the Efficacy of BRD-7880
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to mitotic inhibitors, a cornerstone of cancer chemotherapy, presents a significant challenge in oncology. Cell lines resistant to taxanes (e.g., paclitaxel) and vinca (B1221190) alkaloids (e.g., vincristine) often exhibit cross-resistance to other agents, limiting therapeutic options. This guide explores the potential of BRD-7880, a potent and selective Aurora B kinase inhibitor, to overcome these resistance mechanisms. By targeting a key regulator of mitosis distinct from the microtubule network, this compound offers a promising alternative therapeutic strategy. This document provides a comparative analysis of the efficacy of Aurora B kinase inhibition in resistant cell lines, supported by experimental data and detailed methodologies.
The Challenge of Resistance to Conventional Mitotic Inhibitors
Resistance to widely used mitotic inhibitors like paclitaxel (B517696), vincristine, and ixabepilone (B1684101) is a multifaceted problem. The primary mechanisms include:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), actively removes cytotoxic drugs from the cell, reducing their intracellular concentration.
-
Tubulin Mutations: Alterations in the α- and β-tubulin subunits, the direct targets of taxanes and vinca alkaloids, can prevent effective drug binding.
-
Altered Apoptotic Pathways: Defects in the cellular machinery that triggers programmed cell death can allow cancer cells to survive despite mitotic arrest.
These resistance mechanisms often render tumors unresponsive to a broad spectrum of chemotherapeutic agents, necessitating the development of novel drugs with distinct mechanisms of action.
This compound: A Targeted Approach to Mitotic Inhibition
This compound is a potent and highly specific inhibitor of Aurora Kinase B (AURKB) and Aurora Kinase C (AURKC), with IC50 values of 7 nM and 12 nM, respectively. Unlike traditional mitotic inhibitors that target microtubules, this compound targets the Aurora kinase family, which are crucial serine/threonine kinases that regulate various stages of mitosis, including chromosome condensation, segregation, and cytokinesis. By inhibiting AURKB, this compound disrupts the proper formation of the mitotic spindle and the spindle assembly checkpoint, leading to mitotic catastrophe and cell death, irrespective of the tubulin status or efflux pump expression.
Efficacy of Aurora B Kinase Inhibitors in Resistant Cell Lines
While direct experimental data on the efficacy of this compound in cell lines resistant to other mitotic inhibitors is not yet publicly available, studies on other selective Aurora B kinase inhibitors provide a strong rationale for its potential in this setting. These inhibitors have demonstrated the ability to circumvent common resistance mechanisms.
For instance, the Aurora kinase inhibitor AMG 900 has shown potent antiproliferative activity against a range of human tumor cells, including cell lines resistant to paclitaxel. Another Aurora B inhibitor, Barasertib (AZD1152), has been shown to be effective in non-small cell lung cancer models that have acquired resistance to anti-EGFR therapy and has been investigated in various clinical trials for resistant tumors. The phosphorylation of AURKB has been positively correlated with paclitaxel resistance in breast cancer cells, and inhibition of AURKB was shown to reverse this resistance.
The data in the following table summarizes the efficacy of other Aurora B kinase inhibitors in overcoming resistance to conventional chemotherapeutics.
| Drug | Target | Resistant Cell Line | Resistance Mechanism | Fold-Resistance to Conventional Drug | Efficacy of Aurora B Inhibitor (IC50) | Reference |
| Barasertib (AZD1152) | AURKB | T47D (Breast Cancer) | Antiestrogen Resistance | Not specified | Preferential growth inhibition of resistant cells | |
| Hesperadin | AURKB | Paclitaxel-Resistant Breast Cancer Cells | Increased AURKB phosphorylation | Not specified | Reversed paclitaxel resistance | |
| ZM447439 | AURKB | CCRF-CEM (Leukemia) | Selected for AURKB inhibitor resistance | 13.2-fold to ZM447439 | N/A |
Signaling Pathways and Experimental Workflows
To understand the therapeutic potential of this compound in resistant cell lines, it is crucial to visualize the underlying biological processes and the experimental steps involved in its evaluation.
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel compound like this compound in resistant cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the efficacy of this compound in resistant cell lines.
Establishment of Resistant Cell Lines
Objective: To generate cell lines with acquired resistance to standard mitotic inhibitors.
Materials:
-
Parental cancer cell line (e.g., MCF-7, HCT116)
-
Complete cell culture medium
-
Mitotic inhibitor (e.g., Paclitaxel, Vincristine)
-
Cell culture flasks and plates
-
Hemocytometer or automated cell counter
Protocol:
-
Initial IC50 Determination: Determine the 50% inhibitory concentration (IC50) of the selected mitotic inhibitor for the parental cell line using a standard cytotoxicity assay (see Protocol 2).
-
Stepwise Dose Escalation:
-
Culture the parental cells in the presence of the mitotic inhibitor at a concentration equal to the IC10 or IC20.
-
Once the cells have adapted and are proliferating steadily, increase the drug concentration in a stepwise manner.
-
At each step, maintain the cells for several passages until a stable, proliferating population is established.
-
-
Confirmation of Resistance:
-
After several months of continuous culture with increasing drug concentrations, determine the IC50 of the resistant cell line to the mitotic inhibitor.
-
A significant increase in the IC50 value compared to the parental cell line confirms the establishment of a resistant phenotype.
-
Characterize the resistance mechanism (e.g., P-gp expression by Western blot or flow cytometry, tubulin sequencing).
-
Cell Viability (Cytotoxicity) Assay
Objective: To determine the IC50 of this compound and other mitotic inhibitors in parental and resistant cell lines.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
This compound and other mitotic inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the parental and resistant cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and the respective resistance-inducing mitotic inhibitor for 48-72 hours. Include a vehicle-only control.
-
Viability Assessment:
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The emergence of resistance to conventional mitotic inhibitors remains a critical hurdle in cancer therapy. This compound, with its distinct mechanism of action targeting Aurora B kinase, represents a promising strategy to overcome this challenge. While direct comparative data for this compound in resistant cell lines is still forthcoming, the demonstrated efficacy of other Aurora B kinase inhibitors in similar models provides a strong foundation for its potential. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of this compound's efficacy in this important context. Further research into this compound and other Aurora B kinase inhibitors is warranted to validate their role in treating multidrug-resistant cancers.
A Comparative Meta-Analysis of Aurora B Inhibitors in Clinical Development
A detailed examination of clinical trial data for Aurora B kinase inhibitors reveals a class of targeted therapies with demonstrable activity, particularly in hematologic malignancies, though dose-limiting toxicities present a significant challenge. This guide provides a comparative analysis of key Aurora B inhibitors, summarizing their clinical performance, outlining experimental protocols, and visualizing the underlying biological and procedural frameworks.
Aurora B kinase, a key regulator of mitosis, is a validated therapeutic target in oncology.[1] Its inhibition disrupts cell division, leading to apoptosis in cancer cells.[2] A number of small molecule inhibitors targeting Aurora B have entered clinical trials, with Barasertib (B1683942) (AZD1152) being one of the most extensively studied.[3] This guide synthesizes publicly available data from clinical trials of prominent Aurora B inhibitors to offer a comparative perspective for researchers and drug development professionals.
Efficacy of Aurora B Inhibitors in Clinical Trials
Clinical trials have demonstrated the anti-tumor activity of Aurora B inhibitors, particularly in patients with Acute Myeloid Leukemia (AML). Barasertib (AZD1152) has shown a significant improvement in objective complete response rates compared to low-dose cytarabine (B982) (LDAC) in elderly AML patients.[4][5][6] Other inhibitors have shown more modest activity, often resulting in stable disease in patients with advanced solid tumors.[7][8]
| Inhibitor | Indication | N | Efficacy Endpoint | Result |
| Barasertib (AZD1152) | Elderly AML (≥60 years) | 74 (48 Barasertib, 26 LDAC) | Objective Complete Response Rate (OCRR) | 35.4% vs 11.5% with LDAC (p<0.05)[5][6] |
| Median Overall Survival (OS) | 8.2 months vs 4.5 months with LDAC[5][6] | |||
| Advanced Solid Tumors | 35 | Objective Tumor Response | No objective responses observed; 23% had stable disease.[7] | |
| BI 811283 | Advanced Solid Tumors | 121 | Objective Response | No objective responses observed; 19 patients achieved stable disease.[8] |
| Danusertib (B1684427) (PHA-739358) | Advanced/Metastatic Solid Tumors | 219 | Progression-Free Rate (PFR) at 4 months | Did not meet pre-specified criteria for clinically relevant activity.[9] |
| CML or Ph+ ALL (with T315I mutation) | 37 | Clinical Response | 4 patients with T315I mutation responded.[10][11] | |
| AT9283 | Relapsed/Refractory AML | 48 | Objective Response | No objective responses observed, though about one-third of patients showed a reduction in bone marrow blasts.[12] |
Safety and Tolerability Profile
A consistent finding across clinical trials of Aurora B inhibitors is the prevalence of hematologic toxicities, with neutropenia being the most common dose-limiting toxicity (DLT).[7][8][13] Other common adverse events include stomatitis, febrile neutropenia, and gastrointestinal issues.[5][6]
| Inhibitor | Indication | N | Maximum Tolerated Dose (MTD) | Common Grade ≥3 Adverse Events |
| Barasertib (AZD1152) | Advanced AML | 32 | 1200 mg (7-day continuous infusion)[13] | Febrile neutropenia, stomatitis/mucosal inflammation.[13] |
| Advanced Solid Tumors | 35 | 150 mg (48-h continuous infusion) or 220 mg (two 2-h infusions)[7] | Neutropenia (with or without fever).[7] | |
| BI 811283 | Advanced Solid Tumors | 121 | 125 mg (24-h infusion, Days 1 & 15 of 4-week cycle) or 230 mg (24-h infusion, Day 1 of 3-week cycle)[8] | Febrile neutropenia, neutropenia.[8] |
| Danusertib (PHA-739358) | Advanced CML or Ph+ ALL | 29 (Schedule A) | 180 mg/m² (3-h infusion for 7 days of a 14-day cycle)[10][11] | Febrile neutropenia, mucositis.[10][11] |
| AT9283 | Relapsed/Refractory Leukemia or Myelofibrosis | 48 | 324 mg/m²/72h (continuous infusion)[12] | Myocardial infarction, hypertension, cardiomyopathy, tumor lysis syndrome, pneumonia, multiorgan failure.[12] |
Experimental Protocols
The clinical development of Aurora B inhibitors has involved various study designs, dosing schedules, and patient populations. The following provides an overview of the methodologies for some of the key clinical trials.
Barasertib (AZD1152) Phase II Study in Elderly AML (NCT00952588)
-
Objective: To evaluate the efficacy, safety, and tolerability of barasertib compared with low-dose cytosine arabinoside (LDAC) in patients aged ≥60 years with AML.[4][5]
-
Study Design: An open-label, randomized, two-stage, Phase II study.[4] Patients were randomized 2:1 to receive either barasertib or LDAC.[4][5]
-
Patient Population: Patients aged ≥60 years with newly diagnosed AML who were considered unsuitable for intensive chemotherapy.[6]
-
Dosing and Administration:
-
Endpoints:
BI 811283 Phase I Study in Advanced Solid Tumors
-
Objective: To determine the maximum tolerated dose (MTD), safety, pharmacokinetics, pharmacodynamics, and antitumor activity of BI 811283.[8]
-
Study Design: A phase I, modified 3+3 dose-escalation design with two different schedules.[8]
-
Patient Population: Patients with advanced solid tumors.[8]
-
Dosing and Administration:
-
Endpoints:
Visualizing the Framework
To better understand the context of Aurora B inhibitor clinical trials, the following diagrams illustrate the relevant signaling pathway and a generalized workflow for such studies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Stage I of Phase II study assessing efficacy, safety and tolerability of barasertib (AZD1152) versus LDAC in elderly AML patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stage I of a phase 2 study assessing the efficacy, safety, and tolerability of barasertib (AZD1152) versus low-dose cytosine arabinoside in elderly patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of BI 811283, an Aurora B kinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A phase I study of danusertib (PHA-739358) in adult patients with accelerated or blastic phase chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia resistant or intolerant to imatinib and/or other second generation c-ABL therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase 1/2 study to assess the safety, efficacy, and pharmacokinetics of barasertib (AZD1152) in patients with advanced acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking BRD-7880: A Comparative Guide to Next-Generation Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in regulating mitotic progression. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. This guide provides an objective comparison of BRD-7880, a potent and selective Aurora kinase B and C inhibitor, with other next-generation Aurora kinase inhibitors currently in clinical or preclinical development. The comparative analysis is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific research needs.
Inhibitor Profiles and Potency
This compound: A Selective AURKB/C Inhibitor
This compound has emerged as a highly potent and selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC). In biochemical assays, this compound demonstrates impressive potency with IC50 values of 7 nM for AURKB and 12 nM for AURKC.[1] This selectivity for the AURKB/C isoforms over AURKA is a key feature of this compound.
Next-Generation Comparators
Several next-generation Aurora kinase inhibitors have been developed, each with distinct selectivity profiles. This guide focuses on three prominent examples: Alisertib (MLN8237), Barasertib (AZD1152), and Danusertib (PHA-739358).
-
Alisertib (MLN8237): A selective Aurora A kinase (AURKA) inhibitor with an IC50 of 1.2 nM.[2][3] It is significantly less potent against AURKB, with a reported IC50 of 396.5 nM, highlighting its selectivity for AURKA.[3]
-
Barasertib (AZD1152-HQPA): A highly selective AURKB inhibitor with a potent IC50 of 0.37 nM in cell-free assays.[4] It exhibits approximately 3700-fold greater selectivity for AURKB over AURKA.[4]
-
Danusertib (PHA-739358): A pan-Aurora kinase inhibitor, potently targeting all three isoforms with IC50 values of 13 nM for AURKA, 79 nM for AURKB, and 61 nM for AURKC.[2][3]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the reported IC50 values for this compound and the selected next-generation Aurora kinase inhibitors. It is important to note that these values are compiled from different studies and direct, head-to-head comparisons in the same experimental setting are limited.
Table 1: IC50 Values of this compound
| Target | IC50 (nM) |
| AURKB | 7[1] |
| AURKC | 12[1] |
Table 2: IC50 Values of Next-Generation Aurora Kinase Inhibitors
| Inhibitor | Target | IC50 (nM) |
| Alisertib (MLN8237) | AURKA | 1.2[2][3] |
| AURKB | 396.5[3] | |
| Barasertib (AZD1152-HQPA) | AURKB | 0.37[4] |
| Danusertib (PHA-739358) | AURKA | 13[2][3] |
| AURKB | 79[2][3] | |
| AURKC | 61[2][3] |
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams were generated using Graphviz.
Detailed Experimental Protocols
In Vitro Aurora Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific Aurora kinase isoform.
Materials:
-
Recombinant human Aurora A, B, or C kinase.
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).
-
ATP.
-
Substrate peptide (e.g., LRRASLG for Aurora A/B).
-
Test compound (e.g., this compound) at various concentrations.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Aurora kinase enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based method such as the ADP-Glo™ assay, following the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of an Aurora kinase inhibitor on the viability and proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, HeLa).
-
Complete cell culture medium.
-
Test compound (e.g., this compound) at various concentrations.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot the results against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Conclusion
This compound is a potent and selective inhibitor of AURKB and AURKC. Its distinct selectivity profile, when compared to next-generation inhibitors like the AURKA-selective Alisertib, the highly potent AURKB-selective Barasertib, and the pan-Aurora inhibitor Danusertib, makes it a valuable tool for dissecting the specific roles of AURKB and AURKC in cellular processes and disease. The choice of inhibitor will ultimately depend on the specific research question and the desired biological outcome. This guide provides the necessary data and protocols to assist researchers in making an informed decision for their studies on Aurora kinase biology and drug development.
References
Investigating and Overcoming Resistance to the Aurora Kinase B/C Inhibitor BRD-7880: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Aurora kinase B/C inhibitor BRD-7880 with alternative compounds, focusing on potential mechanisms of resistance. The information presented herein is supported by experimental data to aid researchers in designing studies to investigate and circumvent resistance to this class of therapeutic agents.
Executive Summary
This compound is a potent and selective inhibitor of Aurora kinase B (AURKB) and Aurora kinase C (AURKC). As with other kinase inhibitors, the development of drug resistance is a significant clinical challenge. This guide outlines the primary known and potential mechanisms of resistance to Aurora kinase inhibitors, provides a quantitative comparison of this compound with alternative inhibitors, and details experimental protocols to investigate these resistance mechanisms.
Potential Resistance Mechanisms to Aurora Kinase Inhibitors
Resistance to Aurora kinase inhibitors can arise through various cellular mechanisms. Understanding these pathways is crucial for developing strategies to overcome treatment failure.
On-Target Alterations: Kinase Domain Mutations
Point mutations within the ATP-binding pocket of Aurora B kinase can reduce the binding affinity of inhibitors, thereby conferring resistance. Studies on the Aurora kinase inhibitor ZM447439 have shown that resistant cell lines can harbor mutations in the kinase domain at residues other than the conserved "gatekeeper" residue. For instance, HCT116 cells resistant to ZM447439 exhibited an over 83-fold increase in IC50 values.
Increased Drug Efflux
The overexpression of ATP-binding cassette (ABC) transporters, such as Multidrug Resistance Protein 1 (MDR1 or P-glycoprotein) and Breast Cancer Resistance Protein (BCRP), is a common mechanism of resistance to various chemotherapeutic agents, including Aurora kinase inhibitors. These transporters actively pump drugs out of the cell, reducing the intracellular concentration to sub-therapeutic levels. Cell lines selected for resistance to AZD1152-HQPA (the active form of Barasertib) have been shown to upregulate MDR1 or BCRP, leading to over 100-fold resistance.
Evasion of Apoptosis
Cancer cells can develop resistance by upregulating anti-apoptotic proteins, thereby circumventing the pro-apoptotic signals induced by Aurora kinase inhibition. Overexpression of Bcl-xL, an anti-apoptotic member of the B-cell lymphoma 2 (Bcl-2) family, has been identified as a potential resistance mechanism to the Aurora kinase inhibitor CYC116.
Cell Fate and Checkpoint Adaptation
The tumor suppressor protein p53 and its family member p73 play a critical role in cell cycle checkpoints and apoptosis. The p53/p73 status of tumor cells may influence their response to Aurora B inhibitors. It has been suggested that the p53/p73 status could be a key determinant of sensitivity and resistance to AZD1152-HQPA.
Comparative Performance of Aurora Kinase Inhibitors
A critical aspect of preclinical research is the comparison of a lead compound with existing alternatives. The following table summarizes the in vitro potency of this compound and other notable Aurora kinase inhibitors against Aurora A and Aurora B.
| Compound | Target(s) | Aurora A (IC50/Ki, nM) | Aurora B (IC50/Ki, nM) | Selectivity (AurB vs. AurA) |
| This compound | AURKB/C | >2000 | 7 | >285-fold |
| AZD1152-HQPA (Barasertib) | AURKB | 1368 | 0.37 | ~3700-fold |
| Tozasertib (VX-680) | Pan-Aurora | 0.6 (Kiapp) | 18 (Kiapp) | 0.03-fold |
| ZM447439 | AURKA/B | 110 | 130 | ~0.85-fold |
| Alisertib (MLN8237) | AURKA | 1.2 | 396.5 | ~0.003-fold |
| GSK1070916 | AURKB/C | 490 (Ki) | 0.38 (Ki) | >1200-fold |
| Danusertib (PHA-739358) | Pan-Aurora | 13 | 79 | ~0.16-fold |
Experimental Protocols
To facilitate the investigation of resistance mechanisms, detailed protocols for key in vitro assays are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and alternatives) in culture medium. Add the desired concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and equilibrate to room temperature. Reconstitute the Substrate with the Buffer to form the CellTiter-Glo® Reagent.
-
Assay: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all readings. Normalize the data to the vehicle control to determine the percentage of cell viability. Calculate IC50 values using a non-linear regression analysis.
In Vitro Kinase Assay (ADP-Glo™)
This assay measures the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant Aurora B kinase and substrate (e.g., Histone H3)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a 384-well plate, add 1 µL of test compound dilution or vehicle control. Add 2 µL of kinase solution and 2 µL of a substrate/ATP mixture. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition relative to the vehicle control.
Generation of Drug-Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cancer cell lines through continuous exposure to a kinase inhibitor.
Materials:
-
Parental cancer cell line of interest
-
Kinase inhibitor (e.g., this compound)
-
Cell culture medium and supplements
-
Cell culture flasks and plates
Procedure:
-
Determine Initial IC50: First, determine the IC50 of the kinase inhibitor on the parental cell line using the cell viability assay described above.
-
Initial Exposure: Culture the parental cells in the presence of the kinase inhibitor at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume a stable growth rate (this may take several passages), increase the concentration of the inhibitor in the culture medium. A gradual increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: Continuously monitor the cells for growth and viability. Passage the cells as they become confluent. Maintain the cells at the highest tolerated concentration of the inhibitor.
-
Cryopreservation: At each stage of increased resistance, freeze aliquots of the cells for future use and as a backup.
-
Characterization of Resistance: Once a resistant cell line is established (e.g., can tolerate a concentration 5-10 times the initial IC50), characterize the level of resistance by re-determining the IC50 and comparing it to the parental cell line.
-
Stability of Resistance: To confirm that the resistance phenotype is stable, culture the resistant cells in drug-free medium for an extended period (e.g., 1-2 months) and then re-evaluate the IC50.
Visualizing Pathways and Processes
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in the investigation of this compound resistance.
Caption: Aurora B signaling and mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Logical relationship of this compound resistance mechanisms.
Comparative study of the apoptotic pathways induced by different Aurora kinase inhibitors
An In-depth Guide for Researchers and Drug Development Professionals on the Mechanisms of Action of Alisertib, Barasertib, Danusertib, and Tozasertib
The Aurora kinase family, comprising Aurora A, B, and C, plays a pivotal role in the regulation of mitosis. Their overexpression in various cancers has established them as attractive targets for anti-cancer therapies. A class of small molecule inhibitors has been developed to target these kinases, leading to mitotic arrest and subsequent apoptosis in cancer cells. This guide provides a comparative study of the apoptotic pathways induced by four prominent Aurora kinase inhibitors: Alisertib (MLN8237), Barasertib (AZD1152-HQPA), Danusertib (PHA-739358), and Tozasertib (VX-680/MK-0457).
Comparative Efficacy in Inducing Apoptosis
The cytotoxic effects of these inhibitors are primarily mediated through the induction of apoptosis. The half-maximal inhibitory concentration (IC50) for cell viability and the percentage of apoptotic cells induced by each inhibitor vary across different cancer cell lines, reflecting their distinct potencies and cellular contexts.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Apoptosis (%) | Concentration (µM) | Time (h) | Citation(s) |
| Alisertib | Breast Cancer | MCF7 | - | - | - | - | |
| MDA-MB-231 | 19.33 | - | - | 72 | |||
| Ovarian Cancer | SKOV3 | 20.48 | ~25 | 5 | 24 | ||
| OVCAR4 | 22.13 | ~30 | 5 | 24 | |||
| Colorectal Cancer | HT29 | 88.8 (24h), 52.1 (48h) | - | - | - | ||
| Caco-2 | - | - | - | - | |||
| Multiple Myeloma | MM.1S | - | ~60 | 0.125 | 72 | ||
| Barasertib | Leukemia | HL-60 | 0.051 | 37.9 (pre-treatment) | 0.025 | 48 | |
| MOLM13 | 0.001 (clonogenic) | - | - | - | |||
| Multiple Myeloma | RPMI 8226 | - | ~45 | 5 | 72 | ||
| Danusertib | Breast Cancer | MCF7 | 5.14 | 36.6 | 0.5 | 24 | |
| MDA-MB-231 | 3.09 | - | - | 48 | |||
| Gastric Cancer | AGS | - | 10.1 | 0.5 | 24 | ||
| NCI-N87 | - | 11.7 | 0.5 | 24 | |||
| Tozasertib | Leukemia | Primary AML | - | 63 | 0.05 | 72 | |
| BLQ1 | - | ~40 | 1 | 48 | |||
| Glioma | U87 | - | ~30 (Annexin V+) | 0.1 | 72 |
Apoptotic Pathways and Key Molecular Players
While all four inhibitors ultimately lead to apoptosis, the specific signaling cascades they activate can differ. Understanding these nuances is critical for predicting their efficacy and potential combination therapies.
Alisertib (MLN8237): Primarily Targeting Aurora A
Alisertib, a selective Aurora A inhibitor, induces G2/M cell cycle arrest, leading to mitotic catastrophe and apoptosis. Its pro-apoptotic effects are mediated through both the intrinsic and extrinsic pathways.
-
Intrinsic Pathway: Alisertib treatment leads to the upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Activation: The released cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3. Cleavage of PARP by activated caspase-3 is a final step leading to the execution of apoptosis.
-
p53 Involvement: In some cellular contexts, Alisertib can upregulate the tumor suppressor p53, which contributes to the induction of apoptosis.
Barasertib (AZD1152-HQPA): A Potent Aurora B Inhibitor
Barasertib is a highly selective inhibitor of Aurora B. Its inhibition of Aurora B leads to defects in chromosome segregation and cytokinesis, resulting in polyploidy and subsequent apoptosis.
-
Intrinsic Pathway: Similar to Alisertib, Barasertib induces apoptosis primarily through the mitochondrial pathway. Studies have shown its effect is dependent on Bax.
-
Caspase Activation: Treatment with Barasertib leads to the cleavage and activation of caspase-3 and subsequent PARP cleavage.
Danusertib (PHA-739358): A Pan-Aurora Kinase Inhibitor
Danusertib is a pan-inhibitor, targeting Aurora A, B, and C kinases. This broad specificity results in a potent induction of apoptosis through multiple mechanisms.
-
Intrinsic Pathway: Danusertib significantly decreases the expression of anti-apoptotic proteins Bcl-2 and Bcl-xL while increasing the expression of the pro-apoptotic protein Bax. This alteration in the Bcl-2 family of proteins leads to mitochondrial membrane potential disruption and the release of cytochrome c.
-
Caspase Cascade: Danusertib robustly activates the caspase cascade, with studies showing cleavage of initiator caspases-8 and -9, as well as the executioner caspase-3. This is followed by the cleavage of PARP.
-
Endoplasmic Reticulum (ER) Stress: In some cancer cell lines, Danusertib has been shown to induce ER stress, leading to an increase in intracellular calcium levels and activation of ER stress-associated apoptotic pathways.
Tozasertib (VX-680/MK-0457): A Pan-Aurora Kinase Inhibitor with Additional Targets
Tozasertib is another pan-Aurora kinase inhibitor that also shows activity against other kinases like FLT3 and BCR-ABL. Its pro-apoptotic mechanism involves the canonical mitochondrial pathway.
-
Intrinsic Pathway: Tozasertib has been demonstrated to increase the Bax/Bcl-2 ratio, favoring apoptosis.
-
Caspase Activation: The inhibitor leads to the proteolytic cleavage of procaspase-3 and PARP, indicating the activation of the executioner phase of apoptosis.
-
p53-Dependent and Independent Apoptosis: The response to Tozasertib can be influenced by the p53 status of the cancer cells. Cells with compromised p53 function are often more susceptible to apoptosis induced by this inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the complex processes described, the following diagrams were generated using Graphviz (DOT language).
Figure 1: Apoptotic pathway induced by Alisertib.
Figure 2: Apoptotic pathway induced by Barasertib.
Figure 3: Apoptotic pathway induced by Danusertib.
Figure 4: Apoptotic pathway induced by Tozasertib.
Figure 5: General experimental workflow.
Detailed Experimental Protocols
To ensure reproducibility and standardization of results, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the Aurora kinase inhibitors for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of Aurora kinase inhibitors for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blotting for Apoptotic Markers
This technique is used to detect the expression levels of specific proteins involved in the apoptotic pathways.
-
Protein Extraction: After treatment with the inhibitors, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The Aurora kinase inhibitors Alisertib, Barasertib, Danusertib, and Tozasertib effectively induce apoptosis in a variety of cancer cell lines, albeit through distinct and overlapping mechanisms. While all converge on the activation of the intrinsic mitochondrial pathway and caspase-mediated cell death, their selectivity for different Aurora kinase isoforms and potential off-target effects contribute to variations in their apoptotic signatures. This comparative guide provides a framework for researchers to select the most appropriate inhibitor for their specific research questions and to design experiments that will yield robust and comparable data. Further investigation into the nuanced differences in their signaling pathways will be crucial for the development of more effective and targeted anti-cancer strategies.
Safety Operating Guide
Essential Guide to the Proper Disposal of BRD-7880
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and procedural steps for the safe disposal of BRD-7880, a potent and highly specific inhibitor of aurora kinases B and C. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on general best practices for the disposal of hazardous laboratory chemicals. It is crucial to consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is the first step in safe handling and disposal. The following table summarizes the available data for this compound.
| Property | Value |
| Chemical Name | 1-[(2R,3S)-2-[[1,3-benzodioxol-5-ylmethyl(methyl)amino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-3-(4-methoxyphenyl)urea |
| CAS Number | 1456542-69-0 |
| Molecular Formula | C32H38N4O7 |
| Molecular Weight | 590.68 g/mol |
| Appearance | Solid in various forms, Pale grey color |
| Purity | ≥98% |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month |
Experimental Protocol: Best Practices for Disposal
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This protocol is derived from general guidelines for handling potent research chemicals and hazardous waste.
Objective: To safely collect, store, and dispose of this compound waste in compliance with laboratory safety standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat.
-
Designated, leak-proof, and clearly labeled hazardous waste container.
-
Inert absorbent material (e.g., sand, vermiculite).
-
Waste disposal tags or labels as required by your institution.
Procedure:
-
Waste Segregation: All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be segregated from non-hazardous waste streams. Do not mix with other types of chemical waste unless explicitly permitted by your EHS department.
-
Containerization:
-
Place all solid waste contaminated with this compound into a designated, robust, and sealable hazardous waste container.
-
For liquid waste, use a compatible, leak-proof container. If the solvent is flammable, an appropriate container for flammable liquids must be used.
-
-
Labeling: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS department.
-
Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Carefully collect the contaminated absorbent material and place it in the designated hazardous waste container.
-
Clean the spill area as recommended for the solvent used, and dispose of all cleaning materials as hazardous waste.
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by your institution's waste management service.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor. The primary and required method of disposal for such compounds is typically incineration by an approved facility. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or down the drain.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Essential Safety and Operational Guide for Handling BRD-7880
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of BRD-7880, a potent and highly specific inhibitor of Aurora kinases B and C. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document establishes best-practice procedures based on guidelines for handling potent, biologically active small molecules and other kinase inhibitors. Adherence to these protocols is essential to ensure personnel safety, data integrity, and environmental protection.
Personal Protective Equipment (PPE)
Due to its potent biological activity, this compound must be handled with appropriate barrier protection to prevent accidental exposure. The following PPE is mandatory when handling this compound in solid or solution form.
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or airborne powder. |
| Hand Protection | Nitrile gloves (double-gloving recommended). Check for tears and replace immediately upon contamination. | Prevents skin contact with the compound. |
| Body Protection | A fully buttoned laboratory coat. Consider a disposable gown when handling larger quantities or for extended use. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of aerosolization. | Prevents inhalation of the compound, especially when handling the solid form. |
Operational Plan: Handling and Preparation of Solutions
Follow these step-by-step procedures for the safe handling and preparation of this compound solutions. All handling of the solid compound and initial solution preparation should be performed in a certified chemical fume hood.
Experimental Protocol: Preparation of a this compound Stock Solution
-
Preparation: Before handling the compound, ensure the fume hood is clean and all necessary equipment (calibrated balance, weigh paper, spatulas, vials, and solvents) is inside. Don appropriate PPE as outlined in Table 1.
-
Weighing: Carefully weigh the desired amount of solid this compound onto weigh paper. Use caution to avoid generating dust.
-
Solubilization: Transfer the weighed compound into a sterile, appropriately sized vial. Add the required volume of a suitable solvent, such as DMSO, to achieve the desired stock concentration.
-
Mixing: Securely cap the vial and mix thoroughly until the compound is fully dissolved. A vortex mixer can be used if necessary.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration, solvent, date of preparation, and your initials.
-
Storage: Store the stock solution at -20°C for long-term use, as recommended for many small molecule inhibitors. For short-term use, 4°C is acceptable.
Caption: Workflow for the safe handling and preparation of this compound solutions.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or contaminated materials be disposed of in the regular trash or down the drain.
Table 2: Disposal Procedures for this compound Waste
| Waste Type | Disposal Procedure |
| Unused/Expired Solid this compound | Collect in a clearly labeled, sealed container for hazardous waste. The label should include "Hazardous Waste," the chemical name "this compound," and the approximate amount. |
| Solutions Containing this compound | Collect in a dedicated, leak-proof, and clearly labeled hazardous waste container. The label must indicate "Hazardous Waste" and list all chemical components, including solvents. |
| Contaminated Labware (e.g., pipette tips, gloves, vials) | Place all contaminated disposable items in a designated, sealed hazardous waste bag or container. This waste stream must be kept separate from non-hazardous lab waste. |
Disposal Workflow:
-
Segregation: At the point of generation, separate all this compound contaminated waste from other waste streams.
-
Containment: Use designated and properly labeled containers for solid, liquid, and disposable waste.
-
Collection: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.
Caption: Logical flow for the proper disposal of this compound waste streams.
By adhering to these safety and logistical guidelines, you contribute to a safe and efficient research environment while ensuring the responsible management of potent chemical compounds like this compound. Always consult with your institution's EHS department for specific local regulations and procedures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
